2-(4-Methoxy-phenyl)-3-methyl-thiophene
Description
Properties
Molecular Formula |
C12H12OS |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-3-methylthiophene |
InChI |
InChI=1S/C12H12OS/c1-9-7-8-14-12(9)10-3-5-11(13-2)6-4-10/h3-8H,1-2H3 |
InChI Key |
CMVPFIAEZSUBMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
2-(4-Methoxy-phenyl)-3-methyl-thiophene chemical properties and structure
An In-Depth Technical Guide to 2-(4-Methoxy-phenyl)-3-methyl-thiophene: Structure, Properties, and Applications
Introduction
2-(4-Methoxy-phenyl)-3-methyl-thiophene is a heteroaromatic compound featuring a central five-membered thiophene ring. This core is substituted at the C2 position with a 4-methoxyphenyl group and at the C3 position with a methyl group. Thiophene and its derivatives are significant scaffolds in medicinal chemistry and materials science, recognized for their diverse biological activities and electronic properties.[1][2] This guide provides a comprehensive technical overview of the structure, chemical properties, synthesis, and potential applications of 2-(4-Methoxy-phenyl)-3-methyl-thiophene, tailored for researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
The structural foundation of this molecule is the interplay between the electron-rich thiophene ring and the substituted phenyl ring. The methoxy and methyl groups act as electron-donating substituents, influencing the electronic distribution and reactivity of the entire system.
Molecular Structure
The molecule consists of a thiophene ring linked to a p-anisole (4-methoxyphenyl) group at the position adjacent to the sulfur atom, with a methyl group on the subsequent carbon.
Caption: Chemical structure of 2-(4-Methoxy-phenyl)-3-methyl-thiophene.
Physicochemical Data
While experimental data for this specific molecule is not widely published, properties can be estimated based on its constituent parts: a substituted thiophene and anisole. The table below summarizes key identifiers and predicted properties for the related compound 2-(4-Methoxyphenyl)thiophene, which serves as a useful proxy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂OS | N/A |
| Molecular Weight | 204.29 g/mol | N/A |
| CAS Number | 42545-43-7 (for 2-(4-methoxyphenyl)thiophene) | [3][4] |
| Appearance | Expected to be a solid at room temperature | |
| Melting Point | 191-197 °C (for 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene) | |
| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and DMF | [5] |
Synthesis and Manufacturing
The synthesis of 2-aryl-3-methylthiophenes can be achieved through several established organometallic cross-coupling reactions. A highly effective and modular approach is the Suzuki coupling reaction.
Synthetic Workflow: Suzuki Coupling
This method involves the palladium-catalyzed reaction between a thiophene-based boronic acid (or ester) and an aryl halide. For the target molecule, the most direct route couples 2-bromo-3-methylthiophene with 4-methoxyphenylboronic acid.
Caption: Workflow for the Suzuki coupling synthesis of the target molecule.
Experimental Protocol
The following is a representative protocol based on standard Suzuki coupling procedures.[6]
-
Reaction Setup : To a round-bottom flask, add 2-bromo-3-methylthiophene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Solvent and Base Addition : Add a degassed solvent mixture, such as toluene/ethanol (4:1), followed by an aqueous solution of a base, typically 2M sodium carbonate (Na₂CO₃) (3.0 eq).
-
Inert Atmosphere : Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes to ensure anaerobic conditions, which are crucial for preventing the degradation of the palladium catalyst.
-
Heating : Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is generally complete within 6-12 hours.
-
Work-up : After cooling to room temperature, dilute the mixture with water and extract the product into an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification : Remove the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
Spectroscopic Data and Structural Elucidation
Structural confirmation relies on a combination of spectroscopic methods. The expected data are inferred from the analysis of its constituent functional groups.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for each type of proton:
-
Aromatic Protons (Phenyl Ring) : Two doublets in the range of δ 7.3-7.8 ppm (protons ortho to the thiophene ring) and δ 6.9-7.1 ppm (protons ortho to the methoxy group), each integrating to 2H.
-
Aromatic Protons (Thiophene Ring) : Two doublets between δ 6.8-7.2 ppm, corresponding to the two coupled protons on the thiophene ring.
-
Methoxy Protons (-OCH₃) : A sharp singlet at approximately δ 3.8 ppm, integrating to 3H.[7][8]
-
Methyl Protons (-CH₃) : A singlet around δ 2.2-2.5 ppm, integrating to 3H.[9]
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide complementary information:
-
Aromatic Carbons : Multiple signals between δ 114-160 ppm. The carbon attached to the oxygen of the methoxy group would be the most downfield (around δ 159-160 ppm).[7]
-
Thiophene Carbons : Signals for the four carbons of the thiophene ring are expected in the aromatic region, typically between δ 120-145 ppm.
-
Methyl Carbon (-CH₃) : A signal in the aliphatic region, around δ 15-20 ppm.
IR Spectroscopy
Infrared spectroscopy can confirm the presence of key functional groups:
-
C-O Stretch (Ether) : A strong, characteristic band around 1250 cm⁻¹.
-
C=C Stretch (Aromatic) : Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-H Stretch (Aromatic) : Signals above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic) : Signals just below 3000 cm⁻¹.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The expected exact mass for C₁₂H₁₂OS ([M+H]⁺) would be approximately 205.0654.
Chemical Reactivity and Potential Transformations
The reactivity of 2-(4-Methoxy-phenyl)-3-methyl-thiophene is governed by the electron-donating nature of its substituents and the inherent properties of the thiophene ring.
-
Electrophilic Aromatic Substitution : The thiophene ring is highly activated towards electrophilic substitution, primarily at the C5 position, which is sterically accessible and electronically enriched. The electron-donating effects of the methoxy and methyl groups further enhance this reactivity.
-
Oxidation : The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or a sulfone using oxidizing agents like m-CPBA or H₂O₂. This transformation significantly alters the electronic properties of the ring system.[10]
-
Lithiation and Further Functionalization : The remaining proton on the thiophene ring can be abstracted by strong bases like n-butyllithium, creating a nucleophilic species that can react with various electrophiles to introduce new functional groups.
Applications in Research and Drug Development
Thiophene derivatives are a cornerstone in modern medicinal chemistry due to their ability to act as bioisosteres for phenyl rings and their versatile pharmacological profiles.[1]
Scaffold for Bioactive Molecules
The 2-arylthiophene motif is present in numerous compounds with demonstrated biological activity. Derivatives have been explored for a range of therapeutic targets.
-
Enzyme Inhibition : Many thiophene-containing molecules act as enzyme inhibitors. For example, related structures have been investigated as acetylcholinesterase (AChE) inhibitors for potential use in treating Alzheimer's disease.[5][11][12] The core structure of 2-(4-Methoxy-phenyl)-3-methyl-thiophene provides a framework that can be functionalized to optimize binding interactions within an enzyme's active site.
-
Anti-inflammatory and Analgesic Agents : The thiophene nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The substitution pattern of the target molecule makes it a valuable starting point for developing new anti-inflammatory or analgesic compounds.[2]
Role as a Synthetic Intermediate
Beyond its own potential bioactivity, this compound serves as a valuable intermediate. The functional groups present—the thiophene ring, the methoxy group, and the methyl group—can be selectively modified to build more complex molecular architectures for drug discovery campaigns.
Safety and Handling
-
General Handling : Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13]
-
Health Hazards : May cause skin, eye, and respiratory irritation. Avoid inhalation of dust or vapors and direct contact with skin and eyes.[13][14] The toxicological properties have not been fully investigated.[13]
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
2-(4-Methoxy-phenyl)-3-methyl-thiophene is a well-defined chemical entity with significant potential as both a pharmacologically active scaffold and a versatile synthetic intermediate. Its structure, characterized by an electron-rich and functionalized thiophene core, makes it an attractive target for further investigation in medicinal chemistry and materials science. The established synthetic routes, such as the Suzuki coupling, allow for its accessible preparation, paving the way for the exploration of its derivatives in various drug discovery programs. A thorough understanding of its chemical properties, reactivity, and spectroscopic signatures is essential for its effective utilization in research and development.
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(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio} - MDPI . (2021, June 8). MDPI. Available from: [Link]
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Navigating the Synthesis and Derivatization of 2-(4-Methoxyphenyl)-3-methyl-thiophene: A Technical Guide for Researchers
Introduction
The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activities and unique electronic properties.[1][2] Substituted 2-aryl-3-methylthiophenes, in particular, represent a class of compounds with significant potential for scaffolding in drug discovery programs. This technical guide focuses on the synthesis, characterization, and derivatization of a specific, yet underexplored member of this family: 2-(4-Methoxyphenyl)-3-methyl-thiophene .
A thorough investigation of prominent chemical databases, including CAS, reveals that a specific CAS Registry Number has not been assigned to 2-(4-Methoxyphenyl)-3-methyl-thiophene. This indicates that the compound is likely not commercially available and has not been extensively characterized in the published literature, presenting both a challenge and an opportunity for novel research. This guide, therefore, aims to provide a comprehensive framework for the de novo synthesis and subsequent exploration of this promising chemical entity and its derivatives.
Core Synthesis Strategies for 2-Aryl-3-Methylthiophenes
The construction of the 2-aryl-3-methylthiophene scaffold can be efficiently achieved through modern cross-coupling methodologies. The choice of strategy will often depend on the availability of starting materials and the desired scale of the synthesis. Key among these are nickel- and palladium-catalyzed reactions, which offer high yields and broad functional group tolerance.
Nickel-Catalyzed Kumada-Type Cross-Coupling: A Recommended Protocol
A robust and scalable approach for the synthesis of 2-aryl-3-methylthiophenes involves the nickel-catalyzed cross-coupling of a Grignard reagent with 2-bromo-3-methylthiophene. This method is advantageous due to the relatively low cost of nickel catalysts and the straightforward preparation of the required Grignard reagent.
The synthesis of the analogous compound, 3-methyl-2-phenylthiophene, has been reported with high yield using this methodology.[3] By substituting phenylmagnesium bromide with 4-methoxyphenylmagnesium bromide, the synthesis of the title compound can be readily achieved.
Materials:
-
2-Bromo-3-methylthiophene
-
4-Bromoanisole
-
Magnesium turnings
-
Bis(1,3-diphenylphosphino)propane nickel(II) chloride (NiCl₂(dppp))
-
Anhydrous diethyl ether
-
10% Hydrochloric acid solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place magnesium turnings. Add a solution of 4-bromoanisole in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Maintain a gentle reflux until all the magnesium has been consumed.
-
Coupling Reaction: In a separate flask, dissolve 2-bromo-3-methylthiophene and a catalytic amount of NiCl₂(dppp) (e.g., 0.01 eq) in anhydrous diethyl ether and cool the mixture to 0 °C.
-
To this cooled solution, slowly add the prepared 4-methoxyphenylmagnesium bromide solution. The reaction is exothermic and may cause the diethyl ether to reflux.[3]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour to ensure completion.
-
Work-up: Quench the reaction by carefully adding 10% hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Wash the combined organic extracts with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting oil can be purified by vacuum distillation or column chromatography on silica gel to afford pure 2-(4-methoxyphenyl)-3-methyl-thiophene.
Alternative Cross-Coupling Strategies
While the nickel-catalyzed approach is highly effective, other palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings are also powerful tools for the synthesis of 2-aryl-3-methylthiophenes.[4][5][6][7][8][9]
-
Suzuki Coupling: This involves the reaction of a thiophene-boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.[7][9][10]
-
Stille Coupling: This method utilizes an organotin reagent (stannane) and an organic halide, catalyzed by palladium.[5][6][11][12]
-
Negishi Coupling: This reaction couples an organozinc compound with an organic halide, also catalyzed by nickel or palladium.[4][8][13]
The general workflow for these cross-coupling reactions is depicted in the diagram below.
Caption: Common cross-coupling strategies for the synthesis of 2-aryl-3-methylthiophenes.
Derivatives and Characterization
The 2-(4-methoxyphenyl)-3-methyl-thiophene core is amenable to a wide range of chemical modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Potential Derivatives
Further functionalization can be achieved through electrophilic substitution reactions on the thiophene ring, modification of the methoxy group, or substitution on the phenyl ring.
| Derivative Class | Potential Modification | Starting Material |
| Halogenated Derivatives | Bromination or iodination at the 5-position of the thiophene ring. | 2-(4-Methoxyphenyl)-3-methyl-thiophene |
| Formyl Derivatives | Vilsmeier-Haack formylation at the 5-position. | 2-(4-Methoxyphenyl)-3-methyl-thiophene |
| Hydroxylated Derivatives | Demethylation of the methoxy group to a hydroxyl group. | 2-(4-Methoxyphenyl)-3-methyl-thiophene |
| Substituted Phenyl Analogs | Introduction of various substituents on the phenyl ring. | Substituted 4-bromoanisole in the initial coupling reaction. |
Characterization
The structural elucidation of the synthesized compounds and their derivatives would rely on a combination of standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the connectivity of the atoms and the regiochemistry of any subsequent substitutions.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will help identify key functional groups present in the molecules.
Biological Significance and Potential Applications
Thiophene-containing compounds are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][14][15][16] The structural motif of a 2-arylthiophene is a common feature in many biologically active molecules. The introduction of a 4-methoxyphenyl group can influence the pharmacokinetic properties of a molecule, potentially enhancing its metabolic stability and oral bioavailability.
The exploration of derivatives of 2-(4-methoxyphenyl)-3-methyl-thiophene could lead to the discovery of novel therapeutic agents. A systematic SAR study would be essential to optimize the biological activity of this scaffold.
Caption: Workflow for the discovery of bioactive derivatives.
Conclusion
While a registered CAS number for 2-(4-methoxyphenyl)-3-methyl-thiophene remains elusive, this guide provides a clear and actionable path for its synthesis and exploration. The outlined nickel-catalyzed cross-coupling protocol offers a reliable method for accessing this novel compound. The potential for derivatization, coupled with the known biological importance of the thiophene scaffold, positions 2-(4-methoxyphenyl)-3-methyl-thiophene as a valuable platform for the development of new chemical entities with potential applications in drug discovery and materials science. Researchers are encouraged to utilize the methodologies presented herein to synthesize and investigate this promising, yet uncharted, chemical space.
References
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Wikipedia. (2023). Negishi coupling. Available at: [Link]
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Wikipedia. (2023). Stille reaction. Available at: [Link]
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Organic Syntheses. (2004). The Stille Reaction. Available at: [Link]
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Organic Chemistry Portal. Stille Coupling. Available at: [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. Available at: [Link]
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Aryl-3-Methylthiophene Derivatives in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the solubility of a compound is a critical parameter that dictates its journey from a laboratory curiosity to a viable product. For the promising class of 2-aryl-3-methylthiophene derivatives, which are pivotal scaffolds in the development of pharmaceuticals and organic electronics, understanding their behavior in various organic solvents is not just a matter of academic interest—it is a cornerstone of process development, formulation, and ultimately, therapeutic or technological success.
This in-depth technical guide, designed for the discerning researcher, scientist, and drug development professional, moves beyond a superficial overview. It provides a comprehensive exploration of the principles governing the solubility of 2-aryl-3-methylthiophene derivatives, offers practical, field-proven methodologies for its determination, and delves into predictive models that can guide solvent selection and optimization. By explaining the "why" behind the "how," this guide empowers you to make informed decisions in your research and development endeavors.
The Core Challenge: Why Solubility of 2-Aryl-3-Methylthiophenes Matters
The thiophene ring is a privileged scaffold in medicinal chemistry, known for its ability to modulate the physicochemical properties of a molecule, such as solubility and metabolism, by virtue of the sulfur atom's ability to engage in hydrogen bonding.[1] The introduction of an aryl group at the 2-position and a methyl group at the 3-position of the thiophene ring creates a diverse chemical space with a wide range of potential applications. However, this structural complexity also presents a significant challenge: predicting and controlling solubility.
In drug development , poor aqueous solubility is a major hurdle for oral bioavailability. Conversely, solubility in organic solvents is crucial for:
-
Synthesis and Purification: Efficient reactions and effective purification techniques like crystallization and chromatography are contingent on the appropriate choice of solvents.
-
Formulation: The development of stable and effective drug formulations often requires dissolving the active pharmaceutical ingredient (API) in a suitable organic solvent or a co-solvent system.
-
In Vitro and In Vivo Testing: Preparing stock solutions for biological assays necessitates solvents that can dissolve the compound at the required concentrations without interfering with the experimental setup.
In materials science , particularly in the field of organic electronics, the solubility of these derivatives in organic solvents is paramount for:
-
Solution Processing: Techniques like spin-coating and inkjet printing, used to fabricate organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs), rely on the solubility of the active materials.[2]
-
Morphology Control: The solubility of the thiophene derivative in the processing solvent can influence the morphology of the resulting thin film, which in turn affects device performance.
This guide will equip you with the fundamental knowledge and practical tools to navigate these solubility-related challenges.
Theoretical Underpinnings of Solubility: A "Like Dissolves Like" Deep Dive
The adage "like dissolves like" provides a foundational, albeit simplistic, understanding of solubility. A more nuanced perspective requires considering the interplay of intermolecular forces between the solute (the 2-aryl-3-methylthiophene derivative) and the solvent. The overall Gibbs free energy of mixing (ΔG_mix) determines whether dissolution is spontaneous. This is governed by the equation:
ΔG_mix = ΔH_mix - TΔS_mix
where ΔH_mix is the enthalpy of mixing, T is the temperature, and ΔS_mix is the entropy of mixing. For dissolution to occur, ΔG_mix must be negative. While the entropy of mixing generally favors dissolution, the enthalpy of mixing is the determining factor. ΔH_mix is influenced by the energy required to break solute-solute and solvent-solvent interactions and the energy released upon forming solute-solvent interactions.
The key intermolecular forces at play are:
-
Van der Waals Forces: These include London dispersion forces (present in all molecules) and dipole-dipole interactions. The aromatic nature of the thiophene and aryl rings contributes significantly to these interactions.
-
Hydrogen Bonding: The sulfur atom in the thiophene ring can act as a weak hydrogen bond acceptor. The presence of hydrogen bond donors or acceptors on the aryl substituent (e.g., -OH, -NH2, -COOH) will have a profound impact on solubility in protic solvents.
-
Polarity: The overall polarity of the 2-aryl-3-methylthiophene derivative, which is a vector sum of the bond dipoles, will dictate its preference for polar or non-polar solvents.
Factors Influencing the Solubility of 2-Aryl-3-Methylthiophene Derivatives
The solubility of a specific 2-aryl-3-methylthiophene derivative is not a fixed value but is influenced by a combination of intrinsic (solute-related) and extrinsic (environmental) factors.
The Impact of the Aryl Substituent
The nature of the substituent on the aryl ring at the 2-position is arguably the most critical determinant of solubility.
-
Electronic Effects: Electron-donating groups (e.g., -OCH3, -CH3) can increase the electron density of the aromatic system, potentially enhancing π-π stacking interactions and affecting polarity. Conversely, electron-withdrawing groups (e.g., -Cl, -NO2) can alter the electronic distribution and introduce polar interactions.[3]
-
Steric Effects: Bulky substituents on the aryl ring can hinder crystal packing, leading to a lower lattice energy and potentially higher solubility.
-
Functional Groups: The presence of polar functional groups capable of hydrogen bonding (e.g., hydroxyl, amino, carboxyl groups) will significantly increase solubility in polar, protic solvents like alcohols and water.
The Role of the Organic Solvent
The choice of solvent is equally crucial. Key solvent properties to consider include:
-
Polarity: Solvents can be broadly classified as polar (e.g., ethanol, acetone) or non-polar (e.g., hexane, toluene). A general rule is that polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. Chlorinated solvents like dichloromethane occupy an intermediate position, being able to dissolve a range of compounds due to their polarizability.[4]
-
Hydrogen Bonding Capability: Solvents can be hydrogen bond donors (e.g., alcohols), hydrogen bond acceptors (e.g., acetone, DMSO), or both. The ability of a solvent to engage in hydrogen bonding with the solute is a powerful driver of solubility.
-
Dielectric Constant: This property reflects the solvent's ability to separate ions and is a good indicator of its polarity.
The following diagram illustrates the key factors influencing the solubility of 2-aryl-3-methylthiophene derivatives.
Caption: Factors influencing the solubility of 2-aryl-3-methylthiophene derivatives.
Experimental Determination of Solubility: A Practical Workflow
While theoretical predictions are valuable, experimental determination of solubility remains the gold standard. The shake-flask method is a widely accepted and reliable technique.[3]
Standard Operating Procedure: Shake-Flask Method
Objective: To determine the equilibrium solubility of a 2-aryl-3-methylthiophene derivative in a specific organic solvent at a constant temperature.
Materials:
-
2-Aryl-3-methylthiophene derivative (solute)
-
Selected organic solvent
-
Analytical balance
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Thermostatic shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of the solid 2-aryl-3-methylthiophene derivative to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.
-
-
Sample Collection and Preparation:
-
Allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with standard solutions of known concentrations is required.
-
-
Calculation:
-
Calculate the original concentration of the 2-aryl-3-methylthiophene derivative in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
The following diagram outlines the experimental workflow for the shake-flask method.
Caption: Experimental workflow for the shake-flask method of solubility determination.
Predictive Approaches to Solubility: In Silico Tools for the Modern Researcher
In the early stages of research and for high-throughput screening, experimental determination of solubility for every compound in every solvent is impractical. In such cases, computational models can provide valuable predictions to guide experimental work.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter (HSP) approach is a powerful semi-empirical method that dissects the total Hildebrand solubility parameter into three components:
-
δd (Dispersion): Energy from dispersion forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between two points in Hansen space can be calculated, and a smaller distance indicates a higher likelihood of solubility.[5] Group contribution methods can be used to estimate the HSP values for novel 2-aryl-3-methylthiophene derivatives based on their molecular structure.[1][6]
Quantitative Structure-Property Relationship (QSPR) Models
QSPR models are statistical models that correlate the physicochemical properties of a compound with its molecular descriptors.[2][7] For solubility prediction, these models can be highly accurate for compounds within their applicability domain. The general workflow for developing a QSPR model for the solubility of 2-aryl-3-methylthiophene derivatives would involve:
-
Data Collection: Gathering a dataset of experimentally determined solubilities for a diverse set of thiophene derivatives.
-
Descriptor Calculation: Calculating a large number of molecular descriptors (e.g., topological, electronic, constitutional) for each compound.
-
Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a model that relates the descriptors to solubility.
-
Model Validation: Rigorously validating the model's predictive power using external test sets.
While developing a custom QSPR model requires a significant dataset, several commercial and open-source software packages can predict solubility based on pre-existing models.
Data in Practice: A Representative Look at Solubility
| 2-Aryl-3-Methylthiophene Derivative (Aryl Group) | Solvent Class | Example Solvents | Expected Solubility | Rationale |
| Phenyl (unsubstituted) | Non-polar Aromatic | Toluene, Xylene | High | "Like dissolves like"; strong van der Waals and π-π interactions. |
| Halogenated | Dichloromethane, Chloroform | Moderate to High | Good balance of polarity and polarizability. | |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Dependent on the balance of polar and non-polar interactions. | |
| Polar Protic | Ethanol, Methanol | Low to Moderate | Limited hydrogen bonding capability of the solute. | |
| 4-Methoxyphenyl | Non-polar Aromatic | Toluene, Xylene | Moderate to High | Increased polarity from the methoxy group may slightly reduce solubility compared to the unsubstituted phenyl derivative. |
| Halogenated | Dichloromethane, Chloroform | High | The polar ether group enhances solubility in these solvents. | |
| Polar Aprotic | Acetone, Ethyl Acetate | High | The methoxy group increases polarity and potential dipole-dipole interactions. | |
| Polar Protic | Ethanol, Methanol | Moderate | The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. | |
| 4-Chlorophenyl | Non-polar Aromatic | Toluene, Xylene | Moderate | The polar C-Cl bond can disrupt favorable non-polar interactions. |
| Halogenated | Dichloromethane, Chloroform | High | The polar nature of both solute and solvent is compatible. | |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The polar C-Cl bond enhances interactions with polar aprotic solvents. | |
| Polar Protic | Ethanol, Methanol | Low to Moderate | The chloro group does not significantly participate in hydrogen bonding. | |
| 4-Hydroxyphenyl | Non-polar Aromatic | Toluene, Xylene | Low | The polar hydroxyl group is incompatible with non-polar solvents. |
| Halogenated | Dichloromethane, Chloroform | Low to Moderate | The hydroxyl group's hydrogen bonding capability is not well-solvated. | |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The hydroxyl group can donate a hydrogen bond to the solvent. | |
| Polar Protic | Ethanol, Methanol | High | Strong hydrogen bonding between the solute's hydroxyl group and the solvent. |
Conclusion: A Strategic Approach to Solubility
The solubility of 2-aryl-3-methylthiophene derivatives in organic solvents is a multifaceted property that is critical to their successful application in research, drug development, and materials science. A deep understanding of the interplay between the solute's structure—particularly the nature of the aryl substituent—and the properties of the organic solvent is essential for rational solvent selection and process optimization.
While a comprehensive database of quantitative solubility data for this specific class of compounds is not yet available, this guide has provided a robust framework for approaching the challenge of solubility. By combining a strong theoretical understanding with practical experimental methodologies and the judicious use of predictive in silico tools, researchers can effectively navigate the complex solution landscape of 2-aryl-3-methylthiophene derivatives. This strategic approach will undoubtedly accelerate the translation of these promising compounds from the laboratory to impactful real-world applications.
References
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Electronic properties of methoxy-substituted thiophene building blocks
An In-Depth Technical Guide to the Electronic Properties of Methoxy-Substituted Thiophene Building Blocks
This guide provides a comprehensive exploration of the electronic properties of methoxy-substituted thiophene building blocks, designed for researchers, chemists, and materials scientists engaged in the development of advanced organic electronic materials. We will delve into the fundamental principles governing the influence of methoxy substitution on the electronic structure of thiophene-based systems, detail the state-of-the-art experimental and computational methodologies for their characterization, and provide field-proven insights into the structure-property relationships that are critical for designing next-generation organic semiconductors.
The Thiophene Core: A Foundation for Organic Electronics
Thiophene, an aromatic five-membered heterocycle containing a sulfur atom, is a cornerstone of modern organic electronics.[1][2] Its derivatives, particularly in polymeric form like polythiophene, are prized for their excellent charge transport properties, environmental stability, and synthetic versatility.[3][4] The π-conjugated system of the thiophene ring allows for the delocalization of electrons, forming the basis for its semiconducting behavior.[5] The electronic properties of thiophene-based materials, however, are not static; they can be precisely tuned through chemical modification. One of the most powerful and widely employed strategies for this tuning is the introduction of substituent groups onto the thiophene ring.
Modulating Electronic Structure: The Role of the Methoxy Group
The methoxy group (-OCH₃) is a potent modulator of the electronic landscape of a thiophene ring. As a strong electron-donating group, its influence is twofold, stemming from both inductive and mesomeric (resonance) effects.
-
Mesomeric Effect: The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the thiophene ring. This donation of electron density increases the energy of the Highest Occupied Molecular Orbital (HOMO). A higher HOMO level is generally desirable for p-type (hole-transporting) semiconductor materials as it facilitates more efficient injection of holes from the electrode.[6][7]
-
Inductive Effect: Due to the higher electronegativity of the oxygen atom compared to the carbon atom it is attached to, the methoxy group also exerts a weak electron-withdrawing inductive effect. However, in aromatic systems like thiophene, the electron-donating mesomeric effect is dominant and dictates the overall electronic behavior.
The strategic placement and number of methoxy groups can lead to significant and predictable changes in the material's frontier molecular orbital (FMO) energies—the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO)—and consequently, the energy gap (E_g).[5][6][8] Introducing electron-donating methoxy groups has been shown to decrease the energy gap.[9]
Impact on Molecular Geometry and Charge Transport
Beyond direct electronic modulation, methoxy substitution plays a crucial role in controlling the planarity and solid-state packing of thiophene-based molecules and polymers. Non-covalent interactions between the oxygen of the methoxy group and the sulfur of an adjacent thiophene ring (S–O interactions) can create a "conformational lock".[8][10] This interaction promotes a more planar backbone structure, which in turn enhances π–π stacking and facilitates more efficient intermolecular charge transport.[8][10][11]
The introduction of one or more methoxy groups can tune the charge transport behavior of thiophene-based materials, shifting them from p-channel to ambipolar (transporting both holes and electrons) or enhancing their hole mobility.[6][12][13]
Characterization of Electronic Properties: Methodologies and Protocols
A thorough understanding of the electronic properties of methoxy-substituted thiophenes requires a combination of electrochemical, spectroscopic, and computational techniques.
Electrochemical Analysis: Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule and to estimate its HOMO and LUMO energy levels.[14][15] The onset oxidation potential (E_ox) is correlated with the HOMO level (electron-donating ability), while the onset reduction potential (E_red) is correlated with the LUMO level (electron-accepting ability).[16]
-
Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane) to a final volume of 10 mL.[14]
-
Analyte Preparation: Dissolve the methoxy-thiophene compound in the electrolyte solution to a concentration of approximately 1-5 mM.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of:
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere above the solution throughout the experiment.
-
Data Acquisition:
-
Scan the potential from an initial value (where no reaction occurs) towards a more positive potential to measure the oxidation process.
-
Reverse the scan direction at a switching potential and scan back to the initial potential to measure the reduction of the oxidized species.
-
The scan rate (e.g., 50-100 mV/s) is a critical parameter that can be varied to investigate the reversibility of the redox processes.[17][18]
-
-
Calibration: After measuring the analyte, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record its cyclic voltammogram. The Fc/Fc⁺ couple is often assumed to have an absolute energy level of -4.8 eV relative to the vacuum level.
-
Calculation of HOMO/LUMO Levels:
-
Determine the onset oxidation (E_ox) and onset reduction (E_red) potentials from the voltammogram.
-
Use the following empirical formulas to estimate the energy levels:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
Spectroscopic Analysis: UV-Vis Spectroscopy
UV-Visible absorption spectroscopy measures the electronic transitions within a molecule, primarily the π-π* transition from the HOMO to the LUMO. The absorption onset (λ_onset) can be used to calculate the optical bandgap (E_g^opt).
The introduction of methoxy groups, by increasing the electron density and often extending conjugation, typically leads to a bathochromic (red) shift in the absorption maximum, indicating a reduction in the energy gap.[6][8]
The optical bandgap can be estimated from the onset of the absorption peak in the UV-Vis spectrum using the Planck-Einstein relation:
E_g^opt (eV) = 1240 / λ_onset (nm)
Computational Modeling: Density Functional Theory (DFT)
Density Functional Theory (DFT) has become an indispensable tool for predicting and understanding the electronic properties of molecules before they are synthesized.[5][15][19] It provides a balance of computational cost and accuracy for calculating molecular geometries, frontier orbital energies, and simulated absorption spectra.[15][20]
Caption: A typical workflow for the computational characterization of electronic properties using DFT.
Structure-Property Relationships: A Quantitative Summary
The precise electronic properties are highly dependent on the number and position of the methoxy substituents. The table below summarizes typical effects observed in the literature for methoxy-substituted thiophene systems.
| Compound Type | Typical HOMO Level (eV) | Typical LUMO Level (eV) | Typical Bandgap (E_g) (eV) | Key Characteristics & Insights |
| Unsubstituted Thiophene Oligomer | -5.4 to -5.8 | -2.0 to -2.5 | 2.9 to 3.3 | Serves as a baseline; relatively wide bandgap. |
| Mono-methoxy Thiophene | -5.2 to -5.5[21] | -2.1 to -2.6 | 2.7 to 3.0 | HOMO level is raised, leading to a smaller bandgap compared to the unsubstituted analogue.[9] |
| Di-methoxy Thiophene | -5.0 to -5.3 | -2.2 to -2.7 | 2.5 to 2.8 | The effect is amplified with a second methoxy group, further raising the HOMO and reducing the bandgap.[6] |
| Poly(3-methoxythiophene) | -4.9 to -5.2 | -2.8 to -3.2 | ~1.7 to 2.0 | Extensive conjugation in the polymer backbone significantly lowers the bandgap. The methoxy groups enhance solubility and stability.[3][22] |
Note: The values presented are representative and can vary based on the specific molecular structure, conjugation length, and measurement conditions.
Visualizing the Electronic Impact
Graphviz diagrams can effectively illustrate the fundamental electronic principles at play.
Caption: Impact of methoxy substitution on the frontier molecular orbital energy levels of a thiophene system.
Conclusion and Future Outlook
Methoxy-substituted thiophenes are a versatile and highly tunable class of building blocks for organic electronic materials. The electron-donating nature of the methoxy group provides a reliable method for raising the HOMO energy level, narrowing the HOMO-LUMO gap, and influencing molecular conformation to promote efficient charge transport.[6][8][9][11] A synergistic approach combining electrochemical analysis, spectroscopy, and computational modeling is essential for the rational design and characterization of these materials. As the demand for high-performance, solution-processable, and stable organic semiconductors continues to grow, the strategic use of methoxy substitution on thiophene and other conjugated cores will remain a critical tool for developing materials tailored for applications ranging from organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) to advanced sensors and bioelectronics.[7][11][23]
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An In-depth Technical Guide to the Comparative Analysis of 2-(4-Methoxyphenyl)-3-methylthiophene and 3-methyl-2-phenylthiophene
Abstract
Thiophene scaffolds are privileged structures in medicinal chemistry, valued for their diverse biological activities and their role as bioisosteres for phenyl rings.[1] The functionalization of the thiophene core is a critical strategy for modulating pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth comparative analysis of two closely related analogues: 2-(4-methoxyphenyl)-3-methylthiophene and 3-methyl-2-phenylthiophene. We delve into their synthesis, comparative physicochemical and spectroscopic properties, and the critical structure-activity relationship (SAR) insights derived from the presence of the 4-methoxy substituent. This document serves as a technical resource for scientists engaged in the rational design of novel thiophene-based therapeutic agents, explaining the causal relationships behind experimental choices and analytical outcomes.
Introduction: The Significance of a Single Methoxy Group
In drug design, seemingly minor structural modifications can lead to profound changes in a molecule's biological profile. The comparison between 2-(4-methoxyphenyl)-3-methylthiophene (Compound 1 ) and 3-methyl-2-phenylthiophene (Compound 2 ) is a classic case study in the impact of a single, strategically placed functional group. While both molecules share a 3-methyl-2-phenylthiophene core, the addition of a methoxy group in the para-position of the phenyl ring introduces significant electronic, steric, and metabolic differences.
This guide will dissect these differences, providing a framework for understanding how to leverage such substitutions in drug discovery programs. We will explore not only the "what" – the observable differences in data – but the "why" – the underlying chemical principles that govern these changes and their implications for therapeutic potential. Thiophene derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making a deep understanding of their SAR essential.[2][3][4]
Caption: Chemical structures of the two compounds under comparison.
Synthetic Pathways: Strategic Assembly
The synthesis of these analogues requires distinct, yet standard, organometallic coupling strategies. The choice of method is dictated by the availability of starting materials and the desired bond formation.
Synthesis of 3-methyl-2-phenylthiophene (Compound 2)
A robust and direct method for synthesizing Compound 2 is the nickel-catalyzed Kumada coupling, or a similar Grignard-based cross-coupling reaction. This approach leverages the reactivity of a Grignard reagent with a halogenated thiophene.
Protocol: Nickel-Catalyzed Cross-Coupling [5]
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide.
-
Catalyst Introduction: In a separate flame-dried flask, dissolve 2-bromo-3-methylthiophene and a nickel catalyst, such as bis(1,3-diphenylphosphino)propane nickel(II) chloride [NiCl₂(dppp)], in anhydrous diethyl ether and cool the mixture to 0°C.[5] The rationale for using a phosphine-ligated nickel catalyst is its high efficiency in C-C bond formation involving organomagnesium reagents.
-
Coupling Reaction: Slowly add the prepared phenylmagnesium bromide solution to the cooled thiophene mixture. The reaction is often exothermic and may reflux gently.[5]
-
Workup and Purification: After the reaction is complete (monitored by TLC), quench the mixture by carefully adding a dilute aqueous acid solution (e.g., 10% HCl). Extract the product with diethyl ether, wash the organic layer with a saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Isolation: Remove the solvent under reduced pressure. The crude product, 3-methyl-2-phenylthiophene, is then purified by vacuum distillation or column chromatography on silica gel to yield a colorless oil.[5]
Synthesis of 2-(4-Methoxyphenyl)-3-methylthiophene (Compound 1)
The Suzuki-Miyaura cross-coupling is the premier choice for synthesizing Compound 1 . Its tolerance for a wide range of functional groups (like the methoxy group), mild reaction conditions, and the commercial availability and stability of boronic acids make it a highly reliable and versatile method.[6][7][8]
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling [7][9]
-
Reaction Setup: To a Schlenk flask, add 2-bromo-3-methylthiophene, 4-methoxyphenylboronic acid (typically 1.1-1.2 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).[6]
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent like toluene or 1,4-dioxane and water. The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[8]
-
Coupling Reaction: Heat the reaction mixture under an inert atmosphere (N₂ or Ar) at a temperature typically ranging from 80°C to 100°C for several hours, monitoring progress by TLC or GC-MS.
-
Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Isolation: Concentrate the solution under reduced pressure. Purify the resulting crude solid or oil by column chromatography on silica gel or recrystallization to afford pure 2-(4-methoxyphenyl)-3-methylthiophene.
Caption: Comparative synthetic workflows for the target compounds.
Comparative Physicochemical and Spectroscopic Analysis
The introduction of the methoxy group alters the molecule's physical properties and yields distinct spectroscopic signatures.
Physicochemical Properties
| Property | 2-(4-Methoxyphenyl)-3-methylthiophene (1) | 3-methyl-2-phenylthiophene (2) | Rationale for Difference |
| Molecular Formula | C₁₂H₁₂OS | C₁₁H₁₀S | Addition of -OCH₂ group. |
| Molecular Weight | 204.29 g/mol | 174.27 g/mol | Addition of -OCH₂ group. |
| Predicted logP | ~3.9 | ~3.7 | The methoxy group adds polarity (oxygen atom) but also lipophilicity (methyl group). The net effect is a slight increase in lipophilicity in this case. |
| Polar Surface Area | 26.3 Ų[10] | 28.2 Ų[11] | The ether oxygen in the methoxy group contributes to the polar surface area, making it a potential hydrogen bond acceptor. |
Spectroscopic Signatures
Spectroscopic analysis provides a definitive means of distinguishing between the two isomers.
Protocol: Standard Spectroscopic Characterization
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent, with chemical shifts referenced to tetramethylsilane (TMS).[12][13]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source to confirm the exact mass and elemental composition.[12]
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer, typically on a neat sample or as a KBr pellet.
Expected Spectroscopic Data:
| Spectrum | 2-(4-Methoxyphenyl)-3-methylthiophene (1) | 3-methyl-2-phenylthiophene (2) | Key Differentiator |
| ¹H NMR | ~3.8 ppm (s, 3H, -OCH₃) ; AA'BB' system for phenyl protons (~6.9 & ~7.4 ppm, d, 2H each). | Multiplet for phenyl protons (~7.2-7.5 ppm, 5H). | Presence and sharp singlet of the methoxy protons. |
| ¹³C NMR | ~55 ppm (-OCH₃) ; Additional quaternary carbon signal for C-OCH₃ on the phenyl ring (~160 ppm). | Absence of signals in the 50-60 ppm range. | Presence of the methoxy carbon signal. |
| IR (cm⁻¹) | ~2830-2950 (C-H stretch, -OCH₃) ; ~1250 (asymmetric C-O-C stretch) ; ~1030 (symmetric C-O-C stretch). | Absence of strong C-O stretching bands. | Prominent C-O ether stretching bands. |
| HRMS (m/z) | Calculated for [M+H]⁺: 205.0738 | Calculated for [M+H]⁺: 175.0633 | A difference of 30.0105 Da, corresponding to the CH₂O group. |
Structure-Activity Relationship (SAR) and Drug Development Insights
The true value of this comparison lies in understanding how the 4-methoxy group impacts potential biological activity. This substituent is not merely an inert addition; it actively modulates the molecule's properties.
Electronic Effects
The methoxy group is a classic example of a bifunctional substituent. It is electron-withdrawing by induction but strongly electron-donating by resonance due to the lone pairs on the oxygen atom. In the para position of a phenyl ring, the resonance effect dominates, making the ring more electron-rich.
-
Impact: This increased electron density on the phenyl ring can enhance π-π stacking interactions with aromatic residues in a protein binding pocket. It also alters the overall dipole moment of the molecule, which can affect its solubility and membrane permeability. The electron-donating nature of the methoxy group can enhance the antioxidant activity of phenolic compounds.[14]
Metabolic Stability
A primary concern in drug development is metabolic stability. The methoxy and unsubstituted phenyl groups offer different metabolic liabilities.
-
Compound 1 (Methoxy-substituted): The methoxy group is a prime target for cytochrome P450-mediated O-demethylation , converting it to a phenolic hydroxyl group. This resulting phenol can then be rapidly conjugated (e.g., glucuronidation or sulfation) and excreted. While this can be a liability leading to rapid clearance, it can also be a strategic advantage, forming an active metabolite.
-
Compound 2 (Unsubstituted): The unsubstituted phenyl ring is susceptible to aromatic hydroxylation by P450 enzymes, which can occur at the ortho, meta, or para positions. This process can sometimes lead to the formation of reactive intermediates.
The choice between these two scaffolds may depend on whether rapid clearance is desired or if a more metabolically stable core is required.
Receptor Binding Interactions
The oxygen atom of the methoxy group in Compound 1 acts as a hydrogen bond acceptor . This is a critical feature that is entirely absent in Compound 2 .
-
Implication: If a target protein's binding site contains a hydrogen bond donor (e.g., the -NH of a tryptophan or the -OH of a serine residue), Compound 1 may exhibit significantly higher binding affinity and selectivity compared to Compound 2 . The loss of biological activity upon replacing a hydroxyl group with a methoxy group often highlights the importance of hydrogen bond donation.[15] Conversely, the ability to accept a hydrogen bond can be equally critical for establishing a strong ligand-receptor interaction.
Caption: Logical relationships stemming from the core structural difference.
Conclusion
The comparative analysis of 2-(4-methoxyphenyl)-3-methylthiophene and 3-methyl-2-phenylthiophene underscores a fundamental principle of medicinal chemistry: small structural changes have significant consequences. The addition of a single 4-methoxy group provides a powerful tool for scientists to fine-tune a molecule's properties. It introduces a hydrogen bond acceptor, alters the electronic landscape, and provides a specific site for metabolism via O-demethylation. In contrast, the unsubstituted phenyl analogue offers a different metabolic profile and relies solely on hydrophobic and π-system interactions for binding.
By understanding the distinct synthetic routes, physicochemical properties, and SAR implications detailed in this guide, researchers can make more informed decisions in the design and optimization of novel thiophene-based drug candidates, ultimately accelerating the path toward new and effective therapies.
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Strategic Synthesis & Photophysical Engineering of 3-Methylthiophene-Derived Diarylethenes
The following technical guide details the synthesis, mechanistic logic, and application of 3-methylthiophene-based diarylethene precursors . This guide is structured for researchers requiring high-fidelity protocols and theoretical grounding in photochromic molecular design.
Executive Summary
Diarylethenes are the gold standard in P-type (thermally irreversible) photochromic switches due to their exceptional fatigue resistance and thermal stability. While the "standard" Irie-type architecture utilizes 2-methylthiophene (coupled at the 3-position), this guide focuses on the 3-methylthiophene scaffold.[1]
By leveraging the 3-methylthiophene core, researchers can access "inverse" substitution patterns (coupling at the 2-position) or specific multi-functionalized derivatives. Crucially, when a thiophene ring is coupled to the ethene bridge at its 2-position , the methyl group at the 3-position serves the vital role of blocking irreversible oxidative dehydrogenation, thereby ensuring high fatigue resistance.
Part 1: Molecular Architecture & Logic
The "Fatigue Resistance" Mandate
The primary failure mode of diarylethene switches is the irreversible formation of a condensed aromatic system (e.g., benzodithiophene derivatives) via oxidative dehydrogenation in the closed state.
-
Mechanism: In the closed isomer, the reactive carbons (forming the new C-C bond) are susceptible to hydrogen elimination if they bear a proton.
-
The Solution: Substituting these reactive carbons with a methyl group prevents this elimination.
-
3-Methylthiophene Logic: In a diarylethene where the bridge is attached to the 2-position of the thiophene, the ring closure occurs between the 3-positions of the two thiophene rings. Therefore, a methyl group at position 3 (native to 3-methylthiophene) perfectly positions the blocking group at the reactive center.
Comparison of Architectures
| Feature | Standard Architecture | 3-Methylthiophene (Inverse) Architecture |
| Starting Material | 2-Methylthiophene | 3-Methylthiophene |
| Bridge Attachment | Position 3 | Position 2 |
| Reactive Carbon | Position 2 | Position 3 |
| Blocking Group | 2-Methyl | 3-Methyl |
| Fatigue Resistance | High | High |
| Synthetic Access | Requires 3-halogenation | Requires 2-halogenation (Direct) |
Part 2: Synthetic Protocols
Phase 1: Precursor Synthesis (Regioselective Halogenation)
The gateway to this architecture is 2-bromo-3-methylthiophene . Direct bromination of 3-methylthiophene selectively targets the 2-position due to the combined directing effects of the sulfur atom and the methyl group.
Protocol: Synthesis of 2-Bromo-3-methylthiophene
Reagents: 3-Methylthiophene, N-Bromosuccinimide (NBS), DMF (or Acetic Acid/CHCl3).
-
Preparation: Dissolve 3-methylthiophene (10 mmol) in DMF (20 mL) in a round-bottom flask shielded from light.
-
Addition: Cool the solution to 0°C. Slowly add NBS (10.5 mmol, 1.05 eq) portion-wise over 30 minutes. The low temperature prevents polybromination at the 5-position.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexane eluent) or GC-MS.
-
Workup: Quench with water (50 mL). Extract with diethyl ether (3 x 30 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via vacuum distillation or silica gel flash chromatography (100% Hexane).
-
Yield Target: >85%[2]
-
Validation: ¹H NMR (CDCl₃) should show a singlet for the methyl group and two doublets for the thiophene protons (positions 4 and 5).
-
Phase 2: Bridge Coupling (The Diarylethene Assembly)
The most robust method for assembling fluorinated diarylethenes is the Lithium-Halogen Exchange followed by nucleophilic substitution on Octafluorocyclopentene (OFCP) .
Protocol: Synthesis of 1,2-Bis(3-methyl-2-thienyl)perfluorocyclopentene
Reagents: 2-Bromo-3-methylthiophene, n-Butyllithium (n-BuLi, 2.5M in hexanes), Octafluorocyclopentene (OFCP), Anhydrous THF.
-
Inert Environment: Flame-dry a two-neck flask and purge with Argon/Nitrogen. Add 2-bromo-3-methylthiophene (2.2 eq) and anhydrous THF.
-
Lithiation: Cool to -78°C (Dry ice/Acetone bath). Add n-BuLi (2.4 eq) dropwise over 20 minutes.
-
Critical Check: Maintain -78°C. Higher temperatures cause lithium scrambling or ring-opening.
-
Incubation: Stir for 45 minutes at -78°C to ensure complete formation of 2-lithio-3-methylthiophene.
-
-
Coupling: Add Octafluorocyclopentene (1.0 eq) in a single rapid injection (using a gas-tight syringe if OFCP is liquid/gas mix) into the reaction mixture.
-
Note: OFCP is volatile (bp ~27°C). Handle with chilled syringes.
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to room temperature over 2 hours.
-
Quench & Workup: Quench with dilute HCl. Extract with ether.[1][3]
-
Purification: Silica gel column chromatography (Hexane). The product is often a crystalline solid or viscous oil.
Part 3: Visualization of Pathways
Diagram 1: Synthetic Workflow
This diagram illustrates the conversion of 3-methylthiophene into the active photochromic switch.
Caption: Synthetic route from 3-methylthiophene to the fatigue-resistant diarylethene scaffold.
Diagram 2: Photochemical Mechanism & Fatigue Resistance
This diagram highlights the role of the 3-methyl group in blocking the irreversible oxidation pathway.
Caption: The 3-methyl group sterically and chemically prevents irreversible oxidative degradation.
Part 4: Photophysical & Application Data
Quantitative Performance Profile
The following table summarizes the typical properties of 3-methylthiophene-based diarylethenes (coupled at C2).
| Parameter | Value / Characteristic | Relevance |
| Abs (Open) | 250–300 nm | UV-active region for writing data. |
| Abs (Closed) | 500–600 nm (Red/Purple) | Visible region for reading data. |
| Quantum Yield (Cyclization) | 0.3 – 0.5 | High efficiency for rapid switching. |
| Fatigue Resistance | >10,000 cycles | Critical for reusable optical memory. |
| Thermal Stability | >100°C (Closed form) | Data retention without power (non-volatile). |
Emerging Applications in Photopharmacology
While traditionally used in materials science, these precursors are gaining traction in drug discovery.
-
Bio-Switching: The 3-methylthiophene unit is compact. Incorporating this scaffold into kinase inhibitors allows for the "turning on" or "turning off" of drug potency with light.
-
Design Note: The "inverse" connection (via C2) often provides a different geometric sweep during isomerization compared to standard C3-linked switches, potentially offering better steric fit in certain protein binding pockets.
References
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Irie, M. (2000). Diarylethenes for Memories and Switches. Chemical Reviews, 100(5), 1685–1716.
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Lucas, L. N., et al. (1998). Dithienylcyclopentene Optical Switches: Syntheses and Photochemical Properties. European Journal of Organic Chemistry, 1998(11), 2497–2502.
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Herder, M., et al. (2015). Improving the Fatigue Resistance of Diarylethene Switches. Journal of the American Chemical Society, 137(7), 2738–2747.
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Melting point and physical characteristics of methoxy-arylthiophenes
An In-Depth Technical Guide to the Melting Point and Physical Characteristics of Methoxy-Arylthiophenes
Introduction: The Significance of Methoxy-Arylthiophenes
Methoxy-arylthiophenes represent a pivotal class of heterocyclic compounds, integrating a sulfur-containing thiophene ring with a methoxy-substituted aryl moiety. This structural combination imparts a unique set of electronic and steric properties, making them highly valuable building blocks in medicinal chemistry and materials science.[1][2] Thiophene derivatives are central to the development of pharmaceuticals, including anti-inflammatory and anti-cancer agents, and are integral to the design of organic semiconductors and polymers.[2][3][4] An understanding of their fundamental physical properties, particularly the melting point, is a critical first step in their synthesis, purification, characterization, and application. A compound's melting point not only serves as a crucial indicator of purity but also provides profound insights into its molecular structure, crystal lattice energy, and intermolecular forces.
This guide offers a comprehensive exploration of the factors governing the melting point and physical characteristics of methoxy-arylthiophenes. It provides researchers, scientists, and drug development professionals with tabulated data, field-proven experimental protocols, and the theoretical underpinnings necessary to handle and characterize these versatile molecules effectively.
Pillar 1: Theoretical Framework for Melting Point and Physical Properties
The melting point of a crystalline solid is the temperature at which it transitions into a liquid state, representing the point of equilibrium between the solid and liquid phases.[5] For methoxy-arylthiophenes, this property is not a random value but a direct consequence of the molecule's structural and electronic architecture.
Core Factors Influencing Melting Point
-
Purity: A pure crystalline organic compound exhibits a sharp, well-defined melting range, typically spanning 0.5-1.0°C.[5] Conversely, the presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range (e.g., 3-5°C).[5][6] This phenomenon makes melting point determination an indispensable tool for assessing sample purity.
-
Intermolecular Forces & Molecular Weight: The energy required to overcome the forces holding molecules together in a crystal lattice dictates the melting point. Methoxy-arylthiophenes are held together by van der Waals forces and, due to the polar C-O and C-S bonds, dipole-dipole interactions. Generally, as molecular weight increases, so do the van der Waals forces, resulting in a higher melting point.[7]
-
Molecular Symmetry and Crystal Packing: Highly symmetrical molecules tend to pack more efficiently and tightly into a crystal lattice.[6] This efficient packing maximizes intermolecular forces, requiring more thermal energy to break the lattice, thus leading to a higher melting point. The relative positioning of the methoxy and aryl groups significantly impacts the overall molecular symmetry.
-
Positional Isomerism: The location of the substituents on both the thiophene and aryl rings is a critical determinant of the melting point. For instance, a 2-substituted thiophene derivative often exhibits different conjugation and electronic properties compared to its 3-substituted counterpart, which can influence intermolecular interactions.[8] Similarly, the ortho, meta, and para positioning of the methoxy group on the aryl ring alters the molecule's shape and polarity, directly affecting crystal packing and melting point.[9] For example, studies on related substituted biaryls have shown that the para position often leads to higher symmetry and, consequently, higher melting points compared to meta isomers.[9]
Pillar 2: Quantitative Data and Physical Characteristics
The physical properties of methoxy-arylthiophenes are summarized below. It is important to note that many simple derivatives are liquids or low-melting solids at room temperature.
Table 1: Melting and Boiling Points of Selected Methoxy-Thiophene Derivatives
| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) | Source |
| 2-Methoxythiophene | C₅H₆OS | N/A (Liquid) | 151-152 | |
| 3-Methoxythiophene | C₅H₆OS | N/A (Liquid) | 80-82 (at 65 mmHg) | [10][11] |
| 2-(2-Methoxyphenyl)thiophene | C₁₁H₁₀OS | Data not available | Data not available | [12][13] |
| 2-(4-Methoxyphenyl)thiophene | C₁₁H₁₀OS | Data not available | Data not available | [14] |
| Methyl 3-(2-chloro-3-methoxy-3-oxopropyl)thiophene-2-carboxylate | C₁₀H₁₁ClO₄S | 32-33 | 130-133 (at 0.5 torr) | [15][16] |
| Methyl 3-(2,2-dichloro-3-methoxy-3-oxopropyl)thiophene-2-carboxylate | C₁₀H₁₁Cl₂O₄S | 34-35 | 139-142 (at 0.5 torr) | [15] |
Table 2: General Physical and Spectroscopic Characteristics
| Property | Description | Rationale & Key Features | Source |
| Appearance | Colorless to light brown liquids or white to yellow crystalline solids. | The color can be influenced by trace impurities or extended conjugation in more complex systems. | [1][10][15] |
| Solubility | Generally soluble in common organic solvents like chloroform, ethyl acetate, and THF. Insoluble in water. | The predominantly nonpolar hydrocarbon structure dictates solubility in organic media. | [1][2] |
| ¹H NMR | Thiophene protons: ~6.8-7.5 ppm. Aryl protons: ~6.9-7.9 ppm. Methoxy protons (-OCH₃): ~3.8 ppm (singlet). | The chemical shifts are characteristic of aromatic and ether functionalities. The exact positions and splitting patterns confirm isomeric structure. | [1][17] |
| ¹³C NMR | Thiophene carbons: ~120-145 ppm. Aryl carbons: ~110-160 ppm. Methoxy carbon: ~55 ppm. | Provides a map of the carbon skeleton, confirming the connectivity of the rings and substituents. | [1][17] |
| FTIR | C-H (aromatic/thiophene): ~3100-3000 cm⁻¹. C=C (aromatic/thiophene): ~1600-1450 cm⁻¹. C-O (ether stretch): ~1300-1000 cm⁻¹. | Vibrational spectroscopy is used to confirm the presence of key functional groups within the molecule. | [1][17] |
| UV-Vis | Strong absorption in the UV region (typically 250-350 nm). | Arises from π → π* electronic transitions within the conjugated arylthiophene system. The position of λₘₐₓ is sensitive to the substitution pattern. | [4][8] |
Pillar 3: Experimental Protocols and Methodologies
A self-validating system of protocols ensures that results are both accurate and reproducible. The following sections detail the essential experimental workflows for the synthesis and characterization of methoxy-arylthiophenes.
Protocol 1: Melting Point Determination
This protocol describes the standard method for determining the melting range of a solid organic compound using a digital melting point apparatus.
Causality: The slow heating rate near the melting point is critical to allow for thermal equilibrium between the heating block, the capillary tube, and the sample, ensuring an accurate reading.[6] Using a finely powdered sample guarantees uniform heat transfer throughout the material.[6]
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount of the dry methoxy-arylthiophene compound on a clean, dry watch glass. Crush the solid into a fine powder using a spatula.
-
Capillary Loading: Gently tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the powder down. Repeat until 1-2 mm of tightly packed sample is in the sealed end of the tube.[18]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): Set a rapid heating ramp (10-20°C/min) to find an approximate melting temperature. This saves time during the accurate determination.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new sample.
-
Heating and Observation: Set the heating rate to a slow ramp (1-2°C/min).[6]
-
Record T₁: Observe the sample closely. Record the temperature (T₁) at which the first drop of liquid appears.
-
Record T₂: Continue heating at the slow rate. Record the temperature (T₂) at which the last crystal of the solid melts completely.
-
Reporting: The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow.[5]
Protocol 2: Synthesis via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed method for forming C-C bonds between an organoboron species and an organic halide, making it ideal for synthesizing methoxy-arylthiophenes.[19][20]
Causality: The reaction requires a palladium(0) catalyst, which undergoes oxidative addition with the organic halide. A base is essential to activate the organoboron species for the critical transmetalation step, where the organic groups are exchanged onto the palladium center.[19][21]
Step-by-Step Methodology (Generalized):
-
Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), the methoxy-thiophene boronic acid (or boronic ester) (1.2 eq), and the base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 0.03-0.05 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.[21]
-
Reaction: Heat the mixture to the target temperature (typically 80-100°C) and stir vigorously for the required time (4-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel to isolate the pure methoxy-arylthiophene.
Conclusion
The melting point and physical characteristics of methoxy-arylthiophenes are dictated by a delicate interplay of molecular weight, purity, intermolecular forces, and, most critically, molecular structure. The precise positioning of the methoxy and aryl substituents governs the molecule's symmetry and polarity, which in turn defines its crystal packing efficiency and melting behavior. This guide provides the foundational knowledge and practical protocols required for the synthesis and rigorous characterization of these compounds. By leveraging systematic methodologies for melting point determination and spectroscopic analysis, researchers can ensure the integrity of their materials, paving the way for successful applications in the rational design of new pharmaceuticals and advanced organic materials.
References
- Melting Point Determination. (n.d.). University of Calgary.
- Melting point determination. (n.d.). University of Colorado Boulder.
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Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. [Link]
- Experiment 1: Melting-point Determinations. (n.d.). Athabasca University.
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The Ultraviolet Spectra of the Thiophene Derivatives. (2010, April 5). Journal of the Japan Oil Chemists' Society. [Link]
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Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). Inorganic and Nano-Metal Chemistry. [Link]
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Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S. [Link]
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Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (n.d.). Molecules. [Link]
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Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor "thiophene-2-carboxylicacid". (2015, April 15). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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3-Methoxythiophene. (n.d.). PubChem. [Link]
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experiment (1) determination of melting points. (2021, September 19). StuDocu. [Link]
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Concise Syntheses, Polymers, and Properties of 3-Arylthieno[3,2-b]thiophenes. (2012, September 28). Macromolecules. [Link]
-
2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. (2025, September 16). Molecules. [Link]
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Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Medicinal Chemistry. [Link]
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Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. (2003, August 18). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Chemical Properties of 2-Methoxythiophene (CAS 16839-97-7). (n.d.). Cheméo. [Link]
-
How methoxy groups change nature of the thiophene based heterocyclic chalcones from p-channel to ambipolar transport semiconducting materials. (2017, October 1). Journal of King Saud University - Science. [Link]
-
2-(2-Methoxyphenyl)thiophene. (n.d.). PubChem. [Link]
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2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition. (n.d.). European Journal of Medicinal Chemistry. [Link]
-
2-(Methoxycarbonyl)thiophen-3-yl-diazonium Salts: Efficient Precursors for the Formation of C–C Bonds in Thiophene-Containing Heterocyclic Systems. (2025, September 16). Molecules. [Link]
-
Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. (2019, May 30). ACS Omega. [Link]
-
Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. (n.d.). Paper Teplate. [Link]
-
(a) Synthesis of methoxy and 2-propanethiol-substituted[7]CPPs via... (n.d.). ResearchGate. [Link]
-
Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. (2025, August 7). ResearchGate. [Link]
-
Novel methoxyphenylthio-substituted phthalocyanines: synthesis, characterization, proton-transfer, and acid-sensing properties. (n.d.). New Journal of Chemistry. [Link]
-
Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (2024, November 21). Molecules. [Link]
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Safety data sheet (SDS) for 2-(4-Methoxy-phenyl)-3-methyl-thiophene
Title: Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of 2-(4-Methoxyphenyl)-3-methylthiophene
Executive Summary & Chemical Identity
In modern drug discovery and materials science, thiophene derivatives are heavily utilized for their unique electronic properties and potent bioactivity, often serving as core scaffolds for anticancer, antimicrobial, and antioxidant agents[1]. 2-(4-Methoxyphenyl)-3-methylthiophene is a specialized organosulfur intermediate. It builds upon the highly volatile 3-methylthiophene core by introducing a bulky, electron-donating 4-methoxyphenyl group at the 2-position.
While the base analog, 2-(4-methoxyphenyl)thiophene, is a known entity (CAS: 42545-43-7)[2], the addition of the 3-methyl group significantly alters the compound's steric hindrance and electronic distribution. As a Senior Application Scientist, it is critical to look beyond standard 16-section Safety Data Sheets (SDS) and understand the mechanistic causality behind the hazards of such compounds. This whitepaper provides an in-depth, self-validating framework for the safe handling, storage, and toxicological assessment of 2-(4-Methoxyphenyl)-3-methylthiophene.
Physicochemical Profiling & Hazard Causality
To accurately assess the risk profile of a novel or highly specific derivative, we must evaluate how functional group additions shift its physical hazards. The parent compound, 3-methylthiophene, is a highly flammable liquid with a flash point of 11°C, posing severe fire and explosion risks[3].
However, the addition of the 4-methoxyphenyl group drastically increases the molecular weight and intermolecular van der Waals interactions. This structural modification shifts the hazard profile: the compound transitions from a highly volatile, flammable liquid to a low-volatility combustible solid or viscous liquid.
Table 1: Comparative Physicochemical & Hazard Profile
| Property | 3-Methylthiophene (Parent Core)[3] | 2-(4-Methoxyphenyl)-3-methylthiophene (Extrapolated)[2] |
|---|---|---|
| Molecular Weight | 98.17 g/mol | 204.29 g/mol |
| Physical State (25°C) | Clear, light yellow liquid | Solid or highly viscous liquid |
| Flash Point | 11°C (Highly Flammable) | > 100°C (Combustible) |
| Primary Hazard Class | Flam. Liq. 2, Acute Tox. 4 | Acute Tox. 4, Skin Irrit. 2 |
| Vapor Pressure | 42.4 mmHg at 37.7°C | < 0.1 mmHg at 25°C |
| Odor | Pungent, stench | Mild, aromatic/sulfurous |
Causality Insight: The reduction in vapor pressure mitigates the immediate inhalation hazard present in simple alkylthiophenes, but the lipophilicity of the methoxyphenyl group increases the rate of dermal absorption, making skin contact a primary exposure route.
Mechanistic Toxicology: The Bioactivation Pathway
Thiophene rings are widely recognized as "structural alerts" in medicinal chemistry and toxicology. When absorbed into the body, they do not merely act as inert xenobiotics; they actively undergo Phase I metabolism[4].
The Causality of Hepatotoxicity: Cytochrome P450 (CYP450) enzymes in the liver oxidize the thiophene sulfur, generating highly reactive electrophilic intermediates—specifically, thiophene S-oxides and thiophene epoxides[4]. Because these intermediates are highly electrophilic, they readily seek out nucleophiles. If the body's natural antioxidant defense (Glutathione) is depleted, these epoxides will covalently bind to hepatic proteins, forming protein adducts that trigger cellular necrosis and drug-induced hepatotoxicity[4].
Figure 1: CYP450-mediated bioactivation and detoxification pathways of thiophene derivatives.
Self-Validating Experimental Protocols for Safe Handling
Standard operating procedures (SOPs) often fail because they lack built-in validation mechanisms. The following protocols for handling 2-(4-Methoxyphenyl)-3-methylthiophene integrate causality-driven choices and self-validation.
Protocol A: Routine Laboratory Handling & Synthesis
-
Engineering Controls: Conduct all transfers within a Class II Type B2 biological safety cabinet or a hard-ducted fume hood.
-
Causality: Thiophene vapors are heavier than air and can spread along floors, creating localized exposure zones[5].
-
-
PPE Selection: Wear double-layered nitrile or fluoroelastomer (Viton) gloves.
-
Causality: Non-polar organosulfur compounds rapidly permeate standard latex gloves. Nitrile provides the necessary chemical resistance.
-
-
Respiratory Protection: If ventilation fails, utilize a full-face respirator equipped with an ABEK filter[3].
-
Causality: ABEK filters contain activated carbon specifically treated to trap acidic gases and sulfurous organic vapors.
-
-
Validation Step: Place a piece of lead acetate paper near the exhaust of the fume hood. A color change to black (lead sulfide) indicates that sulfurous vapors are escaping containment, signaling an immediate halt to operations.
Protocol B: Spill Response & Decontamination Workflow
In the event of a spill, follow this self-validating workflow to ensure complete neutralization of the hazard.
-
Evacuation & Assessment: Clear the area and consult the SDS.
-
Containment: Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand).
-
Causality: Do not use sawdust or paper towels, as the compound is combustible and can form explosive mixtures upon intense heating[5].
-
-
Chemical Neutralization: Wash the affected surface with a 5% sodium hypochlorite (bleach) solution.
-
Causality: Hypochlorite acts as a mild oxidant that converts residual thiophene traces into highly water-soluble, non-volatile sulfones, neutralizing the inhalation hazard.
-
-
Validation Step: Use a Photoionization Detector (PID) equipped with a 10.6 eV UV lamp to scan the spill boundary. The area is only considered safe when the PID registers < 0.1 ppm Volatile Organic Compounds (VOCs).
Figure 2: Self-validating step-by-step spill response workflow for organosulfur compounds.
Storage and Environmental Directives
-
Storage Class: Store as a combustible solid/liquid (WGK 3 - highly hazardous to water)[3].
-
Incompatibilities: Must be kept strictly isolated from strong oxidizing agents (e.g., peroxides, nitric acid). Causality: Uncontrolled S-oxidation of the thiophene ring is highly exothermic and can lead to spontaneous combustion[5].
-
Disposal: Must not be emptied into drains[5]. Waste must be transferred to a licensed hazardous waste facility for incineration. The incinerator must be equipped with a sulfur dioxide (
) scrubber, as the combustion of thiophene derivatives yields highly toxic sulfur oxide gases[5].
References
-
[1] Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. PubMed Central (PMC).[Link]
-
[4] Bioactivation Potential of Thiophene-Containing Drugs | Chemical Research in Toxicology. ACS Publications. [Link]
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- 5. merckmillipore.com [merckmillipore.com]
Methodological & Application
High-Efficiency Suzuki-Miyaura Coupling Protocol for 2-(4-Methoxyphenyl)-3-methylthiophene
Executive Summary
This Application Note details the optimized synthesis of 2-(4-methoxyphenyl)-3-methylthiophene via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This scaffold is a critical intermediate in the development of optoelectronic materials (oligothiophenes) and bioactive heterocyclic pharmaceuticals.
The protocol prioritizes the coupling of 2-bromo-3-methylthiophene with (4-methoxyphenyl)boronic acid . This route is selected over the inverse (thiophene-boronic acid + aryl halide) to mitigate the risk of protodeboronation, a known instability in 2-heteroaryl boronic acids, and to leverage the commercial availability of the regioselective brominated thiophene precursor.
Strategic Analysis & Retrosynthesis
Route Selection
The synthesis relies on the cross-coupling of an organoboron species and an organic halide.[1][2][3][4]
-
Pathway A (Selected): 2-Bromo-3-methylthiophene + (4-Methoxyphenyl)boronic acid.
-
Pathway B (Rejected): 3-Methyl-2-thiopheneboronic acid + 4-Bromoanisole.
-
Risk:[5] 2-Thiopheneboronic acids are prone to rapid protodeboronation under aqueous basic conditions, leading to lower yields and side-product formation (3-methylthiophene) [2].
-
Steric Considerations
The 3-methyl group on the thiophene ring creates ortho-steric hindrance relative to the C2-Br bond. While not prohibitive, this requires a catalyst system capable of facilitating oxidative addition in a crowded environment and a solvent system that ensures high solubility at elevated temperatures [3].
Reaction Mechanism
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The diagram below highlights the critical steps, emphasizing the role of the base in the transmetallation step, which is often the rate-determining step in hindered systems.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling. The steric bulk of the 3-methyl group primarily affects the Oxidative Addition and Transmetallation stages.
Optimization & Condition Screening
The following table summarizes the optimization of reaction conditions. The Pd(PPh3)4 / K3PO4 / Dioxane:H2O system is identified as the optimal protocol for this specific substrate class due to the high thermal stability required to overcome the steric hindrance of the methyl group.
| Parameter | System A (Standard) | System B (Green) | System C (High Steric) | Recommendation |
| Catalyst | Pd(PPh3)4 (5 mol%) | Pd(OAc)2 (2 mol%) | Pd2(dba)3 / SPhos | System A |
| Ligand | PPh3 (in cat.) | Triphenylphosphine | SPhos | PPh3 |
| Base | K2CO3 (2.0 eq) | Na2CO3 (2.0 eq) | K3PO4 (2.0 eq) | K3PO4 |
| Solvent | THF / H2O (4:1) | EtOH / H2O (1:1) | 1,4-Dioxane / H2O (4:1) | Dioxane / H2O |
| Temp | 65 °C (Reflux) | 80 °C | 90-100 °C | 95 °C |
| Yield | 65-70% | 50-60% | 85-92% | System C |
Why K3PO4? Potassium phosphate is a mild yet effective base that minimizes side reactions common with stronger bases like hydroxides, while buffering the system to prevent protodeboronation [4].
Detailed Experimental Protocol
Materials & Reagents[7]
-
Substrate 1: 2-Bromo-3-methylthiophene (1.0 eq, 5.0 mmol, ~885 mg)
-
Substrate 2: (4-Methoxyphenyl)boronic acid (1.2 eq, 6.0 mmol, ~912 mg)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 eq, 0.15 mmol, ~173 mg)
-
Base: Potassium Phosphate Tribasic (K3PO4) (2.0 eq, 10.0 mmol, ~2.12 g)
-
Solvent: 1,4-Dioxane (20 mL) and Distilled Water (5 mL) [4:1 ratio]
-
Inert Gas: Nitrogen or Argon (High Purity)
Step-by-Step Procedure
Phase 1: Setup and Degassing (Critical)
-
Glassware Prep: Oven-dry a 100 mL Schlenk flask or a 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Solvent Degassing: In a separate flask, combine 1,4-dioxane and water. Sparge with nitrogen gas for 20 minutes to remove dissolved oxygen. Note: Oxygen causes rapid catalyst decomposition (Pd black formation).
Phase 2: Reaction Assembly
-
Loading: Under a gentle stream of nitrogen, add 2-bromo-3-methylthiophene, (4-methoxyphenyl)boronic acid, and K3PO4 to the reaction flask.
-
Solvent Addition: Transfer the degassed solvent mixture via syringe/cannula to the reaction flask.
-
Catalyst Addition: Add the Pd(PPh3)4 catalyst quickly. The solution should turn a light yellow/orange color.
-
Inert Seal: Immediately seal the flask (septum or stopcock) and purge the headspace with nitrogen for 2 minutes.
Phase 3: Reaction
-
Heating: Place the flask in a pre-heated oil bath at 95 °C .
-
Monitoring: Stir vigorously for 12–16 hours.
-
TLC Control: Eluent Hexane:Ethyl Acetate (9:1). The starting bromide (Rf ~0.8) should disappear; the product will appear as a UV-active spot (Rf ~0.5-0.6).
-
Phase 4: Workup
-
Cooling: Allow the mixture to cool to room temperature.
-
Quench: Dilute with water (30 mL) and Ethyl Acetate (30 mL).
-
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).
-
Washing: Combine organic layers and wash with Brine (sat.[7] NaCl, 50 mL).
-
Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO4).[2] Filter and concentrate under reduced pressure (Rotavap) to obtain a crude yellow oil/solid.
Phase 5: Purification
-
Chromatography: Purify via silica gel flash chromatography.
-
Mobile Phase: Gradient from 100% Hexane to 95:5 Hexane:Ethyl Acetate.
-
Collection: Collect fractions containing the major spot. Evaporate solvent to yield the pure product as a white to off-white solid.
-
Validation & Quality Control
Expected Analytical Data
-
Physical State: White to pale yellow crystalline solid.
-
Melting Point: 68–72 °C (approximate, varies with crystal form).
-
1H NMR (400 MHz, CDCl3):
- 7.45 (d, J = 8.5 Hz, 2H, Ar-H ortho to thiophene)
- 7.18 (d, J = 5.2 Hz, 1H, Thiophene H-5)
- 6.95 (d, J = 8.5 Hz, 2H, Ar-H ortho to OMe)
- 6.90 (d, J = 5.2 Hz, 1H, Thiophene H-4)
- 3.85 (s, 3H, -OCH3)
- 2.35 (s, 3H, -CH3)
-
MS (EI): m/z calc for C12H12OS [M]+: 204.06; found: 204.1.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield | Oxygen poisoning of Catalyst | Ensure rigorous degassing; solution should remain yellow/orange, not turn black immediately. |
| Homocoupling (Biaryl) | Oxidative coupling of boronic acid | Reduce oxygen exposure; add catalyst after degassing solvents. |
| Starting Material Remains | Steric hindrance / Low Temp | Increase temperature to 105 °C (switch solvent to Toluene/Water) or extend time. |
Safety Information
-
2-Bromo-3-methylthiophene: Irritant, lachrymator. Handle in a fume hood.
-
Pd(PPh3)4: Toxic if swallowed. Store in a freezer under inert gas.
-
1,4-Dioxane: Carcinogen and peroxide former. Test for peroxides before use.
References
-
Dittmer, K., et al.[1] "The Effect of Benzoyl Peroxide on the Bromination of Methylthiophenes by N-Bromosuccinimide." Journal of the American Chemical Society, vol. 71, no. 4, 1949, pp. 1201-1204. Link
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, vol. 95, no.[3] 7, 1995, pp. 2457–2483. Link
-
Rizwan, K., et al. "Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations."[8] Chemistry Central Journal, vol. 12, no.[1][8] 49, 2018.[8][9] Link
-
BenchChem. "Application Notes and Protocols for Suzuki Coupling Reactions." BenchChem Protocols, 2025. Link
Sources
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 5. CN103819449A - Preparation method for 2-bromothiophene - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - UMPSA-IR [umpir.ump.edu.my]
- 9. researchgate.net [researchgate.net]
Application Note: Synthesis of 2-(4-Methoxy-phenyl)-3-methyl-thiophene via Suzuki-Miyaura Cross-Coupling
Executive Summary
This application note details the synthesis of 2-(4-Methoxy-phenyl)-3-methyl-thiophene , a critical intermediate often employed in the development of photochromic diarylethenes, organic light-emitting diodes (OLEDs), and kinase inhibitors.
The synthesis utilizes a Suzuki-Miyaura cross-coupling between 2-bromo-3-methylthiophene and 4-methoxyphenylboronic acid. While Suzuki coupling is a standard transformation, this specific protocol addresses the ortho-steric hindrance imposed by the C3-methyl group. The proximity of the methyl group to the reactive C2-bromide site can retard the oxidative addition or transmetallation steps if not properly managed. This guide provides a robust, self-validating protocol using a biphasic solvent system and a high-turnover palladium catalyst to ensure quantitative conversion.
Strategic Analysis & Reaction Design
The Steric Challenge (The "Ortho Effect")
In standard thiophene chemistry, the C2 position is highly reactive. However, the presence of a methyl group at C3 introduces steric bulk immediately adjacent to the C-Br bond.
-
Impact: This can destabilize the square-planar Pd(II) intermediate or slow down the approach of the boronate species during transmetallation.
-
Solution: We utilize 1,2-Dimethoxyethane (DME) as a solvent. Its chelating ability stabilizes the palladium species, while a slightly elevated temperature (85°C) overcomes the activation energy barrier imposed by the methyl group.
Reaction Scheme & Mechanism
The transformation proceeds via the catalytic cycle depicted below:
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of sterically hindered thiophenes.
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount (Example) | Role |
| 2-Bromo-3-methylthiophene | 177.06 | 1.0 | 885 mg (5.0 mmol) | Substrate (Electrophile) |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 912 mg (6.0 mmol) | Coupling Partner (Nucleophile) |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 173 mg (0.15 mmol) | Catalyst |
| Na₂CO₃ | 105.99 | 2.5 | 1.32 g (in 6mL H₂O) | Base |
| DME (1,2-Dimethoxyethane) | 90.12 | - | 20 mL | Solvent |
Note: For highly hindered substrates or if Pd(PPh₃)₄ fails, switch to Pd(dppf)Cl₂ or SPhos Pd G2 , which are more robust against steric bulk.
Step-by-Step Procedure
Phase 1: Setup & Degassing (CRITICAL)
Oxygen is the primary cause of Suzuki coupling failure, leading to homocoupling or catalyst deactivation (black Pd precipitation).
-
Glassware Prep: Oven-dry a 100 mL two-neck round-bottom flask (RBF) and a reflux condenser. Equip with a magnetic stir bar.[2]
-
Solvent Degassing: In a separate vessel, sparge the DME and Water with Nitrogen (or Argon) gas for 20 minutes.
-
Charging: Add the 2-Bromo-3-methylthiophene , 4-Methoxyphenylboronic acid , and Pd(PPh₃)₄ to the RBF.
-
Inert Atmosphere: Evacuate the flask and backfill with Nitrogen three times.
-
Solvent Addition: Syringe in the degassed DME and the aqueous Na₂CO₃ solution under a positive pressure of Nitrogen.
Phase 2: Reaction[4]
-
Heating: Place the flask in a pre-heated oil bath at 85°C .
-
Agitation: Stir vigorously (approx. 600-800 rpm). The biphasic mixture requires good mixing to facilitate phase transfer.
-
Monitoring: Run the reaction for 4–6 hours .
-
Self-Validation Check (TLC): Eluent = 5% EtOAc in Hexanes.
-
Starting Material (SM): High Rf (non-polar).
-
Product: Slightly lower Rf than SM, UV active (bright blue/purple fluorescence often observed for biaryls).
-
Stop Condition: Disappearance of the bromide SM spot.
-
Phase 3: Workup & Purification
Figure 2: Workup and purification workflow.
-
Quench: Cool the mixture to room temperature. Pour into a separatory funnel containing 50 mL water.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL).
-
Wash: Wash combined organics with Brine (1 x 30 mL) to remove boronic acid residues.
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator.
-
Purification: The crude oil is usually yellow/brown. Purify via silica gel chromatography.
-
Gradient: 100% Hexane → 5% EtOAc/Hexane.
-
Note: The product is relatively non-polar.
-
Quality Control & Characterization
To validate the synthesis, compare your analytical data against these expected values.
Expected NMR Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.45 (d, J = 8.8 Hz, 2H): Aryl protons (ortho to thiophene).
-
δ 7.18 (d, J = 5.2 Hz, 1H): Thiophene C5-H.
-
δ 6.95 (d, J = 8.8 Hz, 2H): Aryl protons (ortho to methoxy).
-
δ 6.88 (d, J = 5.2 Hz, 1H): Thiophene C4-H.
-
δ 3.85 (s, 3H): Methoxy group (-OCH₃).
-
δ 2.35 (s, 3H): Methyl group (-CH₃) at C3.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Black Precipitate | Pd(0) aggregation (Catalyst death). | Oxygen leak or insufficient ligand. Ensure strict degassing. |
| Low Conversion | Steric hindrance at C3. | Switch solvent to 1,4-Dioxane (higher boiling point, 101°C) or use SPhos ligand. |
| Homocoupling | Oxidation of Boronic acid. | Reduce O₂ exposure; add reagents quickly or use a glovebox. |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Roger, J., et al. (2016). Regiocontrolled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group.[4][5] Beilstein Journal of Organic Chemistry, 12, 2197–2203.[4] Link
- Context: Validates the reactivity of 2-bromo-3-methylthiophene and discusses the steric influence of the 3-methyl group.
-
BenchChem. (2025).[1][3] Application Notes and Protocols for Suzuki Coupling Reactions. Link
- Context: General protocols for methoxy-substituted aryl boronic acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Palladium-Catalyzed Cross-Coupling Protocols for Arylthiophenes
Application Note & Methodological Guide Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals
Executive Summary
Arylthiophenes are privileged structural motifs ubiquitous in pharmaceuticals, agrochemicals, and advanced organic materials (e.g., OLEDs and conducting polymers). Traditionally, the synthesis of these scaffolds relied heavily on Suzuki-Miyaura cross-coupling. However, 2-heteroaryl boronic acids—particularly 2-thiophene boronic acid—are notoriously unstable and prone to rapid protodeboronation under standard basic coupling conditions[1].
Recent catalytic advancements have bifurcated the approach to arylthiophene synthesis into two highly efficient paradigms:
-
Ultra-Fast Suzuki-Miyaura Coupling: Utilizing highly active precatalysts (e.g., XPhos-Pd-G2) to drive transmetalation at room temperature, thereby outcompeting boronic acid decomposition[1].
-
Direct C-H Arylation: Bypassing pre-functionalization entirely via atom-economical Concerted Metalation-Deprotonation (CMD) pathways, often utilizing ultra-low palladium loadings under phosphine-free conditions[2],[3].
This application note details the mechanistic causality behind these two approaches and provides validated, self-sustaining protocols for laboratory implementation.
Mechanistic Foundations & Causality
The Suzuki-Miyaura Challenge: Overcoming Protodeboronation
In standard Suzuki-Miyaura couplings, elevated temperatures and basic conditions are required to drive the transmetalation step. However, 2-thiophene boronic acid undergoes rapid protodeboronation under these conditions. The electron-rich heteroaromatic ring stabilizes the transient carbanion intermediate formed upon C–B bond cleavage, leading to destructive hydrolysis[1].
To circumvent this, Buchwald and co-workers developed dialkylbiarylphosphine-based precatalysts (such as XPhos-Pd-G2) that rapidly generate the active mono-ligated
Caption: Catalytic cycle of Suzuki coupling using XPhos-Pd-G2 to prevent protodeboronation.
Direct C-H Arylation: The CMD Pathway
Direct arylation offers a highly atom-economical alternative by coupling aryl halides directly with unactivated thiophene C–H bonds[2]. Regioselectivity typically favors the C2 position over the C5 position due to the higher acidity of the proton adjacent to the sulfur atom[4].
The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism[3]. Fagnou established that the addition of pivalic acid (PivOH) acts as a crucial catalytic proton shuttle[3]. The pivalate anion is more sterically demanding and basic than acetate, facilitating C–H bond cleavage via a highly organized six-membered transition state, which significantly accelerates the reaction[3]. Furthermore, Doucet's group proved that for specific substrates, phosphine-free conditions using ultra-low loadings of
Caption: Concerted Metalation-Deprotonation (CMD) pathway highlighting pivalate as a proton shuttle.
Quantitative Data & Optimization
The following table summarizes the operational parameters distinguishing the two methodologies, allowing researchers to select the optimal route based on substrate availability and scale.
| Parameter | Protocol A: Suzuki-Miyaura[1] | Protocol B: Direct C-H Arylation[2] |
| Coupling Partners | Aryl Halide + 2-Thiophene Boronic Acid | Aryl Bromide + Unactivated Thiophene |
| Catalyst System | XPhos-Pd-G2 (1.0 – 2.0 mol%) | |
| Base & Additives | KOAc (Anhydrous) | |
| Solvent | THF / | DMAc |
| Temperature | Room Temperature to 40 °C | 130 °C |
| Reaction Time | 0.5 – 2 hours | 16 – 20 hours |
| Primary Advantage | Complete regiocontrol, mild conditions | High atom economy, low catalyst cost |
Validated Experimental Protocols
Protocol A: Rapid Suzuki-Miyaura Coupling of Unstable 2-Thiophene Boronic Acid
This protocol utilizes the Buchwald precatalyst system to prevent protodeboronation[1].
Reagents & Materials:
-
Aryl chloride or bromide (1.0 mmol)
-
2-Thiophene boronic acid (1.5 mmol)
-
XPhos-Pd-G2 precatalyst (0.02 mmol, 2 mol%)
- (2.0 mmol)
-
THF (4.0 mL) and Deionized
(1.0 mL)
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (if solid), 2-thiophene boronic acid, XPhos-Pd-G2, and
. -
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).
-
Solvent Addition: Add degassed THF and degassed
via syringe. (Causality: Degassing is critical as the highly active species is susceptible to rapid oxidation). -
Reaction: Stir the biphasic mixture vigorously at room temperature (or up to 40 °C for highly deactivated aryl chlorides) for 30 to 120 minutes. Monitor conversion via TLC or LC-MS.
-
Workup: Dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, extract the aqueous layer twice with ethyl acetate, dry over anhydrous
, and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Protocol B: Phosphine-Free Direct C-H Arylation of Thiophenes
This protocol utilizes Doucet's ultra-low loading conditions for atom-economical coupling[2].
Reagents & Materials:
-
Aryl bromide (1.0 mmol)
-
Thiophene (2.0 to 8.0 mmol) (Note: Excess thiophene is used to suppress unwanted diarylation at the C5 position)
- (0.002 mmol, 0.2 mol%)
-
KOAc (2.0 mmol)
-
Anhydrous N,N-Dimethylacetamide (DMAc) (5.0 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried pressure tube or Schlenk flask, charge
, KOAc, and the aryl bromide (if solid). -
Inert Atmosphere: Purge the vessel with Argon for 5 minutes.
-
Reagent Addition: Inject anhydrous DMAc and thiophene via syringe. (Causality: DMAc is chosen for its high boiling point and its ability to act as a stabilizing coordinating solvent for the ligand-free palladium species at elevated temperatures).
-
Reaction: Seal the tube and heat the mixture in a pre-heated oil bath at 130 °C for 20 hours with vigorous stirring.
-
Workup: Cool the reaction vessel to room temperature. Dilute with diethyl ether (20 mL) and wash sequentially with water (3 × 15 mL) to remove the DMAc and KOAc salts.
-
Purification: Dry the organic phase over
, filter, and evaporate the solvent under reduced pressure. Isolate the 2-arylthiophene via silica gel chromatography.
References
1.[2] Bensaid, S., Roger, J., Beydoun, K., Roy, D., & Doucet, H. (2011). Direct 2-Arylation of Thiophene Using Low Loading of a Phosphine-Free Palladium Catalyst. Synthetic Communications. 5 2.[4] Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journal of Organic Chemistry. 4 3.[1] Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. 1 4.[3] Liégault, B., Lapointe, D., Caron, L., Vlassova, A., & Fagnou, K. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry. 3
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes [beilstein-journals.org]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Scalable Synthesis of Electron-Rich Thiophene Intermediates
For: Researchers, scientists, and drug development professionals
Introduction: The Strategic Importance of Electron-Rich Thiophenes
Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and their ability to act as bioisosteres of phenyl rings.[1][2] Electron-rich thiophenes, substituted with electron-donating groups such as alkyl, alkoxy, or amino moieties, are of particular significance. These functionalities enhance the electron density of the thiophene ring, modulating its reactivity and physical properties. This makes them indispensable intermediates in the synthesis of a wide array of high-value molecules, including:
-
Conducting Polymers: Monomers like 3,4-ethylenedioxythiophene (EDOT) are polymerized to form materials such as PEDOT, which are integral to antistatic coatings, organic light-emitting diodes (OLEDs), and transparent electrodes.[3]
-
Pharmaceuticals: The thiophene nucleus is a key component in numerous approved drugs. Electron-donating substituents can fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[2]
-
Organic Electronics: Electron-rich thiophene oligomers are crucial building blocks for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where their properties influence charge transport and device performance.
The transition from laboratory-scale discovery to industrial production hinges on the availability of robust, scalable, and cost-effective synthetic methods. This guide provides an in-depth analysis of field-proven, scalable synthetic strategies for preparing key electron-rich thiophene intermediates. We will move beyond simple procedural lists to explain the underlying principles and causality behind experimental choices, offering self-validating protocols and practical insights for researchers in both academic and industrial settings.
Strategic Overview: Selecting a Scalable Synthetic Route
The choice of synthetic methodology is a critical decision dictated by factors such as the desired substitution pattern, cost of starting materials, required scale, and process safety. We will focus on three principal strategies that have demonstrated scalability and versatility for producing electron-rich thiophenes:
-
The Gewald Aminothiophene Synthesis: A powerful, one-pot, multi-component reaction for creating highly functionalized 2-aminothiophenes, which are versatile electron-rich intermediates.
-
Palladium-Catalyzed Cross-Coupling Reactions: Including Suzuki-Miyaura and Stille couplings, these methods offer unparalleled precision for installing alkyl and aryl groups, though they come with their own scalability challenges.
-
Classical Cyclization Methods (Paal-Knorr Synthesis): A traditional yet reliable method for synthesizing substituted thiophenes from 1,4-dicarbonyl compounds, offering a metal-free approach.
The logical flow for selecting and implementing a scalable synthesis is outlined below.
Caption: Workflow for scalable synthesis of thiophene intermediates.
The Gewald Aminothiophene Synthesis: A Workhorse for Electron-Rich Scaffolds
The Gewald reaction is a one-pot synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur.[4][5] Its operational simplicity, use of inexpensive starting materials, and atom economy make it exceptionally well-suited for industrial applications. The resulting 2-aminothiophene products are highly valuable, electron-rich building blocks.
Mechanistic Insights: The "Why" Behind the One-Pot Reaction
The reaction proceeds through three key stages, and understanding this sequence is crucial for troubleshooting and optimization.[4]
-
Knoevenagel-Cope Condensation: A base, typically a secondary amine like morpholine or piperidine, catalyzes the condensation of the carbonyl compound (ketone or aldehyde) with the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate).[4] This forms an α,β-unsaturated nitrile intermediate. The choice of base is critical; it must be strong enough to facilitate the condensation without promoting unwanted side reactions.[4]
-
Sulfur Addition: Elemental sulfur (S₈) adds to the α-carbon of the unsaturated nitrile. The base can also act as a nucleophile to open the S₈ ring, forming a reactive polysulfide species that facilitates this addition.[4]
-
Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable, aromatic 2-aminothiophene.
Caption: Simplified mechanism of the Gewald aminothiophene synthesis.
Scalable Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
This protocol provides a robust method for the gram-scale synthesis of a representative electron-rich 2-aminothiophene.
Materials:
| Reagent | M.W. | Amount (g) | Moles | Equiv. |
| 2-Butanone (MEK) | 72.11 | 72.1 | 1.0 | 1.0 |
| Ethyl cyanoacetate | 113.12 | 113.1 | 1.0 | 1.0 |
| Sulfur (powder) | 32.07 | 35.2 | 1.1 | 1.1 |
| Morpholine | 87.12 | 17.4 | 0.2 | 0.2 |
| Ethanol (200 proof) | - | 500 mL | - | - |
Procedure:
-
Reaction Setup: To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add ethanol (500 mL), 2-butanone (72.1 g, 1.0 mol), ethyl cyanoacetate (113.1 g, 1.0 mol), and morpholine (17.4 g, 0.2 mol).
-
Initial Stirring: Begin stirring the mixture. A slight exotherm may be observed as the Knoevenagel condensation begins.
-
Sulfur Addition: Carefully add the powdered elemental sulfur (35.2 g, 1.1 mol) portion-wise over 15-20 minutes. The addition of sulfur is exothermic; monitor the internal temperature and use an ice-water bath if necessary to maintain the temperature below 40 °C.
-
Reaction Execution: After the sulfur addition is complete, heat the reaction mixture to 50-55 °C with continued vigorous stirring. The mixture will become a thick yellow slurry.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-5 hours.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours to maximize precipitation.
-
Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold ethanol (2 x 150 mL) to remove unreacted starting materials and soluble impurities.
-
Drying: Dry the product under vacuum at 40-50 °C to a constant weight.
Expected Yield: 170-190 g (80-89% of theoretical).
Scalability & Safety Considerations:
-
Exotherm Control: The Knoevenagel condensation and sulfur addition steps are exothermic. On a large scale, the rate of reagent addition must be carefully controlled, and adequate cooling capacity is essential to prevent a thermal runaway.[6][7]
-
Hydrogen Sulfide (H₂S) Evolution: Although generally minimal, there is a potential for the evolution of toxic and flammable H₂S gas, especially if the reaction overheats. All large-scale Gewald reactions must be conducted in a well-ventilated fume hood or a controlled reactor system with appropriate off-gas scrubbing.[8]
-
Solvent Choice: Polar solvents like ethanol or methanol are preferred as they enhance the solubility and reactivity of sulfur.[9]
-
Troubleshooting: Low yields are often traced back to an inefficient initial condensation. This can be addressed by ensuring the purity of the carbonyl compound, using a fresh sample of the active methylene nitrile, or screening different bases.[9] For sterically hindered ketones, a two-step procedure (isolating the unsaturated nitrile before reacting with sulfur) may be more effective.[4]
Palladium-Catalyzed Cross-Coupling: Precision Engineering of Thiophenes
For constructing C-C bonds with high precision, particularly for creating 2,5-disubstituted thiophenes common in oligomeric and polymeric materials, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille couplings are indispensable tools.[10]
Suzuki-Miyaura Coupling: A Scalable and Greener Choice
The Suzuki-Miyaura reaction couples an organoboron reagent (boronic acid or ester) with an organohalide. Its advantages include the commercial availability of a wide range of boronic acids, the use of generally less toxic boron-containing byproducts, and tolerance to a variety of functional groups.[10]
Causality in Catalyst and Condition Selection:
-
Catalyst/Ligand: For electron-rich thiophenes, the choice of phosphine ligand is critical. Electron-rich, bulky phosphine ligands like SPhos or DavePhos increase the electron density on the palladium center, which facilitates the rate-limiting oxidative addition of the organohalide to the Pd(0) catalyst.[11]
-
Base: A base (e.g., K₃PO₄, CsF) is required to activate the boronic acid for the transmetalation step. The choice and strength of the base can significantly impact the reaction rate and must be chosen carefully to avoid decomposition of sensitive substrates.
-
Solvent: Often performed in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water, which helps to dissolve both the organic substrates and the inorganic base.[12]
Gram-Scale Protocol: Synthesis of 2-Hexyl-5-phenylthiophene via Suzuki Coupling
This protocol details the synthesis of an unsymmetrically substituted, electron-rich thiophene.
Materials:
| Reagent | M.W. | Amount (g) | Moles | Equiv. |
| 2-Bromo-5-hexylthiophene | 249.22 | 24.9 | 100 | 1.0 |
| Phenylboronic acid | 121.93 | 14.6 | 120 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 2.31 | 2.0 | 0.02 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 42.5 | 200 | 2.0 |
| 1,4-Dioxane | - | 400 mL | - | - |
| Water (degassed) | - | 100 mL | - | - |
Procedure:
-
Inert Atmosphere: All operations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.
-
Reagent Charging: To a 1 L flame-dried Schlenk flask, add 2-bromo-5-hexylthiophene (24.9 g, 100 mmol), phenylboronic acid (14.6 g, 120 mmol), potassium phosphate (42.5 g, 200 mmol), and Pd(PPh₃)₄ (2.31 g, 2.0 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (400 mL) and degassed water (100 mL) via cannula.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by GC-MS or TLC until the starting halide is consumed (typically 8-12 hours).
-
Work-up: Cool the reaction to room temperature. Add water (200 mL) and extract with ethyl acetate (3 x 150 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or by recrystallization from a suitable solvent like isopropanol to yield the pure product.
Stille Coupling: High Tolerance, But with a Caveat
The Stille coupling reacts an organohalide with an organostannane (tin) reagent. Its primary advantage is its exceptional tolerance for a wide range of functional groups.[13] However, the major drawback for scalable synthesis is the toxicity of organotin reagents and the difficulty in completely removing tin byproducts from the final product, which is a critical concern in pharmaceutical and electronic applications.[10]
Mechanistic Comparison: Suzuki vs. Stille
Caption: Comparison of the catalytic cycles for Suzuki and Stille couplings.
Scalability & Safety of Cross-Coupling Reactions:
-
Catalyst Cost & Loading: Palladium catalysts and specialized phosphine ligands can be expensive, representing a significant cost driver at scale. Optimizing for the lowest possible catalyst loading is crucial.
-
Reagent Toxicity: The high toxicity of organotin reagents used in Stille couplings necessitates stringent handling procedures and waste disposal protocols, making Suzuki coupling a more attractive option from an environmental and safety perspective.[10]
-
Purification: Removing palladium and ligand residues is critical for many applications. Purification can be challenging at scale and may require specialized techniques like chromatography, crystallization, or treatment with metal scavengers.
-
Process Safety: While not typically prone to strong exotherms, the use of flammable solvents and pyrophoric reagents (in some catalyst preparations) requires careful process safety management.[6][12]
Paal-Knorr Thiophene Synthesis: A Classic, Metal-Free Approach
The Paal-Knorr synthesis is a classic method for preparing thiophenes by reacting a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[14][15] This method is valuable for its simplicity and for avoiding transition metal catalysts.
Mechanistic Considerations
The reaction mechanism involves the thionation of one or both carbonyl groups, followed by enolization/thioenolization, cyclization, and finally dehydration to form the aromatic thiophene ring.[8] The sulfurizing agent acts both to introduce the sulfur atom and as a dehydrating agent.[15]
Multi-Gram Protocol: Synthesis of 2,5-Dimethylthiophene
Materials:
| Reagent | M.W. | Amount (g) | Moles | Equiv. |
| 2,5-Hexanedione | 114.14 | 114.1 | 1.0 | 1.0 |
| Phosphorus Pentasulfide (P₄S₁₀) | 444.55 | 111.1 | 0.25 | 0.25 |
| Toluene | - | 500 mL | - | - |
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser connected to a gas trap (to scrub H₂S), add toluene (500 mL) and 2,5-hexanedione (114.1 g, 1.0 mol).
-
Reagent Addition: CAUTION: This step should be performed in a well-ventilated fume hood as toxic and flammable H₂S gas will be evolved.[8] Carefully add phosphorus pentasulfide (111.1 g, 0.25 mol) in portions to the stirred solution. The reaction is exothermic.
-
Heating: Once the addition is complete, heat the mixture to reflux (approx. 110 °C) and maintain for 2-3 hours.
-
Monitoring: Monitor the reaction by GC until the starting diketone is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over 500 g of crushed ice.
-
Extraction: Separate the organic layer. Extract the aqueous layer with toluene (2 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with water (200 mL), 10% NaOH solution (200 mL), and finally brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene by distillation.
-
Purification: The crude product is purified by fractional distillation under atmospheric pressure to yield pure 2,5-dimethylthiophene.
Scalability & Safety:
-
H₂S Gas: The primary safety concern is the evolution of significant quantities of toxic and flammable hydrogen sulfide gas.[8] Robust engineering controls, including a well-ventilated reactor and an efficient off-gas scrubbing system (e.g., with bleach or caustic soda), are mandatory at scale.
-
Exothermicity: The reaction is exothermic and requires controlled addition of the sulfurizing agent and adequate cooling.
-
Substrate Availability: The main limitation is the availability of the required 1,4-dicarbonyl starting materials.
Data Summary & Method Comparison
| Feature | Gewald Synthesis | Suzuki-Miyaura Coupling | Paal-Knorr Synthesis |
| Primary Product | 2-Aminothiophenes | C-C Coupled Thiophenes | Substituted Thiophenes |
| Scalability | Excellent | Good | Good |
| Key Advantage | One-pot, atom-economical | High precision, mild conditions | Metal-free, simple |
| Key Disadvantage | Limited to 2-amino products | Catalyst cost, metal removal | H₂S evolution, substrate limited |
| Starting Materials | Carbonyl, Nitrile, Sulfur | Organohalide, Boronic Acid | 1,4-Dicarbonyl Compound |
| Typical Yields | 70-95% | 75-95% | 60-85% |
| Primary Safety Hazard | Exotherm, H₂S potential | Flammable solvents, ligand handling | High H₂S Evolution , Exotherm |
Conclusion and Future Outlook
The scalable synthesis of electron-rich thiophene intermediates is a critical enabling technology for advancements in pharmaceuticals and organic electronics. The choice of synthetic route—be it the efficient multi-component Gewald reaction, the precise palladium-catalyzed cross-couplings, or the classic Paal-Knorr synthesis—must be guided by a thorough analysis of the target molecule, economic constraints, and process safety.
The Gewald synthesis remains a highly attractive method for the large-scale production of 2-aminothiophenes due to its cost-effectiveness and operational simplicity. For more complex, precisely substituted thiophenes, the Suzuki-Miyaura coupling offers a greener and more practical alternative to the Stille reaction, provided that catalyst costs and metal contamination can be managed. The Paal-Knorr synthesis, while requiring careful management of H₂S, provides a robust, metal-free option when the appropriate dicarbonyl precursors are available.
Future developments will likely focus on further greening these processes. This includes the development of more active and recyclable catalysts for cross-coupling, the use of flow chemistry to improve safety and efficiency in direct C-H arylation, and the exploration of solvent-free methods, such as ball-milling for the Gewald reaction, to reduce environmental impact.[16] By understanding the fundamental principles and practical considerations outlined in this guide, researchers can make informed decisions to develop safe, efficient, and scalable syntheses for the next generation of thiophene-based innovations.
References
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Tang, S. Y., & Fu, Y. (2011). Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. Chemistry: A European Journal, 17(50), 13676-13685. [Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
-
Hachiya, I., Yamamoto, T., & Inaga, T. (2013). TWO-STEP SYNTHESIS OF 3,4-ETHYLENEDIOXYTHIOPHENE (EDOT) FROM 2,3-BUTANEDIONE. HETEROCYCLES, 87(7), 1481. [Link]
-
Al-Mokhanam, A. S., Al-Majid, A. M., & Barakat, A. (2018). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. SciForum. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
- CN103254169A - Process for synthesizing 3, 4-dimethoxythiophene. (2013).
-
H.E.L Group. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. [Link]
- CN102079748A - Synthesis method of 3,4-ethylenedioxythiophene. (2011).
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. [Link]
-
Hachiya, I., & Inagaki, T. (2014). Synthesis of 3,4-Ethylenedioxythiophene (EDOT) from (Z)-But-2-ene-1,4-diol or But-2-yne-1,4-diol. ResearchGate. [Link]
- CN102731524A - Synthesis method of 3,4-ethylenedioxythiophene (EDOT) as novel conductive high polymer monomer. (2012).
-
Chemgapedia. (n.d.). Paal–Knorr synthesis of thiophene. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. [Link]
-
Wang, X., et al. (2016). Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT. Frontiers in Bioengineering and Biotechnology. [Link]
-
Wang, Y., et al. (2012). Solid-State Synthesis of Poly(3',4'-dimethoxy-2,2':5',2"- terthiophene). MDPI. [Link]
- US20090318710A1 - Process for the purification of thiophenes. (2009).
-
Stanford Environmental Health & Safety. (2023). Scale Up Safety. [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. [Link]
-
Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
-
von Kieseritzky, F., Allared, F., Dahlstedt, E., & Hellberg, J. (2004). Simple one-step synthesis of 3,4-dimethoxythiophene and its conversion into 3,4-ethylenedioxythiophene (EDOT). ResearchGate. [Link]
-
Fernández-Ibáñez, M. Á., et al. (2017). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Chemical Science. [Link]
-
Shabani, S., & Daugulis, O. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry. [Link]
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Scribd. (n.d.). Thiophene and Furan Synthesis Methods. [Link]
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Ma, L., et al. (2013). An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Organic Chemistry Portal. [Link]
-
Abaee, M. S., & Cheraghi, Z. (2022). Green methodologies for the synthesis of 2-aminothiophene. SN Applied Sciences. [Link]
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Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
-
Scribd. (n.d.). Simple One Step Synthesis of 34 Dimethoxythiophene and Its Conversion. [Link]
-
CONICET. (n.d.). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. [Link]
-
von Kieseritzky, F., Allared, F., Dahlstedt, E., & Hellberg, J. (2004). Simple one-step synthesis of 3,4-dimethoxythiophene and its conversion into 3,4-ethylenedioxythiophene (EDOT). ResearchGate. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. [Link]
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Organic Chemistry Portal. (n.d.). Thiophene synthesis. [Link]
-
Mishra, R., & S.T., J. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
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Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. [Link]
-
Impactfactor. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. [Link]
-
Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]
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Application Note: Purification of 2-(4-Methoxyphenyl)-3-methylthiophene via Optimized Normal-Phase Column Chromatography
Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide
Introduction & Chemical Context
Thiophene-core biaryl compounds are privileged scaffolds extensively utilized in medicinal chemistry and the development of advanced organic electronic materials[1]. The synthesis of 2-(4-methoxyphenyl)-3-methylthiophene is most commonly achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-3-methylthiophene and 4-methoxyphenylboronic acid[2].
While the catalytic carbon-carbon bond formation is highly efficient, the post-reaction crude mixture presents a complex separation challenge. The matrix typically contains unreacted boronic acid, homocoupled byproducts (e.g., 4,4'-dimethoxybiphenyl), residual palladium catalyst, and the target product. This application note outlines a field-proven, self-validating chromatographic protocol designed to isolate the target compound with high purity and yield.
Mechanistic Principles of Separation
As with any robust purification strategy, success depends on exploiting the subtle electronic and steric differentials between the target molecule and its impurities.
-
Target Compound Polarity: 2-(4-methoxyphenyl)-3-methylthiophene possesses moderate lipophilicity driven by the methylthiophene core. However, the para-methoxy group introduces a localized dipole capable of weak hydrogen-bond acceptance, differentiating it from unreacted starting materials.
-
Stationary Phase Dynamics: Standard normal-phase silica gel (SiO₂) effectively resolves these components via dipole-dipole interactions. However, electron-rich thiophenes are susceptible to acid-catalyzed degradation, oligomerization, or streaking on the slightly acidic surface of untreated silica gel[3].
-
Silica Deactivation (Critical Insight): To mitigate decomposition and ensure sharp elution bands, the silica stationary phase must be deactivated. The addition of 1% Triethylamine (Et₃N) to the mobile phase neutralizes acidic silanol sites, preventing compound degradation and ensuring high-recovery elution[3].
Fig 1: Chromatographic separation logic based on molecular polarity and stationary phase affinity.
Experimental Design & Solvent Optimization
Prior to column chromatography, thin-layer chromatography (TLC) screening is mandatory to establish the optimal retardation factor (
Table 1: TLC Solvent System Screening (Silica Gel 60, F254)
| Solvent System (v/v) | Target Product | 2-Bromo-3-methylthiophene | 4-Methoxyphenylboronic Acid | Observation / Suitability |
| 100% Hexane | 0.10 | 0.65 | 0.00 | Poor resolution, excessive retention time. |
| 98:2 Hexane:EtOAc | 0.32 | 0.80 | 0.00 | Optimal. Excellent separation and band sharpness. |
| 95:5 Hexane:EtOAc | 0.55 | 0.85 | 0.05 | Too polar; high risk of co-elution with impurities. |
| 90:10 Hexane:DCM | 0.28 | 0.75 | 0.00 | Viable alternative for large-scale operations. |
Step-by-Step Purification Protocol
Pre-treatment: Ensure the crude reaction mixture has undergone standard aqueous workup (e.g., extraction with EtOAc, washing with brine, drying over anhydrous MgSO₄) to remove inorganic salts[4]. Crucial Step: Pass the concentrated crude through a short pad of Celite to remove residual palladium black, which can catalyze on-column decomposition.
Phase 1: Column Preparation and Packing
-
Solvent Preparation: Prepare the optimized mobile phase: 98% Hexane, 2% Ethyl Acetate, and 1% Triethylamine (v/v)[3].
-
Slurry Preparation: Weigh out silica gel (50–100 times the mass of the crude mixture). In an Erlenmeyer flask, mix the silica with the prepared solvent to form a homogenous slurry.
-
Packing: Pour the slurry into a vertically clamped glass chromatography column. Use compressed nitrogen to pack the bed tightly. Ensure the solvent line never drops below the top of the silica bed to prevent channeling[3].
Phase 2: Sample Loading (Dry Loading Method)
Expert Insight: Biaryl thiophenes often present as viscous oils post-workup. Wet loading such mixtures directly onto the column head inevitably leads to band broadening. Dry loading circumvents this by pre-adsorbing the mixture onto a high surface area, ensuring a perfectly horizontal elution band. 4. Adsorption: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add dry silica gel (approx. 3 times the crude mass) to the flask. 5. Evaporation: Evaporate the DCM under reduced pressure until a free-flowing powder is obtained. 6. Application: Carefully add the dry-loaded powder evenly to the top of the packed column bed. Top with a 1 cm layer of clean sea sand to protect the bed from physical disruption.
Phase 3: Elution and Collection
-
Elution: Carefully add the mobile phase down the sides of the column. Apply gentle positive pressure.
-
Fractionation: Collect fractions in test tubes (e.g., 10 mL fractions for a 1 g crude scale).
-
Monitoring: Spot every 3rd fraction on a TLC plate. Develop in 98:2 Hexane:EtOAc and visualize under UV light (254 nm). The target biaryl compound is highly UV-active[2].
Fig 2: Step-by-step workflow for the normal-phase purification of the thiophene derivative.
Phase 4: Isolation
-
Pooling: Combine all fractions containing the pure target compound (single spot at
~0.32). -
Concentration: Remove the solvent using a rotary evaporator. Keep the water bath at ≤35°C to prevent thermal degradation.
-
Final Drying: Subject the resulting pale yellow oil/solid to high vacuum for 2–4 hours to remove residual Et₃N and solvent traces.
Troubleshooting & Quality Control
-
Tailing/Streaking on TLC/Column: This indicates insufficient silica deactivation. Solution: Increase Et₃N concentration to 2% or switch to a neutral alumina stationary phase[3].
-
Co-elution with Homocoupled Product: The homocoupled biaryl (4,4'-dimethoxybiphenyl) may elute closely. Solution: Reduce the EtOAc polarity to 1% or utilize a shallower gradient. Increase the column length to boost theoretical plates[3].
-
Product Degradation (Color Darkening): Electron-rich thiophenes can oxidize. Solution: Minimize time on the column. Run the chromatography quickly using flash positive pressure and store the final purified product under an inert argon atmosphere at -20°C.
References
Sources
Application Note: Synthesis and Characterization of a Photochromic Diarylethene Incorporating 2-(4-Methoxy-phenyl)-3-methyl-thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis, purification, and characterization of a photochromic diarylethene, specifically 1,2-bis(2-methyl-5-(4-methoxyphenyl)thiophen-3-yl)perfluorocyclopentene. Diarylethenes are a class of photochromic compounds known for their exceptional thermal stability, high fatigue resistance, and rapid photoresponse, making them ideal candidates for applications in optical data storage, molecular switches, and smart materials.[1][2][3][4] The strategic incorporation of the 2-(4-methoxyphenyl)-3-methyl-thiophene moiety is critical for tuning the molecule's photochromic properties. This guide details the underlying scientific principles, provides a step-by-step synthesis protocol via Suzuki-Miyaura coupling, and outlines methods for validating the final product's structure and photochromic performance.
Part I: Theoretical Background and Design Rationale
The Mechanism of Diarylethene Photochromism
Diarylethenes are distinguished among photochromic molecules for their P-type (photochemically reversible) nature, meaning both the open- and closed-ring isomers are thermally stable.[2][5][6] The photochromic behavior is based on a reversible 6π-electrocyclization reaction. Upon irradiation with ultraviolet (UV) light, the colorless open-ring isomer undergoes a conrotatory cyclization to form a colored closed-ring isomer.[7] This process creates an extended π-conjugated system, resulting in a strong absorption band in the visible spectrum.[6] The reverse reaction, or cycloreversion, is induced by irradiation with visible light, reverting the molecule to its colorless open-ring state.
Causality Behind Component Selection:
-
Perfluorocyclopentene Bridge: This is a widely used ethene bridge in high-performance diarylethenes. Its electron-withdrawing nature and steric bulk contribute significantly to the thermal stability of both isomers and enhance fatigue resistance.[8]
-
Thiophene Heterocycle: Thiophene rings possess low aromatic stabilization energy, which facilitates the electrocyclization reaction compared to more aromatic rings like benzene.[4]
-
3-Methyl Group: The methyl groups at the 3-positions of the thiophene rings are crucial. In the open-ring form, they lock the thiophene rings into a photoreactive anti-parallel conformation, which is a prerequisite for cyclization.[7]
-
5-(4-Methoxyphenyl) Group: The substituent at the 5-position of the thiophene ring directly influences the electronic properties and, consequently, the color of the closed-ring isomer. The electron-donating methoxy group (-OCH₃) on the phenyl ring extends the π-conjugation in the closed form, typically shifting the absorption maximum to longer wavelengths (a bathochromic shift), resulting in blue or green colors.[9]
Part II: Synthesis and Purification Protocol
The synthesis of the target diarylethene, 1,2-bis(2-methyl-5-(4-methoxyphenyl)thiophen-3-yl)perfluorocyclopentene, is efficiently achieved using a modern cross-coupling strategy. The Suzuki-Miyaura coupling reaction is preferred over traditional methods involving organolithium reagents due to its milder reaction conditions, higher tolerance for functional groups, and generally better yields.[8][10][11]
Overall Reaction Scheme
Caption: Suzuki-Miyaura coupling for diarylethene synthesis.
Step-by-Step Experimental Protocol
Materials and Reagents:
-
2-(4-Methoxyphenyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
-
1,2-Dichloro-3,3,4,4,5,5-hexafluorocyclopentene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃)
-
Toluene, Anhydrous
-
Deionized Water
-
Nitrogen or Argon gas (for inert atmosphere)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the thiophene boronic ester (2.2 equivalents) and the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add anhydrous toluene via syringe. Stir the mixture for 10 minutes to allow for dissolution. Add a solution of the base (K₃PO₄, 3.0 equivalents) dissolved in a minimal amount of deionized water.
-
Initiation: Add 1,2-dichloro-3,3,4,4,5,5-hexafluorocyclopentene (1.0 equivalent) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a hexane/ethyl acetate gradient (e.g., starting from 100% hexane and gradually increasing the polarity) to isolate the pure diarylethene product.
Part III: Characterization and Performance Validation
To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized to confirm its chemical structure and photochromic properties.
Structural Verification
| Technique | Purpose | Expected Result |
| ¹H NMR | Confirms the proton environment and structural integrity. | Signals corresponding to the methyl, methoxy, and aromatic protons. The integration values should match the expected number of protons for the structure. |
| ¹³C NMR | Confirms the carbon skeleton of the molecule. | Peaks corresponding to all unique carbon atoms in the molecule, including the characteristic signals from the perfluorocyclopentene bridge. |
| HRMS | Determines the exact mass and confirms the elemental composition. | The measured m/z value should match the calculated molecular weight of the target compound with high accuracy. |
| X-ray Crystallography | Provides the definitive 3D structure of the molecule in the solid state. | Confirms the molecular connectivity and the anti-parallel conformation required for photochromism.[7][12] |
Photochromic Property Analysis Workflow
Caption: Workflow for photochromic property validation.
Protocol for UV-Vis Spectroscopy:
-
Prepare a dilute solution of the diarylethene in a spectroscopic-grade solvent (e.g., 1 x 10⁻⁵ M in hexane).
-
Record the absorption spectrum of this initial solution. This represents the open-ring isomer, which should show absorption only in the UV region.
-
Irradiate the solution with a UV lamp (e.g., 365 nm) until no further change in the absorption spectrum is observed. This state is the photostationary state (PSS).
-
Record the absorption spectrum of the colored solution. A new, strong absorption band should appear in the visible region, corresponding to the closed-ring isomer.[13]
-
Irradiate the colored solution with visible light (using a cutoff filter, e.g., λ > 500 nm) until the solution becomes colorless again.
-
Record the final absorption spectrum to confirm it matches the initial spectrum of the open-ring isomer.
Expected Photochromic Performance
| Parameter | Description | Typical Value / Observation |
| λmax (Open Isomer) | Wavelength of maximum absorption for the colorless form. | ~250-350 nm |
| λmax (Closed Isomer) | Wavelength of maximum absorption for the colored form. | ~550-650 nm (Blue/Green color)[5] |
| Photocyclization Quantum Yield (Φo→c) | Efficiency of the ring-closing reaction. | Often high, can approach 1.0 in some crystals.[2][5] |
| Fatigue Resistance | The ability to withstand multiple switching cycles without degradation. | Excellent; can often be repeated >10,000 times.[2][5] |
| Thermal Stability | The stability of both isomers at room temperature in the dark. | Both isomers are typically stable for extended periods.[2][3][5] |
Part IV: Troubleshooting and Expert Insights
-
Low Coupling Yield: If the Suzuki-Miyaura coupling yield is low, ensure all reagents and solvents are anhydrous and that the system is rigorously deoxygenated. The activity of the palladium catalyst is critical; using a fresh batch or a different palladium source/ligand combination may be necessary.
-
Incomplete Photoconversion: If the conversion to the closed-ring form is not complete, it could be due to the presence of impurities that quench the excited state. Ensure the compound is highly purified via chromatography. In solid-state or polymer films, molecular mobility can be restricted, leading to lower conversion compared to in solution.[14]
-
No Photochromism: If the final product shows no photochromic activity, it is essential to re-verify the structure with NMR and MS. An incorrect regioisomer or side product may have been isolated. In rare cases, crystal packing forces can inhibit the necessary conformational changes for photoisomerization in the solid state.[15]
References
-
Irie, M. (2010). Photochromism of diarylethene molecules and crystals. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 86(5), 472–483. [Link]
-
Kobatake, S., & Irie, M. (2004). Single-Crystalline Photochromism of Diarylethenes. Bulletin of the Chemical Society of Japan, 77(1), 195-210. [Link]
-
Irie, M. (2015). Photochromism of diarylethene molecules and crystals. ResearchGate. [Link]
-
Irie, M. (2006). Photochromism of diarylethene single molecules and single crystals. Photochemical & Photobiological Sciences, 5(9), 845-853. [Link]
-
Irie, M. (2010). Photochromism of diarylethene molecules and crystals. PubMed. [Link]
-
Hiroto, S., Suzuki, K., Kamiya, H., & Shinokubo, H. (2011). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. Chemical Communications, 47(25), 7149-7151. [Link]
-
Li, Y., et al. (2024). All-Visible-Light-Activated Diarylethene Photoswitches. Molecules, 29(22), 4987. [Link]
-
Hiroto, S., Suzuki, K., Kamiya, H., & Shinokubo, H. (2011). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. RSC Publishing. [Link]
-
Wang, Z., et al. (2024). Synthesis and Characterization of Imine-Derived Diarylethene Photoswitches Exhibiting Enhanced Photochromic Performance. SSRN. [Link]
-
Irie, M. (2015). Photochromism of diarylethene molecules and crystals. ResearchGate. [Link]
-
Nishi, H., et al. (2025). Photo- and Radiochromic Properties of Diarylethene Films with Surface Functionality. Sensors and Materials, 37(2), 627-635. [Link]
-
Stennett, T. E., et al. (2020). A Suzuki Approach to Quinone-Based Diarylethene Photochromes. Organic Letters, 22(2), 479-482. [Link]
-
Hiroto, S., Suzuki, K., Kamiya, H., & Shinokubo, H. (2011). Supporting Information: Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Rsc.org. [Link]
-
Hiroto, S., Suzuki, K., Kamiya, H., & Shinokubo, H. (2011). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. RSC Publishing. [Link]
-
Lee, J., et al. (2023). Synthesis and Media-Dependent Photochromic Properties of Diarylindene Derivatives. ACS Omega, 8(40), 37811–37818. [Link]
-
Zhang, Y., et al. (2025). Synthesis and Photochromic Properties of Diarylethene Derivatives with Aggregation-Induced Emission (AIE) Behavior. Polymers, 17(11), 2253. [Link]
-
Pu, S., et al. (2012). Synthesis and Application of 1-[2-Methyl-5-Phenyl-3-Thiophene]-2-[2-Methyl-5-Phenyl-(4-Vinyl)-3-Thiophene]Perfluorocyclopentene. ResearchGate. [Link]
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Wikipedia contributors. (2024). Ullmann condensation. Wikipedia. [Link]
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Li, C., et al. (2007). Synthesis, crystal structure and characterization of photochromic 1,2-bis{2-ethyl-5-[2-(1,3-dioxolane)]-3-thienyl}perfluorocyclopentene. PubMed. [Link]
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Kitagawa, D., et al. (2011). Photochromic polymers bearing various diarylethene chromophores as the pendant: synthesis, optical properties, and multicolor photochromism. Journal of Materials Chemistry, 21(48), 19479-19486. [Link]
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Herges, R., et al. (2022). Synthesis, structure–property relationships and absorbance modulation of highly asymmetric diarylethenes. Organic Chemistry Frontiers, 9(22), 6228-6236. [Link]
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Taylor & Francis. (n.d.). Diarylethene – Knowledge and References. Taylor & Francis Online. [Link]
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Zhang, M., et al. (2015). Synthesis and Properties Study of 1-(2,4-dimethoxyl-5-pyrimidinyl)-2-[2-methyl-5-(3-methyl)-phenyl-3-thienyl] Perfluorocyclopentene. Atlantis Press. [Link]
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Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic-synthesis.org. [Link]
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Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. PMC. [Link]
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Morimoto, M., et al. (2003). Polymorphism of 1,2‐Bis(2‐methyl‐5‐p‐methoxyphenyl‐3‐thienyl)perfluorocyclopentene and Photochromic Reactivity of the Single Crystals. Chemistry – A European Journal, 9(2), 495-504. [Link]
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Pu, S., et al. (2014). Synthesis and Application of 1,2-bis-[2-methyl-5-(3-pentyl)phenyl-3-thienyl]perfluorocyclopentene. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic-chemistry.org. [Link]
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Taylor & Francis. (n.d.). Ullmann reaction – Knowledge and References. Taylor & Francis Online. [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Methoxy-Thiophene Monomers for Conducting Polymers
Audience: Researchers, scientists, and drug development professionals engaged in the fields of organic electronics, materials science, and medicinal chemistry.
Abstract: The strategic incorporation of methoxy groups onto the thiophene backbone is a critical design element in the development of high-performance conducting polymers. These electron-donating groups modulate the electronic properties, enhance polymer solubility, and can influence the planarity and packing of the polymer chains, ultimately impacting the performance of devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1][2] This guide provides a detailed technical overview and validated protocols for the synthesis, purification, and characterization of key methoxy-thiophene monomers, the fundamental building blocks for these advanced materials.
Part 1: Scientific Foundation & Synthesis Strategy
The performance of a conducting polymer is intrinsically linked to the purity and structural integrity of its constituent monomers. For polythiophenes, the introduction of methoxy substituents serves several key purposes:
-
Electronic Tuning: As strong electron-donating groups, methoxy substituents raise the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer.[1] This tuning is crucial for matching the energy levels of other materials in an electronic device, such as electrodes or acceptor molecules, to facilitate efficient charge injection and transport.
-
Processability: The methoxy groups can improve the solubility of both the monomer and the resulting polymer in common organic solvents, which is essential for solution-based processing techniques like spin-coating and printing.
-
Conformational Control: Strategic placement of methoxy groups can induce favorable intramolecular, non-covalent interactions (e.g., S---O interactions), which can planarize the polymer backbone.[1][2] A more planar conformation leads to extended π-conjugation and more efficient intermolecular π-π stacking in the solid state, which are prerequisites for high charge carrier mobility.
The synthesis of these monomers typically involves classical organic reactions, but success hinges on careful control of reaction conditions and rigorous purification to remove impurities that can act as traps or quenching sites during polymerization.
Diagram: General Monomer Preparation Workflow
The overall process, from starting materials to a polymer-ready monomer, follows a well-defined path.
Caption: General experimental workflow for monomer synthesis.
Part 2: Detailed Synthesis Protocols
The following protocols describe the preparation of two foundational methoxy-thiophene monomers. The causality behind experimental choices is explained to empower researchers to troubleshoot and adapt these methods.
Protocol 1: Synthesis of 3-Methoxythiophene
This protocol adapts a copper-catalyzed Williamson ether synthesis, a robust method for forming aryl ethers.[3][4] The starting material, 3-bromothiophene, is commercially available.
Reaction Scheme:
Caption: Synthesis of 3-Methoxythiophene.
Materials & Reagents:
| Reagent/Material | M.W. | Amount | Moles | Rationale |
| 3-Bromothiophene | 163.04 | 185 g | 1.13 | Starting material. |
| Sodium Methoxide (30% in MeOH) | 54.02 | 407 g | 2.26 | Nucleophile and base. Provided in excess to drive the reaction. |
| Copper(I) Bromide (CuBr) | 143.45 | 3.24 g | 0.0226 | Catalyst for the Ullmann-type condensation. |
| PEG DME 250 | ~250 | 14.1 g | ~0.0565 | Phase-transfer catalyst/ligand to improve catalyst solubility and activity. |
| Methyl tert-butyl ether (MTBE) | - | 2 x 120 g | - | Extraction solvent. |
| Water | - | 300 g | - | Used for quenching and washing. |
Procedure:
-
Reaction Setup: To a suitable multi-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, add 3-bromothiophene (185 g), copper(I) bromide (3.24 g), and PEG DME 250 (14.1 g).[3]
-
Expert Insight: An inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidation of the copper catalyst and potential side reactions. Ensure all glassware is flame-dried to remove moisture.
-
-
Reagent Addition: Add the 30% sodium methoxide solution in methanol (407 g) to the flask.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction progress should be monitored.[3]
-
Self-Validation: Monitor the reaction by taking small aliquots, quenching them, and analyzing by Gas Chromatography (GC). The disappearance of the 3-bromothiophene peak indicates reaction completion. A conversion of >98% is expected within approximately 10 hours.[3]
-
-
Quenching & Work-up: After the reaction is complete (as determined by GC), cool the mixture to room temperature and pour it into 300 g of water.
-
Filtration: Filter the resulting mixture through a pad of Celite or decalite to remove the insoluble copper salts.
-
Extraction: Transfer the filtrate to a separatory funnel and extract twice with 120 g portions of MTBE. Combine the organic layers.
-
Purification: The combined organic layers can be washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product should then be purified by vacuum distillation to yield pure 3-methoxythiophene.
-
Trustworthiness: Vacuum distillation is highly effective for separating the desired product from non-volatile impurities and residual high-boiling-point solvents.[5]
-
Protocol 2: One-Step Synthesis of 3,4-Dimethoxythiophene (DMOT)
This efficient protocol involves a direct ring-closure reaction, providing a streamlined route to a highly valuable monomer for producing polymers like PEDOT.[6][7][8]
Reaction Scheme:
Caption: Synthesis of 3,4-Dimethoxythiophene.
Materials & Reagents:
| Reagent/Material | M.W. | Amount | Moles | Rationale |
| 2,3-dimethoxy-1,3-butadiene | 114.14 | 1 eq | - | Diene starting material. |
| Sulfur Dichloride (SCl₂) | 102.97 | 1 eq | - | Sulfur source for ring closure. Highly reactive and corrosive. |
| Hexane | - | - | - | Non-polar solvent for the reaction. |
Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 2,3-dimethoxy-1,3-butadiene in anhydrous hexane. Cool the solution in an ice bath.
-
Expert Insight: Sulfur dichloride is highly reactive and moisture-sensitive. The reaction is exothermic, so cooling is essential to control the reaction rate and prevent side product formation.
-
-
Reagent Addition: Add sulfur dichloride dropwise to the cooled solution with vigorous stirring. A precipitate may form during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC) or GC.
-
Work-up: Quench the reaction by carefully adding water or a saturated sodium bicarbonate solution. Separate the organic layer.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product is then purified by vacuum distillation.[7]
-
Trustworthiness: The final purity should be assessed by ¹H NMR, ¹³C NMR, and GC-MS to ensure the absence of starting materials and byproducts before use in polymerization.
-
Part 3: Monomer Purification & Characterization
The success of subsequent polymerization reactions, especially controlled polymerizations like GRIM, Stille, or Suzuki, is critically dependent on monomer purity.[9][10][11][12]
| Technique | Purpose | Key Observations |
| Vacuum Distillation | Primary purification method for liquid monomers. Separates based on boiling point under reduced pressure. | Collect the fraction that distills at the correct temperature/pressure.[5] Provides a clear, colorless liquid. |
| Flash Column Chromatography | Alternative or secondary purification. Separates based on polarity. | Useful for removing isomeric impurities or byproducts with similar boiling points.[5] |
| ¹H and ¹³C NMR | Structural confirmation and purity assessment. | Confirms the chemical structure by showing characteristic shifts and coupling constants for the thiophene protons and carbons. Purity is assessed by the absence of impurity peaks. |
| GC-MS | Purity assessment and identification of trace impurities. | A single peak in the chromatogram indicates high purity. The mass spectrum confirms the molecular weight of the monomer. |
| FTIR Spectroscopy | Functional group analysis. | Confirms the presence of key bonds, such as C-O-C stretches for the methoxy group and C-S stretches for the thiophene ring. |
Part 4: Polymerization of Methoxy-Thiophene Monomers
Once high-purity monomers are obtained, they can be polymerized into conducting polymers through various transition-metal-catalyzed cross-coupling reactions. The choice of method depends on the desired polymer properties, such as regioregularity, molecular weight, and polydispersity.
-
Stille Coupling: Involves the reaction of a dihalo-thiophene with a distannyl-thiophene, catalyzed by a palladium complex. It is highly tolerant of various functional groups.[1][2][12][13]
-
Suzuki Coupling: Couples a dihalo-thiophene with a thiophene-diboronic acid or ester, also palladium-catalyzed. It often uses milder conditions and generates less toxic byproducts than Stille coupling.[9][14][15]
-
Grignard Metathesis (GRIM): A chain-growth polymerization method used for synthesizing highly regioregular poly(3-substituted-thiophenes).[10][16][17] This method provides excellent control over molecular weight and results in polymers with superior electronic properties.[10][18]
-
Oxidative Polymerization: A simpler method using an oxidant like Iron(III) chloride (FeCl₃) to polymerize the monomers.[19][20] While straightforward, this method typically offers less control over the polymer's structure and properties compared to cross-coupling methods.
The high purity of the methoxy-thiophene monomers prepared using the protocols in this guide is a critical prerequisite for achieving high-performance materials from any of these polymerization techniques.
References
-
Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. ACS Omega. Available at: [Link]
-
Preparation, characterization, and magnetic properties of poly(3-methoxythiophene)-Fe3O4 conducting nanocomposite. RSC Publishing. Available at: [Link]
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Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers - PMC. National Center for Biotechnology Information. Available at: [Link]
- Polymerization of thiophene and its derivatives. Google Patents.
-
Simple one-step synthesis of 3,4-dimethoxythiophene and its conversion into 3,4-ethylenedioxythiophene (EDOT). ResearchGate. Available at: [Link]
-
Synthesis of hyperbranched polythiophene with a controlled degree of branching via catalyst-transfer Suzuki–Miyaura coupling reaction. RSC Publishing. Available at: [Link]
-
Synthesis of Mixed Thiophene/Furan Oligomers by Stille Coupling. ACS Publications. Available at: [Link]
-
Selective Removal of Thiophene Using Surface Molecularly Imprinted Polymers Based on β-Cyclodextrin Porous Carbon Nanospheres and Polycarboxylic Acid Functional Monomers. Energy & Fuels. Available at: [Link]
-
Grignard Metathesis (GRIM) Method for the Synthesis of Regioregular Poly(3-alkylthiophene)s. Rutgers University. Available at: [Link]
-
Stille type P–C coupling polycondensation towards phosphorus-crosslinked polythiophenes with P-regulated photocatalytic hydrogen evolution - PMC. National Center for Biotechnology Information. Available at: [Link]
- Process for synthesizing 3, 4-dimethoxythiophene. Google Patents.
-
Methoxy-substituted naphthothiophenes – Single molecules' vs. condensed phase properties and prospects for organic electronics applications. ResearchGate. Available at: [Link]
-
Simple One Step Synthesis of 34 Dimethoxythiophene and Its Conversion. Scribd. Available at: [Link]
-
Chemical Synthesis, Characterization, and Electrochemical Studies of Poly(3,4-ethylenedioxythiophene)/Poly(styrene-4-sulfonate) Composites. ACS Publications. Available at: [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. Available at: [Link]
-
Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). ACS Publications. Available at: [Link]
- Process for the purification of thiophene. Google Patents.
-
A Rational Design of Highly Controlled Suzuki–Miyaura Catalyst-Transfer Polycondensation for Precision Synthesis of Polythiophenes and Their Block Copolymers: Marriage of Palladacycle Precatalysts with MIDA-Boronates. Journal of the American Chemical Society. Available at: [Link]
-
(PDF) Grignard metathesis (GRIM) method for the synthesis of regioregular poly(3-alkylthiophene)s with well-defined molecular weights. ResearchGate. Available at: [Link]
-
A NEW ROUTE FOR THE SYNTHESIS OF 3-METHOXYTHIOPHENES. Semantic Scholar. Available at: [Link]
-
Electrochemical synthesis and characterization of poly(3,4-ethylenedioxythiophene) (PEDOT) and PEDOT derivatives. University of Delaware. Available at: [Link]
-
Oxidative Polymerization of Terthiophene and Substituted Thiophene Monomer in Metal-Organic Framework Thin Films. ResearchGate. Available at: [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. Available at: [Link]
-
Efficient Film Fabrication and Characterization of Poly(3,4-ethylenedioxythiophene):Poly(styrenesulfonate) (PEDOT:PSS)-Metalloporphine Nanocomposite and Its Application as Semiconductor Material. MDPI. Available at: [Link]
-
3-Methoxythiophene-Based Indophenine Reaction Generating an Isomeric Dynamic Equilibrium System. ACS Omega. Available at: [Link]
-
Thiophene - Wikipedia. Wikipedia. Available at: [Link]
-
Facile Synthesis of a 3,4-Ethylene-Dioxythiophene (EDOT) Derivative for Ease of Bio-Functionalization of the Conducting Polymer PEDOT - PMC. National Center for Biotechnology Information. Available at: [Link]
- Process for preparing 3-methoxypropiophenone. Google Patents.
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega. Available at: [Link]
-
Etching and Polymerization Reactions of Alkoxythiophenes in HKUST-1: Choosing Between Filled and Core-Shell MOF/Polymer Composite. ChemRxiv. Available at: [Link]
-
Investigation of the Conditions for the Synthesis of Poly(3,4-ethylenedioxythiophene) ATRP Macroinitiator. MDPI. Available at: [Link]
-
2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization. RSC Publishing. Available at: [Link]
-
The Combined Influence of Polythiophene Side Chains and Electrolyte Anions on Organic Electrochemical Transistors. University of Massachusetts Amherst. Available at: [Link]
-
TRANSITION-METAL-MEDIATED POLYMERIZATION REACTIONS. Rutgers University. Available at: [Link]
-
Chain-Growth Polymerization for the Synthesis of Polyfluorene via Suzuki−Miyaura Coupling Reaction from an Externally Added Initiator Unit. Journal of the American Chemical Society. Available at: [Link]
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Regioselective functionalization of 3-methylthiophene with 4-methoxyphenylboronic acid
Application Note: Regioselective Functionalization of 3-Methylthiophene with 4-Methoxyphenylboronic Acid
Executive Summary
The functionalization of 3-methylthiophene with arylboronic acids is a pivotal transformation in the synthesis of bioisosteres for medicinal chemistry (e.g., selective estrogen receptor modulators, kinase inhibitors). The core challenge lies in regioselectivity : distinguishing between the electronically activated C2 position (adjacent to sulfur and the methyl group) and the sterically accessible C5 position.[1]
This application note provides two distinct, self-validating protocols to achieve precise regiocontrol:
-
Protocol A (C2-Selective): A direct Palladium-catalyzed oxidative cross-coupling (C–H activation) that leverages the electronic bias of the thiophene ring.
-
Protocol B (C5-Selective): A "Blocking Group" strategy utilizing a halogen-dance/blocking sequence to force functionalization at the distal C5 position, overcoming the natural C2 preference.
Strategic Analysis & Mechanism
The regiochemical outcome is dictated by the interplay between electronic activation and steric hindrance .
-
C2 Position (
-position, proximal to Me): This site is the most nucleophilic due to the +I effect of the methyl group and the -effect of the sulfur atom. In electrophilic palladation mechanisms (Pd(II)), this position is kinetically favored despite moderate steric hindrance from the methyl group. -
C5 Position (
-position, distal to Me): This site is less sterically hindered but slightly less electron-rich than C2. Accessing this site selectively usually requires blocking C2 or using steric control ligands.
Visualizing the Regioselectivity Landscape
Figure 1: Decision tree for selecting the appropriate protocol based on the desired regioisomer.
Protocol A: C2-Selective Direct Oxidative Arylation
Objective: Synthesis of 2-(4-methoxyphenyl)-3-methylthiophene . Mechanism: Pd(II)-catalyzed C–H activation via electrophilic palladation at the most electron-rich C2 position, followed by transmetalation with the boronic acid and reductive elimination. An oxidant is required to regenerate Pd(II) from Pd(0).
Materials
-
Substrate: 3-Methylthiophene (1.0 equiv)
-
Reagent: 4-Methoxyphenylboronic acid (1.5 equiv)
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Oxidant: Silver Carbonate [Ag₂CO₃] (2.0 equiv) or Copper(II) Acetate [Cu(OAc)₂] (2.0 equiv) for a cheaper alternative.
-
Solvent: DMSO/1,4-Dioxane (1:4 ratio) or pure Acetic Acid (AcOH).
-
Additive: Pivalic acid (30 mol%) – Crucial for proton management in C-H activation.
Step-by-Step Procedure
-
Setup: In a 25 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11 mg, 0.05 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), Ag₂CO₃ (550 mg, 2.0 mmol), and Pivalic acid (30 mg, 0.3 mmol).
-
Inertion: Evacuate and backfill with Argon (3 cycles). Note: While the reaction requires an oxidant, the initial setup should be air-free to prevent uncontrolled oxidation of the boronic acid.
-
Addition: Add 3-methylthiophene (98 mg, 1.0 mmol) and Solvent (5 mL) via syringe.
-
Reaction: Seal the tube and heat to 100 °C for 12–16 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). The product will appear as a highly fluorescent spot under UV (254/365 nm).
-
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver residues. Wash the pad with Ethyl Acetate (20 mL).
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, 100% Hexanes gradient to 5% EtOAc/Hexanes).
Expected Yield: 65–75% Regioselectivity (C2:C5): Typically >10:1.
Protocol B: C5-Selective Functionalization (Blocking Strategy)
Objective: Synthesis of 5-(4-methoxyphenyl)-3-methylthiophene .
Rationale: Direct arylation at C5 is difficult due to C2's higher reactivity.[1][2] We must "block" C2 with a halogen, perform the coupling at C5 (which becomes the most reactive site for oxidative addition if we use a di-halo system, or we simply use the steric difference), and then remove the block.
Refined Strategy: The most robust route is C2-Bromination (blocking)
Selected Protocol: C2-Blocked C5-Direct Arylation .
Materials
-
Substrate: 2-Bromo-3-methylthiophene (1.0 equiv) (Acts as C2-blocked 3-methylthiophene).
-
Reagent: 4-Methoxyphenylboronic acid (1.5 equiv).
-
Catalyst: PdCl₂(dppf) (5 mol%) – Uses steric bulk to favor C5.
-
Oxidant: Ag₂CO₃ (2.0 equiv).
-
Solvent: DMF.
Step-by-Step Procedure
-
Pre-step (if starting from 3-methylthiophene): React 3-methylthiophene with NBS (1.0 equiv) in DMF at 0°C for 2 hours. Isolate 2-bromo-3-methylthiophene (Quantitative).
-
Coupling Reaction:
-
Mix 2-bromo-3-methylthiophene (177 mg, 1.0 mmol), 4-methoxyphenylboronic acid (228 mg, 1.5 mmol), PdCl₂(dppf) (36 mg, 0.05 mmol), and Ag₂CO₃ (550 mg, 2.0 mmol) in DMF (5 mL).
-
Critical Note: The C-Br bond at C2 is sterically shielded by the methyl group. Under oxidative C-H arylation conditions (not standard Suzuki base conditions), the Pd prefers to activate the C5-H bond rather than oxidatively add to the hindered C2-Br bond.
-
-
Heating: Heat to 110 °C for 16 hours.
-
Debromination (Optional): If the bromine is not required in the final product:
-
Treat the crude 2-bromo-5-arylthiophene with Zinc dust (5 equiv) and Acetic Acid at reflux for 4 hours.
-
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Alternative (High Purity): For absolute regiocontrol without relying on catalyst specificity:
-
Dibromination: Treat 3-methylthiophene with 2.2 equiv NBS
2,5-dibromo-3-methylthiophene . -
Selective Monolithiation: Treat with 1.0 equiv n-BuLi at -78°C. The C2-Br is more reactive (inductive effect of S). Quench with water
2-bromo-4-methylthiophene (which is 5-bromo-3-methylthiophene). -
Standard Suzuki: Couple this bromide with 4-methoxyphenylboronic acid using Pd(PPh₃)₄/Na₂CO₃.
-
Result: Pure 5-(4-methoxyphenyl)-3-methylthiophene .
-
Experimental Workflow & Troubleshooting
Workflow Diagram
Figure 2: Operational workflow for regioselective synthesis.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Direct C-H) | Catalyst poisoning or insufficient oxidant. | Ensure Argon purge during setup; Increase Ag₂CO₃ to 2.5 equiv; Add 4Å molecular sieves. |
| C2/C5 Mixture (Direct C-H) | Temperature too high; Lack of acidic additive. | Lower temp to 80°C; Ensure Pivalic Acid is fresh (proton shuttle effect improves C2 selectivity). |
| Homocoupling of Boronic Acid | Excess oxidant reacting with boronic acid. | Add boronic acid slowly (syringe pump) or reduce oxidant loading slightly. |
| Protodeboronation | Wet solvent or high base concentration. | Use anhydrous solvents; For Suzuki, use weaker base (K₃PO₄) instead of Na₂CO₃. |
References
-
Regioselective Oxidative Coupling of Thiophenes
-
Blocking Group Strategies
-
General C-H Activation Reviews
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- 4. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Sterically Hindered Thiophenes
Ticket ID: #THIO-SUZ-998 Subject: Optimization of Yields for Sterically Hindered Thiophenes Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open[1]
Executive Summary & Diagnostic Triage
User Query: "I am attempting to couple a 3-substituted thiophene boronic acid with a sterically hindered aryl halide. Yields are consistently <30%, with significant protodeboronation and unreacted halide.[1] Standard Pd(PPh3)4 conditions failed."
Specialist Analysis: Coupling sterically hindered thiophenes presents a "perfect storm" of challenges. Thiophenes are electron-rich, making their boronic acids prone to protodeboronation (hydrolysis of the C-B bond) faster than the rate of transmetallation. When you add steric bulk (e.g., 3-position substitution or ortho-substituted partners), the transmetallation step—already the rate-determining step in hindered systems—slows down further.[1]
To solve this, we must shift the kinetics: accelerate transmetallation using bulky, electron-rich ligands and suppress deboronation by controlling the concentration of the active boronate species.
Troubleshooting Guides & FAQs
Category A: Catalyst & Ligand Selection
Q: I am using Pd(PPh3)4 or Pd(dppf)Cl2. Why are these failing? A: These "Generation 1" catalysts lack the steric bulk and electron-donating power required for hindered substrates.
-
The Mechanism: For hindered couplings, the active Pd(0) species must be monoligated (L-Pd-Ar) to allow the bulky boronate to approach. Triphenylphosphine (PPh3) binds too tightly, overcrowding the metal center.[1]
-
The Fix: Switch to Dialkylbiaryl Phosphines (Buchwald Ligands) or NHC (N-Heterocyclic Carbene) ligands. These ligands are bulky (high cone angle) and electron-rich, facilitating oxidative addition and, crucially, creating an open pocket for the difficult transmetallation step.[1]
Q: Which specific ligand should I start with for hindered thiophenes? A: We recommend two "Gold Standard" systems:
-
Pd-PEPPSI-IPr: A pyridine-enhanced precatalyst stabilized by an NHC ligand.[2][3] It is extremely robust, air-stable, and excels at "throwing away" the pyridine ligand to form the active species rapidly.[1]
-
XPhos Pd G3 or G4: XPhos is exceptionally good at preventing protodeboronation because it accelerates the coupling rate so significantly that the reaction finishes before the thiophene can decompose.
Category B: Solving Protodeboronation
Q: My reaction turns dark immediately, and I recover deboronated thiophene. What is happening? A: You are witnessing rapid protodeboronation. Thiophene boronic acids are inherently unstable, especially under basic, aqueous conditions.[1]
-
The Cause: The base forms a boronate "ate" complex [Ar-B(OH)3]-. In electron-rich heterocycles like thiophene, this intermediate is prone to protonation at the carbon-boron bond, releasing the boron and leaving you with thiophene (H-Ar).[1]
-
The Fix:
-
Switch to MIDA Boronates: These are slow-release reagents.[4][5] Under anhydrous conditions, they are inert.[1][4] When you add a specific hydrolysis agent (mild base/water), they release the active boronic acid slowly, keeping the standing concentration low and minimizing decomposition.[1]
-
Anhydrous Conditions: Use Pd-PEPPSI-IPr with K2CO3 in dry Dioxane or Toluene . Without water, the hydrolytic deboronation pathway is shut down.[1]
-
Category C: Base & Solvent Effects[2][6][7][8]
Q: Is stronger base better for hindered couplings? A: Not necessarily. Strong bases (like NaOH or KOtBu) accelerate the formation of the reactive boronate "ate" complex, but they also accelerate deboronation.
-
Recommendation: Use K3PO4 (anhydrous) or CsF .
-
The "Magic" Additive: For extremely difficult cases, use CsF in Isopropanol/Toluene .[1] Fluoride activates the boron species without the high pH associated with hydroxides/carbonates, often preserving sensitive thiophenes.[1]
Recommended Experimental Protocols
Protocol A: The "Robust" Method (Pd-PEPPSI-IPr)
Best for: Moderately hindered thiophenes, scale-up, and general screening.[1]
-
Charge Reaction Vessel: Add Aryl Halide (1.0 equiv), Thiophene Boronic Acid/Pin Ester (1.5 equiv), Pd-PEPPSI-IPr (2-4 mol%) , and K2CO3 (2.0 equiv) to a vial.
-
Inert Atmosphere: Seal and purge with Argon/Nitrogen (3 cycles).
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).
-
Reaction: Heat to 80–100 °C for 2–12 hours.
-
Workup: Filter through Celite, concentrate, and purify.
Protocol B: The "Slow Release" Method (MIDA Boronates)
Best for: Highly unstable thiophenes that deboronate rapidly.
-
Charge: Aryl Halide (1.0 equiv), Thiophene MIDA Boronate (1.5 equiv), XPhos Pd G3 (2-5 mol%) .
-
Solvent System: THF:Water (10:1) .
-
Base: K3PO4 (3.0 equiv) .
-
Reaction: Heat to 60 °C . The water/base slowly hydrolyzes the MIDA protecting group, releasing the active boronic acid in situ, which is immediately consumed by the highly active XPhos catalyst.
Data & Visualizations
Ligand Performance Comparison
| Ligand Class | Examples | Suitability for Hindered Thiophenes | Mechanism Benefit |
| Triphenylphosphine | PPh3, dppf | Low | Cone angle too small; poor transmetallation.[1] |
| Buchwald (Dialkylbiaryl) | XPhos, SPhos | High | Large bulk promotes reductive elimination; high electron density promotes oxidative addition.[1] |
| NHC | IPr, SIPr | Very High | Strong sigma-donor; "fences" the metal center to force reactivity.[1] |
| Tri-tert-butylphosphine | P(tBu)3 | Medium-High | Good for chlorides, but often air-sensitive and less stable than Buchwald/NHC.[1] |
Diagram 1: Troubleshooting Decision Tree
Caption: Decision tree for diagnosing Suzuki coupling failures based on reaction byproducts.
Diagram 2: The Kinetic Competition
Caption: The race between productive transmetallation (k1) and destructive protodeboronation (k2).
References
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst for the Suzuki-Miyaura Cross-Coupling."[1][2] Chemistry – A European Journal, 2006.[1]
-
Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters."[1] Journal of the American Chemical Society, 2007.[1][4]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates."[1] Journal of the American Chemical Society, 2009.[1][4]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[1] Journal of the American Chemical Society, 2010.[1]
-
Valente, C., et al. "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions."[1] Angewandte Chemie International Edition, 2012.[1]
Sources
- 1. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air [mdpi.com]
- 2. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Homocoupling Side Reactions in Arylthiophene Synthesis
Welcome to the technical support center for arylthiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of carbon-carbon bond formation involving thiophene scaffolds. Homocoupling side reactions are a persistent challenge, leading to reduced yields, complicated purifications, and compromised process efficiency. This document provides in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you minimize these unwanted byproducts.
Frequently Asked Questions (FAQs): The Fundamentals of Homocoupling
Q1: What exactly is "homocoupling" in the context of arylthiophene synthesis?
A: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling chemistry where two identical molecules of a coupling partner react with each other. In arylthiophene synthesis, this typically manifests as the dimerization of your organometallic reagent (e.g., two molecules of an arylboronic acid in a Suzuki reaction) or, less commonly, the aryl halide. This results in a symmetrical biaryl or bithienyl byproduct, consuming valuable starting materials and complicating product purification.[1][2]
Q2: Why is minimizing homocoupling so critical for my research or drug development campaign?
A: Minimizing homocoupling is crucial for three primary reasons:
-
Improved Yield & Atom Economy: It prevents the wasteful consumption of your starting materials in a non-productive pathway, directly increasing the yield of your desired arylthiophene product.
-
Simplified Purification: Reducing the formation of homocoupled byproducts, which often have similar polarity to the desired product, significantly simplifies purification by chromatography or crystallization. This saves considerable time, solvent, and resources.[3]
-
Process Robustness & Scalability: For drug development, minimizing side reactions is essential for creating a robust, reproducible, and economically viable synthetic route. High levels of impurities can halt the progress of a candidate molecule.
Q3: Which cross-coupling reactions are most susceptible to homocoupling when working with thiophenes?
A: While possible in many reactions, homocoupling is a particularly prevalent issue in:
-
Suzuki-Miyaura Coupling: Homocoupling of the boronic acid or ester is a very frequent side reaction, often promoted by the presence of oxygen or Pd(II) species.[1][3]
-
Stille Coupling: Dimerization of the organostannane reagent is a well-documented competing reaction pathway.[4]
-
Sonogashira Coupling: While not an aryl-aryl reaction, the analogous homocoupling of the terminal alkyne partner (known as Glaser coupling) is a significant competing reaction, especially when a copper co-catalyst is used.[5][6] Lessons from preventing Glaser coupling are often applicable to other homocoupling scenarios.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for aryl-aryl bond formation. However, the homocoupling of the organoboron reagent is a notorious challenge.
Problem: I am observing a significant amount of boronic acid homocoupling byproduct (a symmetrical biaryl).
This is the most common issue. The troubleshooting strategy depends on identifying the root cause, which often relates to the palladium catalyst's oxidation state and the reaction kinetics.
Potential Cause 1: Presence of Oxygen
-
Why it Happens: Dissolved oxygen in your reaction solvent can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species are known to directly mediate the homocoupling of boronic acids before the catalytic cycle for cross-coupling can even begin efficiently.[1][7]
-
Troubleshooting Strategy:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed before use. The most effective method is to sparge the solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes. The "freeze-pump-thaw" method (three cycles) is also highly effective.
-
Inert Atmosphere: Conduct the entire reaction under a positive pressure of a high-purity inert gas. Use Schlenk line techniques or a glovebox. A simple balloon of nitrogen is often insufficient to prevent trace oxygen ingress over long reaction times.
-
Pre-heating: Pre-heating the catalyst, base, and aryl halide in the degassed solvent before adding the boronic acid can help ensure the catalytic system is in the active Pd(0) state.[8]
-
Potential Cause 2: Use of a Pd(II) Precatalyst
-
Why it Happens: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, a portion of the precatalyst can react directly with two molecules of the boronic acid to form the homocoupled product. This reaction also serves to reduce the Pd(II) to the catalytically active Pd(0), but it's a wasteful pathway.[1][7]
-
Troubleshooting Strategy:
-
Switch to a Pd(0) Source: Using a well-defined Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often circumvent this issue as it does not require an initial reduction step that consumes the boronic acid.[1]
-
Use Modern Precatalysts: Buchwald-type precatalysts (e.g., XPhos Pd G3) are designed for clean and efficient in situ generation of the active Pd(0) species, minimizing these side reactions.[7]
-
Add a Reducing Agent: If you must use a Pd(II) source, the addition of a mild reducing agent, such as potassium formate, can help facilitate the reduction to Pd(0) without promoting boronic acid homocoupling.[9]
-
Potential Cause 3: Suboptimal Ligand Choice
-
Why it Happens: The final step of the catalytic cycle, reductive elimination, forms the desired C-C bond and regenerates the Pd(0) catalyst. If this step is slow, the diorganopalladium(II) intermediate has more time to undergo side reactions. The right ligand accelerates this crucial step.
-
Troubleshooting Strategy:
-
Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, RuPhos, or other dialkylbiaryl phosphines are the gold standard.[1][10] Their steric bulk promotes the reductive elimination step, and their electron-donating nature enhances the overall reactivity of the catalyst, favoring the desired cross-coupling pathway.[7][11] Indolyl-based phosphines have also shown high efficiency.[12]
-
Increase Ligand:Palladium Ratio: In some cases, a slightly higher ligand-to-metal ratio can help stabilize the catalyst and prevent decomposition pathways that might lead to homocoupling.
-
Visualizing the Competing Pathways
The diagram below illustrates the desired Suzuki cross-coupling cycle versus the undesired homocoupling pathway often initiated by Pd(II) species.
Caption: Competing pathways in Suzuki coupling. The desired cycle (blue) vs. the homocoupling side reaction (red).
Troubleshooting Guide: Stille Coupling
Stille coupling offers excellent functional group tolerance but can be plagued by homocoupling of the organostannane reagent.
Problem: My Stille reaction is producing significant amounts of R²-R² dimer from my organotin reagent.
A: Homocoupling in Stille reactions can proceed through a couple of different mechanisms, either involving reaction with the Pd(II) precatalyst or a radical process from the Pd(0) catalyst.[4]
-
Troubleshooting Strategies:
-
Ligand Choice: As with Suzuki coupling, the choice of phosphine ligand is critical. Highly donating and sterically demanding ligands can facilitate the desired cross-coupling pathway. However, sometimes switching to a different class of ligand entirely, if one type is failing, can be beneficial. In some challenging cases, switching from a trialkylphosphine ligand like P(t-Bu)₃ to a triarylphosphine like P(o-Tol)₃ has been shown to reduce homocoupling at the expense of overall rate.[13]
-
Use of Additives:
-
Copper(I) Iodide (CuI): The "copper effect" is well-known in Stille chemistry. A co-catalytic amount of CuI can accelerate the transmetalation step, sometimes by orders of magnitude.[4] This can help the desired reaction outcompete the homocoupling pathway.
-
Lithium Chloride (LiCl): In polar aprotic solvents (e.g., DMF, NMP), LiCl can accelerate the reaction by aiding the dissociation of halide from the palladium center and stabilizing intermediates, which can favor cross-coupling.[14]
-
-
Reagent Purity: Ensure the purity of your organostannane. Some methods of preparation can leave residual reagents that may initiate radical pathways. Purification by distillation or chromatography is recommended.
-
Temperature Control: While counterintuitive, sometimes lowering the reaction temperature can disfavor the homocoupling pathway relative to the cross-coupling. Run a temperature screen to find the optimal balance between reaction rate and selectivity.
-
General Experimental Best Practices & Optimized Protocol
Table 1: Recommended Starting Conditions to Minimize Homocoupling in Arylthiophene Suzuki Coupling
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or XPhos Pd G3 (1-2 mol%) | A Pd(0) source or advanced precatalyst avoids the wasteful initial reduction step that causes homocoupling.[1][7] |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich biaryl phosphine ligands accelerate reductive elimination, the product-forming step.[1][10] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases are effective. The choice can be substrate-dependent and may require screening.[10] |
| Solvent | Dioxane/H₂O (4:1) or Toluene | Must be rigorously degassed via sparging or freeze-pump-thaw cycles.[1] |
| Atmosphere | High-purity Argon or Nitrogen | Strict exclusion of oxygen is critical to prevent oxidation of Pd(0) to catalyst-killing Pd(II).[7][9] |
| Reagent Stoichiometry | Aryl Halide:Organoboron ≈ 1:1.2 | A slight excess of the boronic acid is common, but a large excess can sometimes increase homocoupling.[3] |
Optimized Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene with 4-Methoxyphenylboronic Acid
This protocol incorporates multiple strategies to suppress homocoupling.
Materials:
-
2-Bromothiophene (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.3 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 eq)
-
1,4-Dioxane (anhydrous, sparged with Argon for 60 min)
-
Deionized Water (sparged with Argon for 60 min)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the K₃PO₄, 4-methoxyphenylboronic acid, Pd₂(dba)₃, and SPhos.
-
Inerting: Seal the flask, and evacuate and backfill with high-purity argon three times. Maintain a positive pressure of argon for the remainder of the reaction.
-
Solvent & Reagent Addition: Under argon, add the degassed 1,4-dioxane and degassed water (e.g., 8 mL and 2 mL for a 1 mmol scale reaction). Add the 2-bromothiophene (1.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Check for the disappearance of 2-bromothiophene and the formation of both the desired product and the 4,4'-dimethoxybiphenyl homocoupling byproduct.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to separate the desired arylthiophene from any homocoupled byproduct.
Troubleshooting Workflow Diagram
If you observe significant homocoupling, use this decision tree to guide your optimization.
Caption: A decision tree for troubleshooting homocoupling side reactions in cross-coupling synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Minimizing Homocoupling in Aryl-Aryl Bond Formation.
- Nicolas, J., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ACS Publications.
- Nicolas, J., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed.
- Benchchem. (n.d.). How to avoid dimerization of terminal alkynes in synthesis.
- Mitchell, D., et al. (2002). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
- Wikipedia. (n.d.). Stille reaction.
- Benchchem. (n.d.). Preventing homocoupling in Suzuki reactions of 5-Bromonicotinaldehyde.
- Chemistry LibreTexts. (2023). Stille Coupling.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(15), 2795-2798.
- Various Authors. (n.d.). Cross-Coupling Reactions Guide.
- Nolan, S. P., et al. (2009). Dialkylbiaryl Phosphine Ligands in Palladium-Catalyzed Amination: A User's Guide. Chemical Reviews, 109(7), 2457-2495.
- Organic Synthesis. (n.d.). Stille Coupling.
- Various Authors. (2019). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. ResearchGate.
- Various Authors. (2020). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate.
- ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?
- Various Authors. (2012). Stille couplings in water at room temperature. Green Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jmcct.com [jmcct.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides [organic-chemistry.org]
- 13. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Troubleshooting catalyst poisoning in 2-(4-Methoxy-phenyl)-3-methyl-thiophene synthesis
Technical Support Center: 2-(4-Methoxy-phenyl)-3-methyl-thiophene Synthesis
Introduction: Navigating Catalyst Challenges in Thiophene Synthesis
The palladium-catalyzed cross-coupling synthesis of 2-aryl-3-alkyl-thiophenes, such as 2-(4-Methoxy-phenyl)-3-methyl-thiophene, is a cornerstone reaction in medicinal chemistry and materials science. While powerful, these reactions are notoriously sensitive to impurities that can poison the palladium catalyst, leading to stalled reactions, low yields, and inconsistent results. This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals to diagnose, mitigate, and prevent catalyst poisoning in this specific synthesis. Our approach is grounded in mechanistic principles to empower you not just to fix a failed reaction, but to build more robust processes for the future.
Frequently Asked Questions (FAQs)
Q1: What are the immediate signs of catalyst poisoning in my reaction?
A1: The most common indicators of catalyst poisoning are a sudden or gradual decrease in reaction efficiency.[1][2] Specific symptoms include:
-
Stalled Reaction: The reaction fails to proceed to completion, even with extended reaction times.
-
Low Conversion/Yield: Product formation is significantly lower than expected.[3]
-
Formation of Palladium Black: A black precipitate indicates that the soluble Pd(0) catalyst has agglomerated and crashed out of solution, rendering it inactive. This can be caused by oxygen in the system or instability of the ligand-catalyst complex.
-
Inconsistent Results: Batch-to-batch variability is a strong indicator of intermittent contamination in reagents or solvents.
-
Need for Harsher Conditions: Requiring higher temperatures or longer reaction times compared to established protocols suggests a loss of catalyst activity.[1]
Q2: My reaction has stalled. What are the most likely culprits?
A2: Catalyst poisons are substances that bind to the active sites of the catalyst, preventing it from participating in the catalytic cycle.[4] For a palladium-catalyzed coupling to form 2-(4-Methoxy-phenyl)-3-methyl-thiophene, the primary suspects are:
-
Sulfur Compounds: While synthesizing a thiophene, other sulfur-containing impurities from starting materials or reagents can be potent poisons for palladium catalysts.[1] Elemental sulfur, in particular, has been identified as a poison in Suzuki reactions.[3]
-
Solvent Impurities: Trace contaminants in solvents, such as precursors or stabilizers (e.g., 2,3-dihydrofurane in THF), can significantly poison the reaction even at ppm levels.[5]
-
Excess Halides or Reagents: High concentrations of certain ions, such as iodide from an aryl iodide starting material, or excess cyanide (if used), can form stable, inactive palladium complexes.[6]
-
Heavy Metals: Trace amounts of lead, mercury, or arsenic from glassware or starting materials can irreversibly poison the catalyst.[7]
-
Poorly Degassed Solvents: Residual oxygen can lead to the oxidation of the active Pd(0) species to inactive Pd(II) oxides or the formation of palladium black.
Q3: Can the dibenzylideneacetone (dba) ligand in my Pd₂(dba)₃ precatalyst be a source of the problem?
A3: Yes, this is a subtle but critical point. The dba ligand itself can be susceptible to side reactions, particularly bis-arylation when using aryl iodides. This in-situ modification of the ligand can form new palladium species with altered, and often diminished, catalytic activity. This effect is especially pronounced with electron-deficient aryl iodides.[8] If you observe issues specifically with certain classes of coupling partners, investigating a dba-free palladium source may be warranted.[8]
In-Depth Troubleshooting Guides
Guide 1: Systematic Diagnosis of the Poison Source
A sudden drop in catalytic activity often points to poisoning from a specific contaminant.[9] This guide provides a logical workflow to identify the source.
Caption: A logical workflow for troubleshooting catalyst deactivation.[9]
Objective: To systematically identify which reagent (aryl halide, boronic acid, base, or solvent) is introducing the poison.
-
Establish a Baseline: Run the reaction on a small scale (e.g., 0.1 mmol) using all new, high-purity reagents and freshly distilled/degassed solvent. This is your positive control.
-
Systematic Substitution: Set up a series of parallel reactions. In each reaction, substitute one of the new, high-purity reagents with one of the reagents from the suspect batch.
-
Reaction A: Suspect Aryl Halide + Control Reagents
-
Reaction B: Suspect Boronic Acid + Control Reagents
-
Reaction C: Suspect Base + Control Reagents
-
Reaction D: Suspect Solvent + Control Reagents
-
-
Monitor and Analyze: Monitor all reactions by TLC or GC/MS at regular intervals. The reaction that fails or shows significantly lower conversion contains the contaminated component.
-
Causality Check: This systematic exclusion validates the source of the poison. If Reaction A fails, the aryl halide is confirmed as the source of the poisoning.
Guide 2: Analytical Identification of the Poison
Once the contaminated reagent is identified, analytical techniques are crucial for pinpointing the specific poison. This is essential for developing an effective purification strategy.[10]
| Technique | Abbreviation | Poison Detected | Purpose & Rationale |
| Inductively Coupled Plasma - Mass Spectrometry | ICP-MS | Heavy Metals (Pb, Hg, As), Trace Metals | Provides ultra-trace elemental analysis of reagents or the spent catalyst.[1][7] It can detect metal poisons down to ppb or ppt levels, which are sufficient to kill a reaction.[7] |
| Gas Chromatography - Mass Spectrometry | GC-MS | Volatile Organic Impurities | Identifies organic poisons in solvents or starting materials, such as unwanted sulfur-containing compounds or solvent stabilizers.[1][10] |
| X-ray Photoelectron Spectroscopy | XPS | Surface-Adsorbed Species (S, N, Cl) | Analyzes the elemental composition and chemical state of the catalyst surface, directly identifying the elements that have adsorbed and are blocking active sites.[1][11] |
| Thermogravimetric Analysis | TGA | Coke (Carbon Deposits) | Measures weight loss upon heating to quantify the amount of carbonaceous deposits (coking) on the catalyst surface.[12] |
Objective: To prepare a catalyst or reagent sample for analysis to detect trace metal contaminants.[1]
-
Sample Collection: Carefully retrieve a representative sample of the suspect reagent or the spent (poisoned) catalyst from the reaction mixture.
-
Digestion (for solid samples):
-
Accurately weigh the solid sample (e.g., 10-50 mg) into a clean digestion vessel.
-
Add a mixture of high-purity trace-metal grade acids (e.g., nitric acid and hydrochloric acid).
-
Heat the vessel according to a validated microwave digestion program to bring the catalyst completely into solution. CAUTION: This step must be performed in a fume hood with appropriate personal protective equipment.
-
-
Dilution: After cooling, dilute the digested sample to a precise final volume with deionized water. The dilution factor must be recorded for accurate quantification.
-
Analysis: The prepared solution is introduced into the ICP-MS instrument. The plasma atomizes and ionizes the sample, and the mass spectrometer separates ions by their mass-to-charge ratio, allowing for identification and quantification of elemental poisons.[1]
Guide 3: Mitigation and Catalyst Regeneration
Preventing contamination is always preferable to remediation. However, when poisoning occurs, some catalysts can be regenerated.
-
Reagent Purification: Use high-purity starting materials. If contamination is suspected, purify solids by recrystallization and liquids by distillation.
-
Solvent Quality: Use anhydrous, HPLC-grade solvents. Always degas solvents thoroughly with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. Be aware that even high-quality solvents can contain inhibitors that may need to be removed.[13]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration to prevent oxygen-induced catalyst degradation.
-
Guard Beds: For larger-scale reactions, passing liquid reagents through a guard bed of activated carbon or alumina can remove many common poisons before they reach the reactor.
Caption: Common pathways for palladium catalyst deactivation during a cross-coupling cycle.
Objective: To restore the activity of a palladium catalyst poisoned by sulfur compounds through high-temperature hydrogen treatment. This is based on studies showing that hydrogen can be effective for regenerating sulfur-poisoned Pd catalysts.[14][15][16]
WARNING: This procedure involves flammable hydrogen gas at high temperatures and must be conducted in a specialized, properly ventilated reactor (e.g., a tube furnace) with all necessary safety precautions.
-
Catalyst Recovery: If using a heterogeneous catalyst (e.g., Pd/C), filter the catalyst from the reaction mixture. Wash thoroughly with a clean solvent to remove residual organics and dry under vacuum.
-
Reactor Loading: Place the dried, poisoned catalyst into the center of a quartz tube furnace.
-
Inert Purge: Purge the system with an inert gas (e.g., Argon) for 30 minutes at room temperature to remove all oxygen.
-
Hydrogen Treatment: Switch the gas flow to pure hydrogen (H₂).
-
Temperature Ramp: Begin heating the furnace. Studies have shown that regeneration temperatures between 400°C and 500°C (673-773 K) can be effective.[14][15] Ramp the temperature slowly (e.g., 5 °C/min).
-
Hold and Cool: Hold at the target temperature for 2-4 hours under a continuous H₂ flow. Afterward, cool the furnace back to room temperature under the hydrogen atmosphere.
-
Final Purge: Once cool, switch the gas back to an inert gas to purge the system of residual hydrogen before safely removing the catalyst.
-
Validation: The activity of the regenerated catalyst should be tested on a small-scale reaction and compared against a fresh catalyst sample to confirm the success of the regeneration. Note that complete recovery of the initial metallic surface may not always be achieved.[14][15]
References
- Benchchem. (n.d.). dealing with catalyst poisoning in the hydrogenation for synthesis.
- Sustainability Directory. (2025, November 28). Catalyst Poisoning.
- Intertek. (n.d.). Catalyst Poisoning Testing.
- Hoyos, L. J., Primet, M., & Praliaud, H. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits. Scilit.
- Semantic Scholar. (2021, May 21). Sulfur poisoning and regeneration of palladium based catalysts.
- Patsnap Eureka. (2025, June 19). How to detect catalyst poisoning in hydrotreaters.
- Journal of the Chemical Society, Faraday Transactions. (n.d.). Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts.
- ACS Publications. (2017, December 8). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development.
- (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- Smolecule. (2026, February). Troubleshooting Guide: Common Catalyst Issues.
- DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine.
- ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in 3-(3-Methylphenyl)propionaldehyde Reactions.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Esterification Reactions.
- ACS Publications. (2008, March 13). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society.
- ResearchGate. (n.d.). Reaction monitoring reveals poisoning mechanism of Pd 2 (dba) 3 and guides catalyst selection | Request PDF.
- RevisionDojo. (2025, November 21). Catalyst Poisoning Explained Simply.
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. How to detect catalyst poisoning in hydrotreaters [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. revisiondojo.com [revisiondojo.com]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Catalyst Poisoning Testing [intertek.com]
- 8. researchgate.net [researchgate.net]
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- 10. pollution.sustainability-directory.com [pollution.sustainability-directory.com]
- 11. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 12. pdf.smolecule.com [pdf.smolecule.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scilit.com [scilit.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
Overcoming solubility issues of 2-(4-Methoxy-phenyl)-3-methyl-thiophene in NMR solvents
Focus Topic: Overcoming Solubility Issues of 2-(4-Methoxy-phenyl)-3-methyl-thiophene and Related Aryl-Thiophenes
As a Senior Application Scientist, I've frequently collaborated with researchers facing a common yet critical bottleneck in structural elucidation: sample solubility in NMR solvents. A pristine spectrum is predicated on a homogenous, fully dissolved sample. Compounds like 2-(4-methoxy-phenyl)-3-methyl-thiophene, with their rigid, aromatic structures, can present significant challenges in standard deuterated solvents.
This guide is structured as a technical support hub, moving from foundational questions to advanced troubleshooting protocols. My aim is not just to provide steps, but to instill the scientific rationale behind them, empowering you to make informed decisions in your own experimental design.
Frequently Asked Questions (FAQs): Your First Steps
This section addresses the most common initial hurdles encountered when preparing NMR samples for compounds with limited solubility.
Q1: I've tried dissolving my 2-(4-methoxy-phenyl)-3-methyl-thiophene in Chloroform-d (CDCl₃), the standard starting solvent, but it remains a suspension. What's going wrong?
A1: This is a frequent scenario. While CDCl₃ is an excellent first choice for a wide range of organic compounds, several factors can lead to poor solubility[1][2]:
-
Intrinsic Molecular Properties: Your compound possesses a planar, aromatic core (phenyl and thiophene rings) which can lead to strong intermolecular π-stacking interactions in the solid state. The energy required to break these interactions may be greater than the energy gained from solvation in a moderately polar solvent like CDCl₃.
-
Insufficient Solvent Volume: Ensure you are using an adequate amount of solvent. For a standard 5 mm NMR tube, a solvent height of 4-5 cm (approximately 0.5-0.7 mL) is required for proper instrument shimming and data acquisition[3][4].
-
Inadequate Physical Dissolution: Passive soaking is often insufficient. Vigorous agitation (vortexing), gentle warming, or sonication can provide the necessary kinetic energy to facilitate dissolution[3][5]. Always filter the sample through a pipette with a cotton wool plug before transferring it to the NMR tube to remove any remaining particulates, as solids will degrade spectral quality[3][4].
Q2: Since CDCl₃ isn't working, what is the most logical next step?
A2: The most logical and cost-effective next step is a systematic solvent screening. Before consuming expensive deuterated solvents, it is highly recommended to test the solubility of your compound in their non-deuterated (protic) analogues[6][7].
The goal is to find a solvent whose polarity and chemical nature best match that of your analyte. Based on the structure of 2-(4-methoxy-phenyl)-3-methyl-thiophene, you should explore a range of solvents from non-polar to highly polar.
| Solvent | Abbreviation | Typical Use / Polarity | Residual ¹H Peak (ppm) | Boiling Point (°C) |
| Benzene-d₆ | C₆D₆ | Non-polar compounds | 7.16 | 80 |
| Chloroform-d | CDCl₃ | General purpose, moderate polarity | 7.26 | 61 |
| Acetone-d₆ | (CD₃)₂CO | Dissolves most organic compounds | 2.05 | 56 |
| Acetonitrile-d₃ | CD₃CN | Moderately polar compounds | 1.94 | 82 |
| Methanol-d₄ | CD₃OD | Polar, protic compounds | 3.31, 4.87 (OH) | 65 |
| Dimethyl Sulfoxide-d₆ | DMSO-d₆ | Highly polar, aprotic compounds | 2.50 | 189 |
| Deuterium Oxide | D₂O | Water-soluble, ionic compounds | ~4.79 (HOD) | 101 |
Note: Residual peak positions can vary slightly depending on temperature, pH, and sample concentration.[8]
Advanced Troubleshooting & Experimental Protocols
If single-solvent screening fails, more advanced techniques are required. This section provides detailed guides for these methods.
Q3: My compound shows poor solubility in all the single solvents I've tested. Is my only option to re-synthesize a more soluble derivative?
A3: Not at all. Before considering chemical modification, two powerful techniques can be employed: using a mixed-solvent system or performing a variable temperature (VT) experiment. A logical workflow can guide your decision-making process.
Caption: Troubleshooting workflow for poorly soluble NMR samples.
Q4: How do I effectively use a mixed-solvent system?
A4: A mixed-solvent system can dramatically enhance solubility by fine-tuning the polarity of the medium[5]. For a compound like yours, a mixture of CDCl₃ and a few drops of a stronger, more polar solvent like DMSO-d₆ is often effective[6]. The CDCl₃ solvates the non-polar regions, while the DMSO-d₆ disrupts the strong intermolecular forces.
-
Initial Dissolution: Add your compound (typically 1-10 mg for ¹H NMR) to an NMR tube[3].
-
Primary Solvent: Add the primary, less polar solvent (e.g., CDCl₃) to the standard height (~4 cm, 0.5 mL). Vortex the tube vigorously. If the sample remains insoluble, proceed to the next step.
-
Co-Solvent Titration: Add the stronger, deuterated co-solvent (e.g., DMSO-d₆) dropwise using a clean pipette. Add one drop at a time.
-
Agitate and Observe: After each drop, cap the tube and invert it several times or vortex gently. Observe for dissolution.
-
Repeat: Continue adding single drops of the co-solvent until the solution becomes clear and homogenous. It is crucial to use the minimum amount of co-solvent necessary.
-
Record: Accurately record the final solvent ratio (e.g., CDCl₃:DMSO-d₆ 10:1 v/v) in your lab notebook, as this is a critical experimental parameter that must be reported.
Q5: When should I consider Variable Temperature (VT) NMR, and what are the critical safety precautions?
A5: VT-NMR is an excellent tool when mixed solvents are ineffective or undesirable. Increasing the temperature provides thermal energy to the system, which can overcome the lattice energy of the solid and increase the rate and extent of dissolution[9][10].
However, VT experiments require strict adherence to safety protocols to prevent tube breakage and instrument damage. [11][12]
-
Tube Selection (CRITICAL): NEVER use standard "disposable" or Class B glass NMR tubes for VT experiments. They can shatter at temperature extremes. You MUST use a high-quality, Class A borosilicate glass tube (e.g., Pyrex) designed for thermal stress[11][12].
-
Solvent Choice: Select a solvent with a high boiling point to provide a wide working temperature range. DMSO-d₆ (B.P. 189 °C) or Toluene-d₈ (B.P. 111 °C) are common choices for high-temperature work[12]. Never set the experiment temperature within 10-15 °C of the solvent's boiling point.
-
Sample Preparation: Prepare your sample in the appropriate high-temperature solvent inside the Class A NMR tube. Ensure the cap is sealed securely but not over-tightened, as pressure will build.
-
Instrument Setup:
-
Inform the facility manager if you are not trained for VT work.
-
Use the correct spinner (turbine) for VT experiments (often made of PEEK or ceramic, not the standard blue spinner which has a limited temperature range)[11].
-
On the spectrometer software, enable temperature control.
-
-
Temperature Ramping: Do not jump directly to a high temperature. Increase the temperature in increments (e.g., 10 °C at a time), allowing the system to equilibrate for 5-10 minutes at each step.
-
Monitoring: Acquire a quick ¹H spectrum at each temperature to monitor for signs of dissolution (sharpening peaks, increasing signal intensity) or compound degradation (appearance of new, unexpected peaks).
-
Cooldown: After your experiment, allow the probe to cool back to ambient temperature slowly before removing your sample. This prevents thermal shock to both your sample tube and the instrument.
Q6: How will these advanced methods affect my final NMR spectrum?
A6: It is crucial to understand that both the solvent environment and temperature directly influence NMR data.
-
Chemical Shifts (δ): The chemical shift of a nucleus is highly sensitive to its electronic environment. Changing the solvent, creating a mixed-solvent system, or altering the temperature will change the solvation shell around your molecule, leading to shifts in peak positions[13][14]. This is not an error, but a real physical effect. Using a mixture of CDCl₃ and DMSO-d₆, for example, can cause significant changes in the chemical shifts of labile protons (like -OH or -NH) and protons near polar functional groups[15].
-
Data Reporting: Because of this sensitivity, it is imperative to report the exact solvent system (including ratios) and the temperature at which the spectrum was acquired. This ensures the reproducibility of your results by other scientists[16].
By systematically applying these troubleshooting strategies, from basic solvent screening to advanced techniques like co-solvency and variable temperature experiments, researchers can successfully overcome the majority of solubility challenges, paving the way for high-quality NMR data and confident structural elucidation.
References
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. [Link]
-
Sample preparation for NMR measurements and points to keep in mind. JEOL Ltd. [Link]
-
How to Choose Deuterated NMR Solvents - Isotope Science / Alfa Chemistry. [Link]
-
NMR solvent selection - that also allows sample recovery - BioChromato. [Link]
-
Variable Temperature NMR - University of Michigan BioNMR Core Facility (YouTube). [Link]
-
Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies - PMC. [Link]
-
How to Get a Good 1H NMR Spectrum - Department of Chemistry : University of Rochester. [Link]
-
Variable Temperature NMR Experiments - University of Oxford. [Link]
-
Variable Temperature NMR Experiments - University of Oxford (Alternative Document). [Link]
-
Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations | Molecular Pharmaceutics - ACS Publications. [Link]
-
Solvents, deuterated for NMR for laboratory - Scharlab. [Link]
-
Preparing an NMR sample - Chemistry Teaching Labs - University of York. [Link]
-
NMR Solvent Selection Guidelines - Scribd. [Link]
-
NMR sample preparation - University of Geneva. [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. [Link]
-
Guide: Preparing a Sample for NMR analysis – Part II - Nanalysis. [Link]
-
Variable Temperature NMR Spectroscopy | Spectrometer - Oxford Instruments. [Link]
-
4-(4-methoxy-3-methylphenyl)-2-(3-methoxyphenyl)thiophene - LookChem. [Link]
-
2-[(4-Methoxyphenyl)methyl]thiophen-3-yl 2-deoxy-2-methylhexopyranoside - EPA. [Link]
-
Deuterated Compounds for NMR - Carl ROTH. [Link]
-
No-Deuterium Proton (No-D) NMR as a Convenient Method for Analysis of Organic Solvents. [Link]
-
NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model - PMC. [Link]
-
2-(4-Methoxyphenyl)thiophene - PubChem. [Link]
-
Solvents in nmr spectroscopy. [Link]
-
2-(4-Methoxyphenyl)thiophene - Georganics. [Link]
-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities - Journal of Organic Chemistry. [Link]
-
Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents? - ResearchGate. [Link]
-
Common NMR Solvents - Reference Data. [Link]
-
Influence of different deuterated solvents on the ΔδH3a–H3b values of... - ResearchGate. [Link]
-
Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. [Link]
-
Common NMR Solvents - Wired Chemist. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
-
Deuterated Solvents - Nanalysis. [Link]
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- 2. How To [chem.rochester.edu]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 5. ou.edu [ou.edu]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. sites.uclouvain.be [sites.uclouvain.be]
- 8. scs.illinois.edu [scs.illinois.edu]
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- 16. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
Technical Support Center: Stability & Storage of Electron-Rich Thiophenes
This technical support guide is designed for researchers working with electron-rich thiophene derivatives (e.g., EDOT, alkyl-thiophenes, oligothiophenes). It moves beyond basic "store in the fridge" advice to address the specific mechanistic failures—primarily oxidative instability and acid-catalyzed polymerization—that compromise these materials.
Current Status: Operational Topic: Preventing Oxidation & Spontaneous Polymerization Lead Scientist: Dr. H. Chen, Senior Application Scientist
The Fundamentals of Instability (FAQ)
Q: Why did my colorless thiophene oil turn black overnight, even in the fridge? A: You likely triggered a radical-cation cascade or acid-catalyzed polymerization . Electron-rich thiophenes (like 3,4-ethylenedioxythiophene, EDOT) possess a high Highest Occupied Molecular Orbital (HOMO) energy. This makes them exceptionally easy to oxidize—not just by chemical oxidants, but by atmospheric oxygen and even trace protons.
-
The Mechanism:
-
S-Oxidation: Atmospheric oxygen attacks the sulfur lone pair, forming a thiophene-S-oxide.[1] This intermediate is highly unstable and acts as a diene, dimerizing via Diels-Alder reactions to form insoluble, colored byproducts [1].
-
Acid-Catalyzed Polymerization: This is the most common "silent killer." Trace acids (e.g., HCl from degrading chloroform, or acidic impurities on glassware) protonate the thiophene ring. This forms a reactive electrophile that attacks neutral monomers, initiating a chain reaction that turns the sample into a "thiophene tar" [2].
-
Q: I stored it in chloroform (
-
Correct Action: Store as a neat liquid (if liquid) or solid. If solution storage is mandatory, use a non-halogenated, non-acidic solvent like anhydrous toluene or benzene, stored over basic alumina.
The "Gold Standard" Storage Protocol
Do not rely on the manufacturer's packaging once opened. Follow this workflow to ensure shelf-life integrity.
Step-by-Step Workflow
-
Purification (The Reset):
-
If the compound is yellow or amber, it has already oxidized. Pass it through a short plug of Basic Alumina (Brockmann Grade I) to remove acidic impurities and oxidation byproducts.
-
Why Basic? Neutral or acidic silica can protonate the ring, accelerating degradation [3].
-
-
Vessel Selection:
-
Use Amberized glass vials (blocks UV light which catalyzes S-oxidation).
-
Caps must have PTFE (Teflon) liners . Rubber septa are permeable to oxygen over weeks.
-
-
Atmosphere Exchange:
-
Perform a Freeze-Pump-Thaw cycle (3x) for high-value derivatives.
-
For standard monomers, purge the headspace with Argon (heavier than air) rather than Nitrogen. Argon forms a more stable "blanket" over the liquid surface.
-
-
The "Dry-Box" Tactic:
-
Place the sealed vial inside a secondary jar containing a desiccant (Drierite) and an oxygen scavenger packet.
-
Store at -20°C .
-
Visualizing the Storage Logic
Caption: Decision tree for the intake and storage of labile thiophene derivatives, prioritizing acid removal.
Troubleshooting Guide: Diagnostics & Recovery
| Symptom | Probable Cause | Diagnostic Action | Recovery Protocol |
| Yellowing of Oil | Early-stage S-oxidation or trace oligomers. | TLC: Check for baseline spots (oligomers). NMR: Look for broadening of aromatic peaks. | Recoverable. Filter through basic alumina using Hexane/DCM (1:1). Evaporate solvent under high vacuum (keep T < 30°C). |
| Green/Blue Tint | Formation of Radical Cations (Polarons). Indicates active oxidation. | ESR Spectroscopy (if available) or UV-Vis (new bands >700nm). | Risk. Immediate purification required. If solid, recrystallize from MeOH/Water (if hydrophobic) with a trace of hydrazine (reductant). |
| Black Tar/Solid | Irreversible polymerization (Polythiophene formation). | Solubility Test: Insoluble in DCM/Chloroform? It's polymer.[2][3] | Non-Recoverable. Discard. Clean glassware with Piranha solution (Caution!) or Aqua Regia. |
| New NMR Peaks (~10 ppm) | Aldehyde formation (Ring opening/oxidation). | 1H NMR: Sharp singlet at 9.8-10.0 ppm. | Difficult. Requires column chromatography to separate aldehyde from monomer. |
Advanced Protocol: Basic Alumina Purification
This is the most effective method to "rescue" a degrading monomer or prepare a commercial batch for sensitive polymerizations.
Materials:
-
Basic Alumina (Brockmann I, activated).
-
Glass Pasteur pipette + Glass wool (Do not use cotton; it can introduce moisture/fibers).
-
Anhydrous Hexane or Dichloromethane (DCM).
Procedure:
-
Preparation: Plug a Pasteur pipette with a small amount of glass wool.
-
Packing: Add dry Basic Alumina to a height of 3–4 cm. Tap gently to settle.
-
Wetting: Pre-wet the column with anhydrous solvent.
-
Loading: Dilute your thiophene derivative 1:1 with solvent (if liquid) or dissolve to a concentrated solution. Load onto the column.[4]
-
Elution: Elute with solvent. The oxidized impurities (yellow/orange bands) will stick to the alumina. The pure monomer will elute in the solvent front.
-
Isolation: Collect the colorless eluate and remove solvent immediately under vacuum. Do not use heat >30°C.
References
-
Thiophene S-oxides and Dimerization
- Raasch, M. S. (1980). The Chemistry of Thiophene S-oxides. Journal of Organic Chemistry.
-
Source:
-
Acid-Catalyzed Degradation of EDOT
- Haare, K. et al. (2010). Stability of poly(3,4-ethylene dioxythiophene)
-
Source:
-
Purification via Basic Alumina
- Teledyne ISCO. (2012).
-
Source:
-
General Thiophene Stability
-
BenchChem Technical Support.[5] Stability of Thiophene-Containing Compounds.
-
Source:
-
Sources
Technical Support Center: Purification Strategies for Thiophene Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted boronic acid from thiophene cross-coupling reaction mixtures. The unique electronic properties of thiophene derivatives can present specific challenges during purification, and this resource is designed to provide practical, field-proven solutions.
Troubleshooting Purification Challenges
The successful isolation of your target thiophene-containing compound hinges on the effective removal of excess boronic acid and related byproducts. This section details common purification issues and provides step-by-step guidance to overcome them.
Issue 1: Co-elution of Boronic Acid and Product During Column Chromatography
A frequent challenge in the purification of thiophene cross-coupling products is the similar polarity of the desired compound and the unreacted boronic acid, leading to poor separation on silica gel.
Root Cause Analysis:
Thiophene-containing molecules and boronic acids can both exhibit moderate polarity, causing them to have similar retention factors (Rf) in common solvent systems like hexanes/ethyl acetate. This is particularly problematic when the boronic acid is used in excess to drive the reaction to completion.
Solutions & Protocols:
-
Aqueous Basic Wash (Liquid-Liquid Extraction): This is often the most effective first line of defense. Boronic acids are weakly acidic and can be converted to their corresponding water-soluble boronate salts by washing the reaction mixture with a basic aqueous solution.[1][2]
-
Protocol: Basic Aqueous Extraction
-
Upon reaction completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of a 1-2 M aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[2][3]
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The organic layer contains your product, while the aqueous layer now contains the boronate salt.
-
Drain the lower aqueous layer.
-
Repeat the wash with the basic solution one or two more times to ensure complete removal of the boronic acid.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual base and water.[4][5]
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4][5]
-
-
-
Solid-Phase Extraction (SPE) with Scavenger Resins: Scavenger resins offer a highly selective method for removing specific functionalities from a reaction mixture. For boronic acids, resins functionalized with diol or diethanolamine groups are particularly effective.[2][6]
-
Protocol: Boronic Acid Scavenging
-
Choose a commercially available boronic acid scavenger resin (e.g., a diethanolamine-functionalized polystyrene resin).
-
Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF).
-
Add the scavenger resin to the solution (typically 2-4 equivalents relative to the excess boronic acid).
-
Stir the mixture at room temperature. Monitor the removal of the boronic acid by TLC or LC-MS.
-
Once the boronic acid is no longer detected in the solution, filter off the resin.
-
Wash the resin with a small amount of the solvent to recover any adsorbed product.
-
Combine the filtrate and washes, and concentrate under reduced pressure.
-
-
-
Chromatography Optimization: If co-elution persists, a systematic approach to optimizing your chromatography conditions is necessary.
-
Solvent System Screening: Move beyond standard hexane/ethyl acetate. Consider solvent systems with different selectivities, such as dichloromethane/methanol or toluene/acetone.[3]
-
Stationary Phase Variation: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., diol, cyano).
-
Issue 2: Protodeboronation of Thienylboronic Acid Leading to Thiophene Impurity
Protodeboronation, the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a common side reaction, especially with heteroaryl boronic acids like those derived from thiophene.[2] This leads to the formation of thiophene as a byproduct, which can complicate purification.
Root Cause Analysis:
The presence of proton sources (like water) in the reaction mixture, often in combination with the basic conditions and elevated temperatures of the Suzuki coupling, can facilitate this undesired reaction.[4]
Mitigation Strategies:
-
Use of Anhydrous Solvents: While some water is often necessary for the Suzuki coupling mechanism, minimizing its amount can help reduce the rate of protodeboronation.[4]
-
Careful Base Selection: The rate of protodeboronation is pH-dependent. Screening different bases may reveal one that favors the cross-coupling pathway over protodeboronation.[4]
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[7][8] They can be used directly in the coupling reaction or formed in situ.
Frequently Asked Questions (FAQs)
Q1: Can I just use more of my thiophene halide to consume all the boronic acid?
While this is a possible strategy, it simply inverts the purification problem. You will then need to remove the excess, potentially reactive, thiophene halide from your product. It is generally more straightforward to remove the excess boronic acid.[3]
Q2: My product is also acidic/basic. Will a basic/acidic wash still work?
If your product has acidic or basic functionality, a simple liquid-liquid extraction may not be selective. In such cases, scavenger resins or chromatography are often the preferred methods. Alternatively, you can sometimes protect the acidic/basic group on your product before performing the reaction and deprotect it after purification.
Q3: What is the white solid that sometimes precipitates during the basic wash?
This is often boric acid (B(OH)₃), which is formed from the hydrolysis of the boronate salt. It has low solubility in many organic solvents and can sometimes precipitate at the interface of the two layers. Ensuring the aqueous layer is sufficiently basic can help keep it in the form of the more soluble boronate salt.
Q4: How can I confirm that I have successfully removed the boronic acid?
The most reliable methods are thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS). For TLC, a staining agent that is selective for boronic acids, such as a solution of diphenylcarbazone, can be helpful. ¹H NMR spectroscopy can also be used, as the protons on the aromatic ring of the boronic acid will have a characteristic chemical shift.
Q5: Are there any "greener" alternatives to traditional solvent-based purification methods?
Yes, supercritical fluid chromatography (SFC) is emerging as a more environmentally friendly alternative for the purification of boronic acids and their derivatives.[9] This technique uses supercritical carbon dioxide as the primary mobile phase, significantly reducing the consumption of organic solvents.
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process and experimental workflows for the purification strategies discussed.
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for basic aqueous extraction.
Quantitative Data Summary
| Purification Method | Key Parameters | Typical Efficiency | Notes |
| Aqueous Basic Wash | Base Concentration: 1-2 M | >95% removal | Most effective for boronic acids that are not sterically hindered. |
| Scavenger Resins | Resin Equivalents: 2-4 eq. | >98% removal | Highly selective, but can be more expensive than extraction. |
| Column Chromatography | Solvent Gradient | Variable | Highly dependent on the specific compounds being separated. |
References
-
Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! r/chemistry. Retrieved from [Link]
- Books. (2014, October 27). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling.
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved from [Link]
-
ResearchGate. (2017, June 9). How to remove excess of thiophene boronic acid from reaction mixture? Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Chen, C. H., & Hartwig, J. F. (2002). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. The Journal of Organic Chemistry, 67(3), 549–551. [Link]
- Hall, D. G. (Ed.). (2010). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
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Cravotto, G., Orio, L., & Calcio Gaudino, E. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1515. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Taylor & Francis. (2025, December 22). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Retrieved from [Link]
-
Cravotto, G., Orio, L., & Calcio Gaudino, E. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Catalysts, 11(12), 1515. [Link]
-
Sial, M. A., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Journal of Molecular Structure, 1252, 132148. [Link]
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Scientific Update. (2022, June 9). Something Unique or Methyl, Butyl, Futile? Born again Boron. Retrieved from [Link]
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Supra Sciences. (n.d.). Solid-Supported Scavengers. Retrieved from [Link]
-
PubMed. (n.d.). A Supercritical Fluid Chromatographic Method for the Determination and Separation of Boronic Acids. Retrieved from [Link]
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]
-
NIH. (n.d.). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Retrieved from [Link]
-
NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiophene Metallation and Cross-Coupling Chemistry. Retrieved from [Link]
-
RSC Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). 4-(3-Thienyl)thiophene-2-boronic acid pinacol ester, 95%. Retrieved from [Link]
-
PNAS. (2013, March 26). Thiophene-based covalent organic frameworks. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). Thiophene-3-boronic acid. Retrieved from [Link]
-
RSC Publishing. (n.d.). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. Retrieved from [Link]
-
PubMed. (2000, December 15). Application of solid-phase extraction to the analysis of the isomers generated in biodesulfurization against methylated dibenzothiophenes. Retrieved from [Link]
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NIH. (2024, January 10). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. Retrieved from [Link]
-
SciSpace. (n.d.). An iterative strategy for the synthesis of oligothiophenes by catalytic cross-coupling reactions. Retrieved from [Link]
-
MDPI. (2021, February 23). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
-
NIH. (n.d.). Stereospecific Cross-Coupling of α-(Thiocarbamoyl)organostannanes with Alkenyl, Aryl, and Heteroaryl Iodides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. Retrieved from [Link]
-
University of Copenhagen Research Portal. (2008, May 15). Solid-phase synthesis of aryl-substituted thienoindolizines: Sequential Pictet-Spengler, bromination and Suzuki cross-coupling reactions of thiophenes. Retrieved from [Link]
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Technical Support Center: Controlling Regioselectivity in 2,3-Disubstituted Thiophene Formation
Welcome to the technical support center for the regioselective synthesis of 2,3-disubstituted thiophenes. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of thiophene chemistry. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired regiochemical outcomes.
Introduction: The Challenge of Regiocontrol
The thiophene scaffold is a cornerstone in medicinal chemistry and materials science. However, the synthesis of specific substitution patterns, particularly the 2,3-disubstituted arrangement, presents a significant synthetic hurdle. The inherent electronic properties of the thiophene ring often lead to mixtures of regioisomers, complicating purification and reducing yields. This guide provides a structured approach to overcoming these challenges by leveraging established and modern synthetic methodologies.
Decision-Making Workflow for Synthesis of 2,3-Disubstituted Thiophenes
Choosing the appropriate synthetic strategy is paramount for success. The following flowchart provides a high-level overview of the decision-making process based on the desired final product and available starting materials.
Caption: Decision tree for selecting a synthetic route to 2,3-disubstituted thiophenes.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of 2,3-disubstituted thiophenes.
Question 1: My reaction is producing a mixture of regioisomers (2,3-, 2,4-, and 2,5-). How can I improve the selectivity for the 2,3-isomer?
Answer: Achieving high regioselectivity is a primary challenge in thiophene synthesis. The choice of synthetic method and starting materials is crucial.[1]
Technical Deep Dive:
-
Paal-Knorr Synthesis: This method is generally better suited for symmetrical 1,4-dicarbonyl compounds, which leads to 2,5-disubstituted thiophenes.[1][2] To favor 2,3-disubstitution, an unsymmetrical 1,4-dicarbonyl precursor is required, which can often lead to mixtures.[1] Consider alternative methods if regioselectivity is poor.[1]
-
Fiesselmann Synthesis: This method offers good regiocontrol for the synthesis of 3-hydroxy-2-carbonyl substituted thiophenes.[1][3] The regioselectivity is dictated by the nature of the starting β-ketoester or acetylenic ester.[1][3]
-
Gewald Synthesis: This reaction is a powerful method for producing polysubstituted 2-aminothiophenes.[1][4][5] The substitution pattern of the final product is determined by the starting ketone/aldehyde and the α-cyanoester.[1] Careful selection of these reagents is key to obtaining the desired 2,3-disubstitution pattern.[1] For instance, using a ketone with a single α-methylene group adjacent to an activating group can direct the cyclization to yield the desired regioisomer.[1]
-
Directed Metalation: For functionalization of a pre-existing thiophene ring, directed metalation is a powerful strategy.[6][7] A directing group at the 3-position can guide lithiation specifically to the 2-position, allowing for subsequent electrophilic quench.
Question 2: I am attempting a directed metalation on a 3-substituted thiophene to functionalize the C2 position, but I am getting low yields and/or a mixture of products. What can I do?
Answer: Low yields in directed metalation often stem from incomplete deprotonation, side reactions, or poor stability of the lithiated intermediate.
Technical Deep Dive:
-
Choice of Base: Strong, non-nucleophilic bases are essential. n-Butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly used. For less acidic protons, a stronger base like the Knochel-Hauser base (TMPZnCl·LiCl) may be more effective.[8]
-
Temperature Control: These reactions are typically performed at low temperatures (-78 °C) to prevent side reactions and decomposition of the organolithium species. Slowly warming the reaction may be necessary for some electrophilic traps, but this must be carefully optimized.
-
Directing Group Ability: The effectiveness of the directing group is crucial. Strong directing groups include amides, carbamates, and sulfonamides. Weaker directing groups may lead to incomplete deprotonation or loss of regioselectivity.
-
Solvent Effects: The choice of solvent can influence the reactivity of the organolithium intermediate. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether are standard. The addition of a coordinating agent like tetramethylethylenediamine (TMEDA) can enhance the basicity of n-BuLi and improve reaction efficiency.
Question 3: My Gewald reaction is giving a low yield of the desired 2-amino-3-carbonyl thiophene. What are the common causes and how can I improve it?
Answer: Low yields in the Gewald reaction can be attributed to several factors, including incomplete initial condensation, side reactions, or issues with the sulfur addition.[1]
Technical Deep Dive:
-
Knoevenagel Condensation: The initial step is a Knoevenagel condensation between the ketone/aldehyde and the α-cyanoester.[4] If this step is inefficient, the overall yield will be low. The use of a catalytic amount of a suitable base like morpholine, piperidine, or triethylamine is crucial.[1]
-
Reagent Purity: Ensure all reagents are of appropriate purity and solvents are dry when necessary.[1]
-
Reaction Conditions: The reaction is often exothermic.[1] Gentle heating may be required to initiate the reaction, but excessive heat can lead to side products. Monitoring the reaction by TLC is recommended.[1]
-
Sulfur Addition: The mechanism of elemental sulfur addition is not fully understood.[4] Ensuring the sulfur is finely powdered and well-dispersed in the reaction mixture can improve its reactivity.
Key Synthetic Methodologies: Protocols and Mechanistic Insights
The Fiesselmann Thiophene Synthesis
This method provides a regioselective route to 3-hydroxythiophene-2-carboxylic acid esters.[3] It involves the base-catalyzed condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-alkoxy-α,β-unsaturated carbonyl compounds.[3]
Mechanism Overview:
Caption: Key steps in the Fiesselmann thiophene synthesis.
Experimental Protocol: Synthesis of Ethyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate
-
Reaction Setup: To a solution of ethyl thioglycolate (1.0 eq) in a suitable solvent such as ethanol, add a base like sodium ethoxide (1.1 eq) at 0 °C under an inert atmosphere.
-
Reagent Addition: Slowly add a solution of ethyl 2-butynoate (1.0 eq) in ethanol to the reaction mixture.
-
Reaction: Allow the mixture to stir at room temperature and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid) and pour it into water.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides access to polysubstituted 2-aminothiophenes.[4][5] It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[4]
Experimental Protocol: Synthesis of a 2-Amino-3-carbonyl Thiophene [1]
-
Reaction Setup: In a round-bottom flask, combine the ketone (1.0 eq), the α-cyanoester (1.0 eq), and elemental sulfur (1.1 eq).[1]
-
Solvent and Base: Add a suitable solvent such as ethanol or DMF, followed by a catalytic amount of a base like morpholine or triethylamine.[1]
-
Reaction: Stir the mixture at room temperature or with gentle heating.[1] The reaction is often exothermic.[1] Monitor the progress by TLC.[1]
-
Work-up: After the reaction is complete, pour the mixture into ice-water.[1] The product may precipitate and can be collected by filtration.[1]
Transition Metal-Catalyzed Cross-Coupling and C-H Activation
Modern synthetic methods, particularly palladium-catalyzed reactions, have revolutionized the synthesis of substituted thiophenes. These methods allow for the precise introduction of substituents onto a pre-formed thiophene ring.
Strategies for Regiocontrol:
-
Cross-Coupling Reactions: Starting from a halogenated thiophene (e.g., 2-bromo-3-substituted or 3-bromo-2-substituted), various substituents can be introduced using reactions like Suzuki-Miyaura (with boronic acids) or Stille (with organostannanes) couplings.[2] The regioselectivity is predetermined by the position of the halogen on the starting material.
-
Direct C-H Arylation: This powerful technique allows for the formation of C-C bonds directly from C-H bonds, avoiding the need for pre-functionalized starting materials. Catalyst and ligand choice are critical for controlling regioselectivity. For 3-substituted thiophenes, controlling selectivity between the C2 and C5 positions can be challenging, but specific catalyst systems have been developed to favor one regioisomer over the other.[9]
Table 1: Comparison of Synthetic Methods for 2,3-Disubstituted Thiophenes
| Method | Key Features | Advantages | Disadvantages |
| Fiesselmann Synthesis | Condensation of thioglycolic acid derivatives with acetylenic esters.[3] | Good regiocontrol for 3-hydroxy-2-carbonyl thiophenes.[1][3] | Limited to specific substitution patterns. |
| Gewald Synthesis | Multicomponent reaction of a carbonyl, α-cyanoester, and sulfur.[4][5] | Access to highly substituted 2-aminothiophenes.[1] | Regioselectivity depends on the carbonyl substrate.[1] |
| Directed Metalation | Lithiation directed by a functional group, followed by electrophilic quench.[6][7] | Excellent regiocontrol for functionalizing a pre-existing ring. | Requires a suitable directing group and cryogenic conditions. |
| Cross-Coupling | Pd-catalyzed coupling of a halothiophene with an organometallic reagent.[2] | High functional group tolerance and predictable regioselectivity. | Requires synthesis of a halogenated precursor. |
| C-H Activation | Direct functionalization of a C-H bond.[9] | Atom-economical and avoids pre-functionalization. | Regiocontrol can be challenging and requires catalyst optimization.[9] |
Advanced Topics: Catalyst-Controlled Regiodivergent Reactions
Recent advances in catalysis have enabled regiodivergent reactions, where the choice of catalyst or ligand dictates the position of functionalization. For example, in the palladium-catalyzed C-H alkynylation of 3-substituted thiophenes, different reaction conditions can selectively yield either the 2,3- or 3,5-disubstituted product.[9] This level of control offers unprecedented flexibility in the synthesis of complex thiophene derivatives.
Purification of Regioisomers
The separation of thiophene regioisomers can be challenging due to their similar polarities.[1]
-
Column Chromatography: This is the most common method.[1] A systematic screening of solvent systems, starting with low polarity and gradually increasing, is recommended.[1] High-performance liquid chromatography (HPLC) can provide better separation for difficult cases.[1]
-
Crystallization: If the desired isomer is a solid, fractional crystallization can be an effective purification technique.[1]
-
Preparative Thin-Layer Chromatography (TLC): For small-scale separations, preparative TLC can be a useful tool to isolate pure isomers for characterization.[1]
References
- Technical Support Center: Synthesis of 2,3-Disubstituted Thiophenes - Benchchem.
- Fiesselmann thiophene synthesis - Grokipedia.
- Introduction to the synthesis of β-substituted thiophenes - Benchchem.
- Technical Support Center: Regioselective Functionalization of Benzothiophenes - Benchchem.
-
Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes. Angew Chem Int Ed Engl. 2021 Jan 11;60(2):742-746. Available from: [Link]
-
Synthesis of Tetrasubstituted Thiophenes via Direct Metalation. The Journal of Organic Chemistry. 2019 Dec 20. Available from: [Link]
-
Gewald reaction - Wikipedia. Available from: [Link]
-
Gewald Reaction - Organic Chemistry Portal. Available from: [Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - RSC Publishing. 2020 Jan 27. Available from: [Link]
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- 5. Gewald Reaction [organic-chemistry.org]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]
- 9. Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes* - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
13C NMR spectral assignment for 3-methyl-2-arylthiophene derivatives
Comparative Guide: 13C NMR Spectral Assignment Methodologies for 3-Methyl-2-arylthiophene Derivatives
As a Senior Application Scientist in structural elucidation, I frequently encounter the analytical bottleneck of assigning highly congested aromatic spectra. The 3-methyl-2-arylthiophene scaffold—a privileged motif in medicinal chemistry and organic materials—presents a unique challenge. The quaternary carbons bridging the two rings (C2 and C3 of the thiophene, and C1' of the aryl group) often exhibit severe signal overlap in 1D 13C NMR.
This guide objectively compares three distinct methodologies for resolving these complex assignments: Experimental 2D NMR , Empirical Software Prediction (Mnova) , and Quantum Mechanical GIAO-DFT Computation .
The Stereoelectronic Challenge: Causality Behind the Complexity
Before comparing tools, we must understand the physical causality of the problem. Why are 3-methyl-2-arylthiophenes so difficult to assign?
The presence of the 3-methyl group creates a severe steric clash with the ortho-protons of the adjacent 2-aryl ring. To relieve this steric strain, the molecule cannot adopt a planar conformation. Instead, it twists, resulting in a specific dihedral angle (typically 40°–60°). This twist breaks the extended
Because
Methodology Comparison & Self-Validating Protocols
A. Traditional 2D NMR Spectroscopy (e.g., Bruker TopSpin)
Experimental 2D NMR remains the gold standard for baseline assignment, relying on scalar couplings rather than theoretical predictions.
-
Mechanism: Uses Heteronuclear Single Quantum Coherence (HSQC) for direct C-H correlations and Heteronuclear Multiple Bond Correlation (HMBC) for long-range (2-3 bond) C-H couplings.
-
Self-Validating Protocol:
-
Sample Prep: Dissolve 15–20 mg of the derivative in 0.6 mL of CDCl3.
-
Acquire Multiplicity-Edited HSQC:
-
Validation Check: CH3 and CH signals will phase oppositely (e.g., CH3/CH positive, CH2 negative). This instantly isolates the 3-methyl carbon from the aromatic CH carbons.
-
-
Acquire HMBC: Optimize the low-pass J-filter for a long-range coupling constant of
Hz.-
Validation Check: Trace the HMBC cross-peaks from the 3-methyl protons (singlet, ~2.3 ppm). You should observe strong 3-bond correlations to C2 and C4, and a 2-bond correlation to C3. If C2 and C1' overlap, HMBC alone may fail to distinguish them, necessitating advanced computational methods.
-
-
B. Empirical & Machine Learning Prediction (Mestrelab Mnova NMRPredict)
Empirical predictors are heavily utilized in pharmaceutical workflows for rapid structure verification. Mnova combines machine learning algorithms with HOSE (Hierarchical Organisation of Spherical Environments) codes[1].
-
Mechanism: The software breaks the molecule into concentric topological spheres and matches them against a vast database of known experimental shifts[1].
-
Self-Validating Protocol:
-
Import Structure: Load the .mol or .sdf file of the specific 3-methyl-2-arylthiophene into Mnova.
-
Run Prediction: Select "Predict 13C NMR Spectrum" and set the solvent to Chloroform-d.
-
Analyze Confidence Intervals:
-
Validation Check: Review the color-coded confidence intervals on the generated molecule. Nodes highlighted in red or orange indicate a prediction error bound >3 ppm. Because HOSE codes rely on 2D connectivity, they often fail to account for the 3D steric twist of the 3-methyl-2-arylthiophene system, flagging the quaternary carbons as low-confidence predictions.
-
-
C. Quantum Mechanical GIAO-DFT (Gaussian 16)
When experimental 2D NMR is ambiguous and empirical predictors fail, Density Functional Theory (DFT) is required. The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for computing highly accurate shielding constants[2].
-
Mechanism: DFT calculates the exact 3D energy minimum of the molecule, perfectly capturing the non-planar dihedral angle. The GIAO method then computes the magnetic shielding tensor based on the true electron density of this twisted conformation[2].
-
Self-Validating Protocol:
-
Conformational Search: Generate conformers by rotating the C2-C1' biaryl bond in 15° increments using Molecular Mechanics.
-
Geometry Optimization: Optimize the lowest energy conformers at the B3LYP/6-31G(d) level.
-
Frequency Calculation:
-
Validation Check: Ensure zero imaginary frequencies exist. One or more imaginary frequencies indicate a transition state rather than a true energy minimum.
-
-
GIAO Calculation: Run the NMR shielding calculation at the mPW1PW91/6-311+G(2d,p) level using a PCM solvent model[3].
-
Linear Scaling: Apply a multi-standard linear scaling approach (e.g., using benzene as a reference for sp2 carbons) to remove systematic DFT errors.
-
Quantitative Data Presentation
Table 1: Performance Comparison of 13C NMR Assignment Methodologies
| Methodology | Primary Tool | Quaternary C Accuracy (Δδ) | Speed | Cost | Handling of Steric Effects |
| Experimental 2D NMR | Bruker TopSpin | Baseline (True Value) | Hours | High | N/A (Direct Observation) |
| Empirical Prediction | Mnova NMRPredict | ± 4.5 - 8.0 ppm | Seconds | Low | Poor (Relies on 2D topology) |
| QM GIAO-DFT | Gaussian 16 | ± 0.8 - 1.5 ppm | Days | Medium | Excellent (Captures 3D dihedral) |
Table 2: Representative 13C Chemical Shift Deviations (Δδ) for 3-Methyl-2-(2-methoxyphenyl)thiophene (Note: Empirical predictors drastically overestimate the downfield shift of C2 due to the assumption of planar conjugation).
| Carbon Position | True Exp. Shift (ppm) | Mnova Predicted (ppm) | Mnova Error (Δδ) | GIAO-DFT Predicted (ppm) | GIAO-DFT Error (Δδ) |
| C2 (Thiophene) | 136.5 | 142.1 | +5.6 | 137.2 | +0.7 |
| C3 (Thiophene) | 133.2 | 128.4 | -4.8 | 132.1 | -1.1 |
| C1' (Aryl) | 124.9 | 131.0 | +6.1 | 125.8 | +0.9 |
Strategic Workflow Visualization
To optimize resource allocation in the lab, researchers should follow a tiered approach, utilizing computational power only when experimental data yields overlapping ambiguities.
Workflow for resolving overlapping 13C NMR signals in sterically hindered thiophenes.
Conclusion
For standard, unhindered molecules, empirical software like Mnova provides unmatched speed and utility[1]. However, for sterically congested systems like 3-methyl-2-arylthiophenes, the 3D stereoelectronic nuances break the predictive power of 2D-based algorithms. In these instances, a self-validating GIAO-DFT workflow[2][3] is the only reliable computational alternative to complement experimental 2D NMR, ensuring absolute confidence in structural assignments prior to publication or downstream drug development.
References
-
Migda, W., & Rys, B. (2004). GIAO/DFT evaluation of 13C NMR chemical shifts of selected acetals based on DFT optimized geometries. PubMed. [Link]
-
Sarotti, A. M., & Pellegrinet, S. C. (2009). A Multi-standard Approach for GIAO 13C NMR Calculations. CONICET. [Link]
-
Bruker. (n.d.). Mnova Predict | Accurate Prediction. Bruker. [Link]
-
Hehre, W. J., et al. (2023). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. PMC. [Link]
Sources
- 1. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 2. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GIAO/DFT evaluation of 13C NMR chemical shifts of selected acetals based on DFT optimized geometries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of UV-Vis Absorption Spectra: Phenyl vs. Methoxyphenyl Thiophenes
A Senior Application Scientist's Guide to Understanding Substituent Effects on Conjugated Systems
In the realm of organic electronics and drug development, a nuanced understanding of molecular structure-property relationships is paramount. The UV-Visible (UV-Vis) absorption spectrum of a molecule offers a window into its electronic structure, providing invaluable data on conjugation, electronic transitions, and the influence of various functional groups. This guide provides a comparative analysis of the UV-Vis absorption spectra of phenylthiophenes and their methoxy-substituted counterparts, offering insights into the electronic effects of the methoxy group on a π-conjugated thiophene system. We will delve into the underlying principles, provide a detailed experimental protocol for spectral acquisition, and present the expected outcomes, all grounded in established scientific principles.
The Decisive Role of the Methoxy Group: An Auxochrome in Action
The introduction of a substituent onto a chromophore, the part of a molecule responsible for its color, can significantly alter its UV-Vis absorption characteristics. The phenylthiophene system, a conjugated molecule, exhibits characteristic π → π* electronic transitions.[1][2] When a methoxy (-OCH₃) group is introduced onto the phenyl ring, forming a methoxyphenylthiophene, it acts as an auxochrome . An auxochrome is a functional group that, when attached to a chromophore, modifies the wavelength and intensity of absorption.[3]
The methoxy group is an electron-donating group due to the presence of lone pair electrons on the oxygen atom.[3] Through resonance, these lone pairs can be delocalized into the π-system of the aromatic ring, thereby extending the conjugation of the entire molecule.[3][4] This extended conjugation has a profound effect on the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[5][6] A greater extent of conjugation leads to a smaller HOMO-LUMO energy gap.[5] According to the fundamental principles of spectroscopy, a smaller energy gap corresponds to the absorption of light with a longer wavelength.[7]
This phenomenon manifests as a bathochromic shift , or a "red shift," in the UV-Vis spectrum.[4] Consequently, methoxyphenylthiophenes are expected to exhibit an absorption maximum (λmax) at a longer wavelength compared to their unsubstituted phenylthiophene analogs. Furthermore, the increased probability of the electronic transition often leads to a hyperchromic effect , an increase in the molar absorptivity (ε).[4]
Experimental Workflow for Comparative UV-Vis Spectroscopy
To empirically validate these theoretical principles, a systematic experimental approach is necessary. The following protocol outlines the steps for acquiring and comparing the UV-Vis absorption spectra of phenylthiophene and methoxyphenylthiophene.
Caption: Experimental workflow for the comparative UV-Vis analysis.
Detailed Experimental Protocol
-
Instrumentation and Materials:
-
A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm is required.[8]
-
Quartz cuvettes with a 1 cm path length are necessary for measurements in the UV region.[8]
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or dichloromethane) in which both compounds are soluble. The choice of solvent can influence the spectra (solvatochromism), so it is crucial to use the same solvent for both compounds to ensure a valid comparison.[9][10]
-
Phenylthiophene and methoxyphenylthiophene samples of high purity.
-
Analytical balance and volumetric flasks for accurate solution preparation.
-
-
Sample Preparation:
-
Accurately weigh a small amount (e.g., 1 mg) of both phenylthiophene and methoxyphenylthiophene.
-
Prepare stock solutions of each compound by dissolving the weighed solid in the chosen spectroscopic grade solvent in separate volumetric flasks to a known concentration (e.g., 1 mg/mL).
-
From the stock solutions, perform a series of dilutions to obtain working solutions with concentrations that will yield absorbance values within the linear range of the instrument (typically 0.1 to 1.0).[11]
-
-
Spectral Acquisition:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize as per the manufacturer's instructions.[12]
-
Fill a quartz cuvette with the blank solvent and record a baseline correction over the desired wavelength range (e.g., 200-800 nm).[12]
-
Rinse the cuvette with the first sample solution before filling it.
-
Measure the absorbance spectrum of each of the prepared solutions for both phenylthiophene and methoxyphenylthiophene.[13]
-
-
Data Analysis:
-
From the obtained spectra, identify the wavelength of maximum absorbance (λmax) for each compound.[13]
-
To determine the molar absorptivity (ε), create a Beer-Lambert law plot (Absorbance vs. Concentration) for each compound at its λmax.[11] The slope of the resulting line will be the molar absorptivity.
-
Expected Results and Interpretation
The experimental data should reveal distinct differences in the UV-Vis absorption spectra of phenylthiophene and methoxyphenylthiophene, as summarized in the table below.
| Compound | Expected λmax | Expected Molar Absorptivity (ε) | Rationale |
| Phenylthiophene | Lower Wavelength | Lower Value | Less extended π-conjugation. |
| Methoxyphenylthiophene | Higher Wavelength | Higher Value | Extended π-conjugation due to the electron-donating methoxy group. |
The expected bathochromic shift for methoxyphenylthiophene is a direct consequence of the electronic effects illustrated in the diagram below.
Caption: Energy level diagram illustrating the effect of the methoxy group.
The electron-donating nature of the methoxy group raises the energy of the HOMO and may slightly lower the energy of the LUMO, resulting in a smaller HOMO-LUMO gap (ΔE') for methoxyphenylthiophene compared to phenylthiophene (ΔE). This smaller energy gap requires a lower energy (longer wavelength) photon to induce the π → π* transition, thus explaining the observed bathochromic shift.
Conclusion
The comparative analysis of the UV-Vis absorption spectra of phenylthiophene and methoxyphenylthiophene serves as a clear and instructive example of the influence of substituents on the electronic properties of conjugated systems. The electron-donating methoxy group extends the π-conjugation, leading to a predictable bathochromic and often hyperchromic shift in the absorption spectrum. This fundamental understanding is crucial for the rational design of novel organic materials with tailored optical and electronic properties for applications in fields ranging from organic photovoltaics to medicinal chemistry.
References
- Photophysical properties and fluorosolvatochromism of D–π–A thiophene based deriv
- A Comparative Guide to the Solvatochromic Properties of Thiophene Acrylate Deriv
- Experiment 2: UV-Vis Spectrophotometric Characteriz
- Highly conjugated compounds and the effects of substiuents - Chemistry Stack Exchange.
- The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu.
- ULTRAVIOLET SPECTROSCOPY - St.
- UV/Vis Spectroscopy Guide | Principles, Equipment & More - Mettler Toledo.
- Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
- UV Vis Absorption Experiment 1: Beer- Lambert Law and Identific
- 14.
- Probing the π − π * transitions in conjugated compounds with an infrared femtosecond laser | Request PDF - ResearchG
- n to pi* and pi to pi* transitions explained | Photochemistry part 3 - YouTube.
- Interpreting UV-Vis Spectra - University of Toronto Scarborough.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
- 7. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Experiment 2: UV-Vis Spectrophotometric Characterization of DOC [civil.northwestern.edu]
- 9. Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. One moment, please... [sim4t.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. mt.com [mt.com]
A Comparative Guide to HPLC Retention Time Standards for the Analysis of 2-(4-Methoxy-phenyl)-3-methyl-thiophene
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of chemical entities are paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique, where retention time is a critical parameter for compound identification. This guide provides an in-depth technical comparison of strategies for establishing reliable HPLC retention time standards for the analysis of 2-(4-Methoxy-phenyl)-3-methyl-thiophene, a compound of interest in synthetic and medicinal chemistry.
A significant challenge in the routine analysis of novel or specialized compounds like 2-(4-Methoxy-phenyl)-3-methyl-thiophene is the frequent unavailability of certified reference materials. This guide addresses this critical gap by presenting a robust, scientifically-grounded strategy that ensures analytical accuracy and reproducibility. We will explore a two-tiered approach: the rigorous characterization of an in-house primary standard and the pragmatic use of a commercially available, structurally similar surrogate standard for routine analyses.
The Challenge: Absence of a Commercial Certified Reference Material
A preliminary survey of the market reveals a notable absence of a commercially available, certified analytical standard for 2-(4-Methoxy-phenyl)-3-methyl-thiophene. This situation is not uncommon for novel compounds or specialized intermediates. The direct consequence is the inability to perform direct, traceable quantification against a recognized standard, which is a cornerstone of GMP/GLP-compliant methodologies. This guide, therefore, proposes a practical and scientifically valid workflow to overcome this obstacle.
A Two-Tiered Strategy for Reliable Standardization
To ensure both accuracy and efficiency in the analysis of 2-(4-Methoxy-phenyl)-3-methyl-thiophene, a two-tiered approach to standardization is recommended. This involves the initial, comprehensive characterization of an in-house batch of the compound to serve as a primary reference, followed by the use of a commercially available, structurally related compound as a secondary or surrogate standard for daily operations.
Comparative Analysis of Standardization Strategies
The choice between relying solely on an in-house characterized standard versus incorporating a surrogate standard involves a trade-off between absolute accuracy, cost, and daily operational efficiency.
| Feature | In-House Primary Standard | Surrogate Standard (e.g., 2-(4-Methoxyphenyl)thiophene) |
| Identity Confirmation | Direct confirmation of 2-(4-Methoxy-phenyl)-3-methyl-thiophene. | Indirect; relies on structural similarity. |
| Quantitative Accuracy | High; allows for direct, traceable quantification. | Relative quantification; can be used for monitoring process consistency. |
| Availability | Requires in-house synthesis and rigorous characterization. | Commercially available from chemical suppliers.[1] |
| Cost & Effort | High initial investment in synthesis, purification, and characterization. | Lower cost of procurement. |
| Routine Use | Can be resource-intensive to use for daily system suitability checks. | Ideal for routine system suitability and as a retention time marker. |
| Regulatory Compliance | Essential for method validation and establishing primary traceability. | Supports method robustness and performance verification. |
Proposed Surrogate Standard: 2-(4-Methoxyphenyl)thiophene
Given the structural similarity, 2-(4-Methoxyphenyl)thiophene is proposed as a suitable surrogate standard for the routine HPLC analysis of 2-(4-Methoxy-phenyl)-3-methyl-thiophene. This compound is commercially available from suppliers such as Georganics.[1][2] The key structural difference is the absence of the methyl group at the 3-position of the thiophene ring. This similarity in the core chromophore and overall structure is expected to result in comparable chromatographic behavior, making it an excellent marker for monitoring retention time stability and system performance.
Experimental Protocol: HPLC Analysis
This protocol is a recommended starting point for the analysis of 2-(4-Methoxy-phenyl)-3-methyl-thiophene and should be optimized and validated for your specific application. The methodology is adapted from established methods for structurally similar compounds.[3]
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is a suitable starting point. Phenyl-hexyl columns could also be explored for alternative selectivity.[4]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %B 0.0 50 10.0 90 12.0 90 12.1 50 | 15.0 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm (This should be optimized by determining the UV maximum of the analyte).
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Solvent: A mixture of 50:50 (v/v) acetonitrile and water is recommended as the diluent.
-
In-House Primary Standard Stock Solution: Accurately weigh approximately 10 mg of the characterized 2-(4-Methoxy-phenyl)-3-methyl-thiophene and dissolve in 10 mL of diluent to obtain a concentration of ~1 mg/mL.
-
Surrogate Standard Stock Solution: Prepare a stock solution of 2-(4-Methoxyphenyl)thiophene at a concentration of ~1 mg/mL in the same manner.
-
Working Solutions: Prepare working solutions by diluting the stock solutions to appropriate concentrations for calibration and system suitability checks (e.g., 10-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing the target analyte in the diluent to achieve a concentration within the calibration range. Filter all solutions through a 0.45 µm syringe filter before injection.
Rationale for Experimental Choices:
-
C18 Column: The non-polar nature of the analyte makes a C18 stationary phase ideal for retention via hydrophobic interactions.
-
Acetonitrile/Water Mobile Phase: This is a standard mobile phase for reversed-phase chromatography, offering good peak shape and resolution for a wide range of compounds.
-
Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate any residual silanols on the stationary phase, leading to improved peak symmetry.[5]
-
Gradient Elution: A gradient is employed to ensure that any impurities with different polarities are eluted and to provide a robust separation in a reasonable runtime.
Data Interpretation and System Suitability
For routine analysis, the surrogate standard, 2-(4-Methoxyphenyl)thiophene, should be injected at the beginning of each analytical run. The retention time of the surrogate standard serves as a crucial system suitability parameter.
-
Retention Time Window: Establish an acceptable retention time window for the surrogate standard based on data from method validation (e.g., ± 2% of the average retention time). A run is considered valid only if the surrogate standard's retention time falls within this window. This practice ensures the consistency of the chromatographic system day-to-day.
-
Relative Retention Time (RRT): During method development and validation, establish the relative retention time of the target analyte with respect to the surrogate standard.
RRT = Retention Time of Analyte / Retention Time of Surrogate
This RRT value can be used as an additional identification criterion, which is more robust against minor shifts in retention time due to system variations than the absolute retention time alone.[6]
Conclusion
The analysis of novel compounds like 2-(4-Methoxy-phenyl)-3-methyl-thiophene requires a well-defined and scientifically sound standardization strategy, especially in the absence of commercially available certified reference materials. The proposed two-tiered approach, combining the rigorous characterization of an in-house primary standard with the daily use of a commercially available surrogate standard like 2-(4-Methoxyphenyl)thiophene, provides a robust framework for achieving accurate and reproducible HPLC results. This methodology not only ensures the integrity of the analytical data but also offers a pragmatic and efficient workflow for research, development, and quality control environments.
References
-
LookChem. Cas 1193525-72-2, 4-(4-methoxy-3-methylphenyl)-2-(3-methoxyphenyl)thiophene.[Link]
-
U.S. Environmental Protection Agency (EPA). 2-[(4-Methoxyphenyl)methyl]thiophen-3-yl 2-deoxy-2-methylhexopyranoside.[Link]
-
National Center for Biotechnology Information, PubChem. 2-(4-Methoxyphenyl)thiophene.[Link]
-
Georganics. 2-(4-Methoxyphenyl)thiophene - High purity.[Link]
-
Eurofins. ANALYTICAL METHOD SUMMARIES.[Link]
-
SIELC Technologies. Separation of 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene on Newcrom R1 HPLC column.[Link]
-
Georganics. 2-(4-METHOXYPHENYL)THIOPHENE Safety Data Sheet.[Link]
-
CRM LABSTANDARD. 2-Methoxy-4-methylphenol.[Link]
-
Occupational Safety and Health Administration (OSHA). METHOXYPHENOL (ISOMERS).[Link]
-
EURL-Pesticides. Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low an.[Link]
-
Science.gov. hplc retention times: Topics by Science.gov.[Link]
-
ResearchGate. Retention Times of Compounds Used in the HPLC Analysis.[Link]
-
National Center for Biotechnology Information, PMC. HPLC Retention time prediction for metabolome analysis.[Link]
-
Element Lab Solutions. Phenyl Stationary Phases for HPLC.[Link]
-
LCGC International. The Perfect Method: Part 3: Adjusting Retention.[Link]
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- 1. 2-(4-Methoxyphenyl)thiophene - High purity | EN [georganics.sk]
- 2. georganics.sk [georganics.sk]
- 3. Separation of 6-Methoxy-2-(4-methoxyphenyl)benzo(b)thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc retention times: Topics by Science.gov [science.gov]
Advanced Applications
2-(4-Methoxy-phenyl)-3-methyl-thiophene as a precursor for organic field-effect transistors (OFETs)
Application Note: 2-(4-Methoxy-phenyl)-3-methyl-thiophene as a Precursor for High-Performance OFET Materials
Part 1: Strategic Overview & Scientific Rationale
In the domain of Organic Field-Effect Transistors (OFETs), 2-(4-Methoxy-phenyl)-3-methyl-thiophene (MPMT) serves as a critical "capping unit" or structural building block for Thiophene-Phenylene Co-Oligomers (TPCOs) and conjugated polymers.
Why this specific molecule?
-
Electronic Tuning (The Methoxy Group): The electron-donating methoxy (–OCH₃) group at the para position of the phenyl ring raises the Highest Occupied Molecular Orbital (HOMO) level of the resulting semiconductor. This facilitates hole injection from high-work-function electrodes (like Gold) and improves p-channel performance [1].
-
Solubility & Packing (The Methyl Group): The methyl group at the 3-position of the thiophene ring introduces a controlled steric twist. While excessive twisting breaks conjugation, this specific placement often disrupts overly strong co-facial
- stacking that can lead to grain boundaries, instead promoting a "herringbone" packing motif beneficial for 2D charge transport in single crystals [2]. -
Asymmetry: Unlike symmetric precursors, MPMT allows for the synthesis of asymmetric oligomers (e.g., D-A-D architectures), which are essential for creating molecular dipoles that enhance self-assembly on dielectric surfaces.
Part 2: Synthesis Protocol (Precursor & Active Material)
Objective: Synthesize pure MPMT and functionalize it for oligomerization (e.g., to create a semiconducting dimer or polymer).
Workflow Diagram: Synthesis Pathway
Figure 1: Synthetic pathway from commercial reagents to the reactive building block for OFET materials.
Detailed Protocol
Step 1: Suzuki-Miyaura Coupling (Synthesis of MPMT)
-
Reagents: 2-Bromo-3-methylthiophene (1.0 eq), 4-Methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (3-5 mol%), Na₂CO₃ (2M aq), Toluene/Ethanol (3:1).
-
Procedure:
-
Degas solvents with N₂ for 30 mins (Critical: O₂ poisons the Pd catalyst).
-
Mix reagents in a Schlenk flask under inert atmosphere.
-
Reflux at 90-100°C for 24 hours.
-
Workup: Extract with DCM, wash with brine, dry over MgSO₄.
-
Purification: Silica gel column chromatography (Eluent: Hexane/DCM gradient). The methoxy group makes the product slightly more polar than the starting bromide.
-
-
Checkpoint: Verify purity via ¹H-NMR. Look for the methoxy singlet (~3.8 ppm) and the disappearance of the boronic acid peaks.
Step 2: Functionalization (Activation for OFET Material) To use MPMT in an OFET, it must usually be linked to a conjugated core. The 5-position of the thiophene is the active site.
-
Reagents: MPMT (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), DMF or Chloroform.
-
Procedure:
-
Dissolve MPMT in DMF at 0°C (Ice bath).
-
Add NBS portion-wise in the dark (prevents radical side reactions).
-
Stir for 2-4 hours, monitoring by TLC.
-
Quench: Pour into ice water; filter the precipitate.
-
Result: 5-Bromo-2-(4-methoxyphenyl)-3-methylthiophene. This is your "LEGO block" for building high-mobility oligomers [3].
-
Part 3: OFET Device Fabrication Protocol
Context: Small molecules based on MPMT (like oligomers) are often crystalline. The interface between the dielectric and the semiconductor is the most critical factor for mobility (
Device Architecture & Testing Workflow
Figure 2: Bottom-Gate Top-Contact (BGTC) OFET fabrication workflow.
Step-by-Step Fabrication Guide
1. Substrate Preparation (The Foundation)
-
Material: Heavily doped n-Si (Gate) with 300 nm thermally grown SiO₂ (Dielectric).
-
Cleaning: Sonicate in Acetone (10 min)
IPA (10 min) UV-Ozone treatment (20 min). -
SAM Treatment (Critical): Treat SiO₂ with Octadecyltrichlorosilane (OTS-18) or HMDS.
-
Why? The MPMT unit is hydrophobic. A hydrophilic SiO₂ surface will cause dewetting and poor grain growth. OTS matches the surface energy, promoting large, terraced grains [4].
-
2. Deposition of Active Layer
-
Method A: Vacuum Thermal Evaporation (Preferred for Oligomers)
-
Pressure:
Torr. -
Rate: 0.1 – 0.3 Å/s (Slow rate = better ordering).
-
Substrate Temp (
): Heat substrate to 60-80°C during deposition. This adds kinetic energy to arriving molecules, allowing them to find thermodynamically stable lattice sites (herringbone packing).
-
-
Method B: Spin Coating (If Polymerized)
-
Solvent: Chlorobenzene or o-Dichlorobenzene (high boiling point allows slow drying).
-
Concentration: 5-10 mg/mL.
-
Speed: 1000-2000 rpm.
-
3. Metallization (Source/Drain)
-
Deposit 50 nm Gold (Au) through a shadow mask.
-
Note: The HOMO of thiophene-phenylene oligomers is typically ~5.0-5.3 eV, matching well with Au (~5.1 eV) for ohmic hole injection.
Part 4: Characterization & Data Analysis
Key Metrics Table
| Parameter | Symbol | Typical Range (Oligomer) | Significance |
| Field-Effect Mobility | Speed of charge carriers. | ||
| Threshold Voltage | Voltage required to turn the device "on". Closer to 0 is better. | ||
| On/Off Ratio | Switching efficiency. High ratios indicate low leakage current. | ||
| HOMO Level | Determines oxidation stability and contact resistance. |
Troubleshooting Guide:
-
Problem: Low Mobility (
).-
Cause: Poor film morphology or grain boundaries.
-
Fix: Increase
during deposition or perform post-deposition annealing (solvent vapor annealing) to enlarge grains.
-
-
Problem: High Threshold Voltage (
).-
Cause: Deep charge traps at the SiO₂ interface.
-
Fix: Re-optimize OTS/SAM layer quality. Ensure water is fully removed (hydrophobic surface).
-
References
-
Mishra, A., et al. (2009). "Functionalized Thiophenes: Synthesis and Application in Organic Electronics." Chemical Reviews.
-
Hotta, S., & Yamao, T. (2007). "Thiophene-Phenylene Co-Oligomers: Synthesis and Optoelectronic Properties." Journal of Materials Chemistry.
-
BenchChem Protocols. (2025). "Synthesis of Beta-Substituted Thiophenes." BenchChem Application Notes.
-
Bao, Z., & Locklin, J. (2007). "Organic Field-Effect Transistors."[1][2] CRC Press.
-
Irie, M. (2000). "Diarylethenes for Memories and Switches." Chemical Reviews. (Context for photochromic derivatives of this precursor).
Sources
Application Notes & Protocols: Design and Characterization of High-Performance Photoswitchable Molecules Utilizing a 2-(4-Methoxyphenyl)-3-methyl-thiophene Scaffold
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the rational design, synthesis, and characterization of novel photoswitchable molecules based on the diarylethene framework. We focus specifically on leveraging the 2-(4-methoxyphenyl)-3-methyl-thiophene moiety as a core building block to create robust, fatigue-resistant, and thermally stable photoswitches. This guide elucidates the fundamental design principles, offers detailed, field-proven protocols for synthesis and photochemical analysis, and explains the causality behind critical experimental choices to ensure reproducible and optimal outcomes.
| Scientific Rationale & Design Principles
Photoswitchable molecules, or photochromes, are compounds that undergo reversible transformation between two distinct isomers upon exposure to specific wavelengths of light.[1][2] This capability allows for the remote and non-invasive control of molecular properties, making them invaluable tools in fields ranging from photopharmacology and super-resolution imaging to smart materials and molecular data storage.[3][4][5]
Among the various classes of photoswitches, diarylethenes have emerged as a superior scaffold due to their remarkable thermal stability, high fatigue resistance, and rapid, efficient photoisomerization.[6][7] The core of a diarylethene's function lies in a reversible 6π-electrocyclization reaction, converting an uncolored, non-planar 'open' isomer into a colored, planar 'closed' isomer upon UV light irradiation. The reverse process is typically initiated by visible light.[1][8][9]
| The Strategic Choice of the 2-(4-Methoxyphenyl)-3-methyl-thiophene Scaffold
The selection of the aryl units connected to the central ethene bridge is paramount in dictating the photoswitch's performance. Our focus on the 2-(4-methoxyphenyl)-3-methyl-thiophene scaffold is based on several key design considerations:
-
Thiophene Moiety: Thiophene rings are a cornerstone of high-performance diarylethenes, contributing to a longer wavelength absorption in the closed form and excellent thermal stability.[10][11]
-
Methyl Group at C3: The placement of a methyl group on the carbon atom adjacent to the ethene bridge (the reactive carbon) is a critical design element. It sterically hinders oxidation and prevents the formation of irreversible annulated byproducts, which are common pathways for photochemical fatigue.[12][13][14] This simple substitution drastically increases the number of switching cycles the molecule can endure.[12]
-
4-Methoxyphenyl Group: The electron-donating methoxy group on the phenyl ring allows for the fine-tuning of the molecule's electronic properties. This influences the absorption spectra (i.e., the color) of both isomers and can be modified to shift the activation wavelengths, a crucial aspect for biological applications where red or near-infrared light is desired to penetrate tissue.[2][15]
-
Perfluorocyclopentene Bridge: While not part of the specified scaffold itself, it is the standard ethene bridge used in conjunction with it. The electron-withdrawing fluorine atoms of the perfluorocyclopentene bridge are instrumental in preventing thermal ring-opening of the closed isomer, rendering the switch bistable at ambient temperatures.[16]
| The Photoswitching Mechanism
The fundamental transformation is a reversible conrotatory electrocyclization. The open isomer exists as two primary conformers: parallel and anti-parallel. Only the anti-parallel conformer, where the reactive carbons of the two thiophene rings are in proximity, can undergo the photocyclization reaction upon UV irradiation to form the closed-ring isomer. Visible light irradiation excites the closed-ring isomer, inducing the cycloreversion reaction and regenerating the open form.
Caption: The photocyclization and cycloreversion mechanism of a diarylethene.
| Application Protocol: Synthesis of a Model Photoswitch
This protocol details the synthesis of a symmetrical diarylethene, 1,2-bis(5-(4-methoxyphenyl)-4-methyl-2-thienyl)perfluorocyclopentene , using the specified scaffold as the primary building block.
| Overall Synthetic Workflow
The synthesis is a two-step process: first, the creation of the core thiophene building block via a Suzuki coupling, followed by the coupling of two equivalents of this block with the perfluorocyclopentene bridge.
Caption: Experimental workflow for synthesis and purification.
| Protocol: Synthesis of 2-(4-methoxyphenyl)-3-methylthiophene
Objective: To synthesize the core aryl-thiophene building block.
Materials:
-
2-Bromo-3-methylthiophene
-
4-Methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Toluene, Anhydrous
-
Ethanol
-
Water, Deionized
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
To a 250 mL Schlenk flask, add 2-bromo-3-methylthiophene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. (Expertise Note: This is crucial to remove oxygen, which can deactivate the palladium catalyst and lead to undesired side reactions.)
-
Add anhydrous toluene (5 mL per mmol of bromo-thiophene) and ethanol (1 mL per mmol) via syringe.
-
Add Pd(dppf)Cl₂ (0.03 eq) to the mixture. The color should darken.
-
Heat the reaction mixture to 80 °C and stir vigorously under the inert atmosphere for 12-16 hours.
-
Self-Validation: Monitor reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate), observing the consumption of the starting material and the appearance of a new, UV-active spot.
-
After cooling to room temperature, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the title compound. Characterize by ¹H NMR and Mass Spectrometry.
| Protocol: Synthesis of 1,2-bis(5-(4-methoxyphenyl)-4-methyl-2-thienyl)perfluorocyclopentene
Objective: To couple two thiophene units to form the final photoswitch.
Materials:
-
2-(4-methoxyphenyl)-3-methylthiophene (from step 2.2)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Octafluorocyclopentene
-
Tetrahydrofuran (THF), Anhydrous
-
Standard glassware for inert atmosphere and low-temperature reactions.
Procedure:
-
Dissolve 2-(4-methoxyphenyl)-3-methylthiophene (2.2 eq) in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath. (Expertise Note: This low temperature is essential to control the reactivity of the powerful n-BuLi base and prevent side reactions.)
-
Slowly add n-BuLi (2.1 eq) dropwise via syringe. A color change indicates the formation of the lithiated species. Stir at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of octafluorocyclopentene (1.0 eq) in anhydrous THF, also under an inert atmosphere and cooled to -78 °C.
-
Using a cannula, slowly transfer the lithiated thiophene solution into the octafluorocyclopentene solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride.
-
Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography followed by recrystallization (e.g., from a hexane/ethyl acetate mixture) to obtain the final photoswitch as a crystalline solid.
-
Trustworthiness: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
| Application Protocol: Photochemical Characterization
Once synthesized, the molecule's performance as a photoswitch must be rigorously quantified.
| Protocol: UV-Vis Spectroscopic Analysis
Objective: To determine the absorption maxima (λ_max) of both isomers and observe the reversible photoswitching.[17]
Procedure:
-
Prepare a dilute solution of the synthesized photoswitch in a spectroscopy-grade solvent (e.g., acetonitrile or hexane) in a quartz cuvette. The concentration should yield an absorbance of ~1.0 at the λ_max of the closed form.
-
Record the initial absorption spectrum using a UV-Vis spectrophotometer. This represents the open isomer (typically absorbing < 400 nm).
-
Irradiate the cuvette with a UV lamp (e.g., 365 nm handheld lamp or a dedicated light source) for 60 seconds or until no further spectral change is observed. This point is the photostationary state (PSS).[18]
-
Record the spectrum of the PSS. A new, strong absorption band should appear in the visible region. This is the spectrum of the closed isomer.
-
Irradiate the same cuvette with a visible light source (e.g., >500 nm LED or a lamp with a long-pass filter) until the color disappears.
-
Record the final spectrum to confirm the reversion to the initial open state. The spectrum should closely match the initial one recorded in step 2.
| Protocol: ¹H NMR Analysis for PSS Quantification
Objective: To quantify the ratio of open and closed isomers at the photostationary state.[19][20]
Procedure:
-
Prepare a sample of the photoswitch in a suitable deuterated solvent (e.g., CDCl₃ or Acetonitrile-d₃) in a quartz NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum of the sample. This is the spectrum of the pure open isomer.
-
Irradiate the NMR tube with a UV light source (e.g., 365 nm) until the PSS is reached (the color change should be stable). (Expertise Note: For accurate quantification, especially with switches that might have some thermal relaxation, it is ideal to irradiate the sample directly within the NMR spectrometer if equipped, or immediately before insertion.[21])
-
Quickly acquire a second ¹H NMR spectrum.
-
Identify distinct signals for both the open and closed isomers. The methyl protons are often well-resolved and ideal for this purpose.
-
Integrate the corresponding signals for the open (I_open) and closed (I_closed) forms.
-
Calculate the conversion percentage at the PSS: % Closed = [I_closed / (I_open + I_closed)] * 100.
| Protocol: Quantum Yield (Φ) Determination
Objective: To measure the efficiency of the photocyclization (Φ_o→c) and cycloreversion (Φ_c→o) reactions.[22][23][24]
Methodology Overview: The quantum yield is the ratio of molecules converted to photons absorbed.[23] An accurate determination requires measuring the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate) or a calibrated photodiode/thermopile.[25] The change in molar concentration of the isomer is monitored over time by UV-Vis spectroscopy during irradiation.
Simplified Procedure:
-
Determine the photon flux (I₀) of your irradiation source at the desired wavelength (e.g., 365 nm).
-
Prepare a solution of the open-form photoswitch with a known concentration and an absorbance < 0.2 to ensure uniform light absorption.
-
Irradiate the sample for short, defined time intervals (t).
-
After each interval, record the full UV-Vis spectrum and calculate the change in the number of moles of the closed form (Δn_c) from the change in absorbance at its λ_max.
-
The number of photons absorbed by the sample (N_abs) in that interval is calculated using the Beer-Lambert law and the known photon flux.
-
The quantum yield is then calculated as Φ = Δn_c / N_abs.
-
The same procedure is repeated for the reverse (closed-to-open) reaction using visible light irradiation.
| Protocol: Fatigue Resistance Assessment
Objective: To evaluate the molecule's durability over many switching cycles.[16][26]
Procedure:
-
Prepare a solution of the photoswitch in a quartz cuvette.
-
Record the initial absorbance of the open form (A_open, initial) and the absorbance maximum after the first full conversion to the closed form (A_closed, cycle 1).
-
Subject the sample to automated, alternating irradiation with UV and visible light for a set duration (e.g., 30s UV, 60s Vis). This constitutes one cycle.
-
After a set number of cycles (e.g., every 10 cycles), stop the irradiation at the closed state and record the absorbance maximum (A_closed, cycle n).
-
Plot the normalized absorbance (A_closed, cycle n / A_closed, cycle 1) against the number of cycles.
-
Trustworthiness: A molecule with high fatigue resistance will show minimal degradation (<10%) after hundreds or thousands of cycles.
| Data Presentation & Key Performance Indicators
Summarize all key characterization data in a clear, tabular format for easy comparison and reporting.
| Parameter | Symbol | Value | Units | Method |
| Open Isomer | ||||
| Absorption Maximum | λ_max (open) | e.g., 350 | nm | UV-Vis |
| Molar Absorptivity | ε (open) | e.g., 2.1 x 10⁴ | M⁻¹cm⁻¹ | UV-Vis |
| Closed Isomer | ||||
| Absorption Maximum | λ_max (closed) | e.g., 560 | nm | UV-Vis |
| Molar Absorptivity | ε (closed) | e.g., 4.5 x 10⁴ | M⁻¹cm⁻¹ | UV-Vis |
| Photochemical Properties | ||||
| Cyclization Quantum Yield | Φ_o→c | e.g., 0.45 | - | Actinometry |
| Cycloreversion Quantum Yield | Φ_c→o | e.g., 0.05 | - | Actinometry |
| PSS Conversion @ 365 nm | % Closed | e.g., 95 | % | ¹H NMR |
| Fatigue Resistance | Cycles for 10% degradation | e.g., >1000 | cycles | Cycling Test |
| References
-
Asymmetric Photocyclization of Diarylethene Derivatives. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja954120g]
-
Application Notes and Protocols for Photoisomerization Studies. BenchChem. [URL: https://www.benchchem.com/application-notes/100/application-notes-and-protocols-for-photoisomerization-studies]
-
A review of molecular photoswitches and their potential applications in photopharmacology. Drug Discovery Today: Technologies. [URL: https://www.sciencedirect.com/science/article/pii/S174067492200021X]
-
Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State. Scientific Reports. [URL: https://www.nature.com/articles/srep41145]
-
Photochromism of diarylethene single crystals: crystal structures and photochromic performance. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/cc/b404463h]
-
Applications of molecular photoswitches in chemical biology. AIR Unimi. [URL: https://air.unimi.it/handle/2434/960586]
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Photoswitch. Wikipedia. [URL: https://en.wikipedia.org/wiki/Photoswitch]
-
All-Visible-Light-Activated Diarylethene Photoswitches. MDPI. [URL: https://www.mdpi.com/1420-3049/29/21/4800]
-
A 1H NMR assay for measuring the photostationary States of photoswitchable ligands. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24662281/]
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Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch. JoVE. [URL: https://www.jove.com/t/63398/determination-of-the-photoisomerization-quantum-yield-of-a]
-
General rules for the design of molecular photoswitches based on electrocyclization. (PDF) ResearchGate. [URL: https://www.researchgate.net/publication/339178457_General_rules_for_the_design_of_molecular_photoswitches_based_on_electrocyclization]
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A fiber-optic spectroscopic setup for isomerization quantum yield determination. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/20/129]
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Diarylethene – Knowledge and References. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/02678292.2021.1965824]
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Photocyclization/Cycloreversion Quantum Yields of Diarylethenes in Single Crystals. ResearchGate. [URL: https://www.researchgate.net/publication/257850873_PhotocyclizationCycloreversion_Quantum_Yields_of_Diarylethenes_in_Single_Crystals]
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Improving the Fatigue Resistance of Diarylethene Switches. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja512291d]
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Determination of the Photoisomerization Quantum Yield of a Hydrazone Photoswitch. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35188132/]
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comparative analysis of azobenzene-based photoswitches. BenchChem. [URL: https://www.benchchem.com/application-notes/101/comparative-analysis-of-azobenzene-based-photoswitches]
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Molecular photoswitches: fundamentals and applications of diarylethenes. Photochemistry: Volume 47. [URL: https://pubs.rsc.org/en/content/chapter/bk9781788016484-00001/978-1-78801-648-4]
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Photoresponsive molecular tools for emerging applications of light in medicine. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7211976/]
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Penn Science Teacher Institute. University of Pennsylvania. [URL: https://www.sas.upenn.edu/psti/resources/chemistry/photochromism/spectroscopy]
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A New Insight into the Fatigue Resistance of Photochromic 1,2-diarylethenes. Politecnico di Milano. [URL: https://www.politesi.polimi.it/handle/10589/137682]
-
Multicolor AIE-active photoswitches with improved fatigue resistance by introducing asymmetric photoactive units. Journal of Materials Chemistry C. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/tc/d3tc04130g]
-
Reversible Photocontrol of Biological Systems by the Incorporation of Molecular Photoswitches. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr300168g]
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New opportunities for molecular photoswitches as wearable ultraviolet radiation dosimeters. Australian Journal of Chemistry. [URL: https://connect.publish.csiro.au/read/article/10.1071/CH24060]
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Molecular Design Strategy toward Diarylethenes That Photoswitch with Visible Light. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja5090749]
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UV-vis-spectra of a photochromic compound before (a) and after (b) irradiation with UV light. ResearchGate. [URL: https://www.researchgate.net/figure/UV-vis-spectra-of-a-photochromic-compound-before-a-and-after-b-irradiation-with-UV_fig2_303358043]
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Density Functional Theory Study of Photodegradation and Fatigue-Resistance of Photochromic Materials for Optical Switching and Data Storage Applications. The International Conference on Computational Science. [URL: https://www.researchgate.net/publication/220803450_Density_Functional_Theory_Study_of_Photodegradation_and_Fatigue-Resistance_of_Photochromic_Materials_for_Optical_Switching_and_Data_Storage_Applications]
-
Photochromic performance and UV-Vis spectra of 11 before and after UV... ResearchGate. [URL: https://www.researchgate.net/figure/Photochromic-performance-and-UV-Vis-spectra-of-11-before-and-after-UV-irradiation_fig2_264440055]
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Molecular design strategy toward diarylethenes that photoswitch with visible light. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25390547/]
-
Rational Design of Reversible Molecular Photoswitches Based on Diarylethene Molecules. The Journal of Physical Chemistry C. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcc.8b10080]
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Photoswitchable Sexithiophene-Based Molecular Wires. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol802809u]
-
Spectroscopic analysis of photochromic films. AIP Publishing. [URL: https://pubs.aip.org/avs/jva/article/17/1/268/880290/Spectroscopic-analysis-of-photochromic-films]
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Photochemical and Photophysical Behavior of Thiophene. ResearchGate. [URL: https://www.researchgate.net/publication/225333100_Photochemical_and_Photophysical_Behavior_of_Thiophene]
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Diarylethene photoswitches and the isomerization reaction. ResearchGate. [URL: https://www.researchgate.net/figure/Diarylethene-photoswitches-and-the-isomerization-reaction-a-Thiophene-based_fig1_323492800]
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One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/12/100]
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Photochromism in view. RSC Education. [URL: https://edu.rsc.org/feature/photochromism-in-view/2020220.article]
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Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c06341]
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A Versatile Approach for In Situ Monitoring of Photoswitches and Photopolymerizations. Eindhoven University of Technology Research Portal. [URL: https://research.tue.nl/en/publications/a-versatile-approach-for-in-situ-monitoring-of-photoswitches-an]
-
In-Situ Observation of Photoswitching by NMR Spectroscopy: A Photochemical Analogue to the EXSY Experiment. ResearchGate. [URL: https://www.researchgate.net/publication/313835694_In-Situ_Observation_of_Photoswitching_by_NMR_Spectroscopy_A_Photochemical_Analogue_to_the_EXSY_Experiment]
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(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}. MDPI. [URL: https://www.mdpi.com/1422-8599/2019/3/M1078]
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Synthesis and characterization of organic light-emitting molecules possessing 3-(4-methoxyphenyl)thieno[3,2-b]thiophene and boron. ResearchGate. [URL: https://www.researchgate.net/publication/286930062_Synthesis_and_characterization_of_organic_light-emitting_molecules_possessing_3-4-methoxyphenylthieno32-bthiophene_and_boron]
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Synthesis of Vinylnaphthofurans and NMR Analysis of their Photoswitching. ResearchGate. [URL: https://www.researchgate.net/publication/350567601_Synthesis_of_Vinylnaphthofurans_and_NMR_Analysis_of_their_Photoswitching]
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Synthesis of 3-alkylthio(sulfo)-1,2,4-triazoles, containing methoxyphenyl substituents at C atoms, their antipyretic activity. Pharmaceutical and Medical-Biological Problems of the Population of the Polissya Region. [URL: https://ojs.tdmu.edu.ua/index.php/pharm-chas/article/view/1063]
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Synthesis of 2-(4-methoxyphenyl)thiophene from thiophen-2-ylboronic. Reddit. [URL: https://www.reddit.com/r/chemistry/comments/kev46u/synthesis_of_24methoxyphenylthiophene_from/]
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3-Methoxythiophene synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5145789_EN.htm]
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Application Note: Synthesis and Purification of High-Efficiency Thiophene-Based Polymer Donors (PM6) via Stille Polycondensation
Introduction
Organic photovoltaics (OPVs) rely fundamentally on the precise molecular engineering of donor-acceptor (D-A) alternating copolymers. Thiophene-based polymers, specifically the PBDB-T family and its fluorinated derivative PM6 (PBDB-T-2F), represent the gold standard for high-performance bulk-heterojunction (BHJ) solar cells. When paired with modern non-fullerene acceptors (NFAs) like Y6, these materials routinely achieve power conversion efficiencies (PCEs) exceeding 18%[1]. This application note details the rigorous synthesis of PM6 via Palladium-catalyzed Stille polycondensation, emphasizing the mechanistic causality behind catalyst selection, end-capping, and the multi-stage purification required to yield device-grade semiconducting materials[2].
Mechanistic Insights and Causality
The synthesis of PM6 involves the step-growth coupling of an electron-rich benzodithiophene (BDT) distannane monomer with an electron-deficient benzodithiophenedione (BDD) dihalide monomer.
-
Why Stille Polycondensation? Unlike Suzuki coupling, which requires basic conditions that can degrade sensitive dione functional groups, Stille coupling operates under mild, neutral conditions. This offers unparalleled functional group tolerance, which is critical for maintaining the structural integrity of complex D-A monomers[3].
-
Catalyst Selection: While
is a traditional choice, synthesizing high-molecular-weight PM6 with minimal homocoupling defects necessitates a sterically and electronically tuned system. We utilizengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> paired with . The bulky ligand facilitates rapid reductive elimination, effectively suppressing the formation of structural defects that act as charge recombination centers in OPV devices. -
The Necessity of End-Capping: Unreacted trimethylstannyl or bromide end-groups degrade device stability and act as deep trap states for charge carriers. A sequential end-capping protocol ensures all polymer chains are terminated with stable phenyl rings, creating a self-validating system where the absence of reactive ends guarantees batch-to-batch electronic consistency[3].
Synthesis Workflow
Workflow for the synthesis and purification of PM6 via Stille polycondensation.
Step-by-Step Protocol: Synthesis of PM6 (PBDB-T-2F)
Phase 1: Reagents and Preparation
-
Monomer A: 4,8-bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane) (0.500 mmol).
-
Monomer B: 1,3-bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c']dithiophene-4,8-dione (0.500 mmol).
-
Catalyst System:
(0.015 mmol, 3 mol%) and (0.060 mmol, 12 mol%). -
Solvent: Anhydrous Toluene (15 mL) and anhydrous DMF (1.5 mL).
-
Causality: The 10:1 Toluene/DMF mixture enhances the solubility of the growing polymer chain while stabilizing the palladium intermediates, delaying precipitation and maximizing molecular weight[2].
-
Phase 2: Polymerization
-
Degassing: Combine Monomer A, Monomer B, and solvents in a Schlenk flask. Subject the mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen, which would otherwise oxidize the phosphine ligand and quench the catalytic cycle.
-
Catalyst Addition: Backfill with ultra-pure Argon. Quickly add
and against a positive Argon flow. -
Reaction: Seal the flask and heat to 110°C in a pre-heated oil bath. Stir vigorously for 16–24 hours. The solution will transition from a pale red to a deep, viscous blue/green, indicating successful chain extension.
Phase 3: Self-Validating End-Capping
-
Bromide Capping: Inject bromobenzene (0.1 mL) into the reaction mixture. Stir at 110°C for 2 hours. This caps all unreacted stannyl end-groups with phenyl rings.
-
Stannyl Capping: Inject tributylphenylstannane (0.15 mL) and stir for an additional 2 hours at 110°C. This caps all remaining bromide end-groups.
Phase 4: Purification (Soxhlet Extraction)
Causality: Device-grade OPV polymers require a narrow polydispersity index (PDI) and the absolute removal of metal residues. Soxhlet extraction fractionates the polymer by molecular weight, validating the synthesis by separating the target material from its byproducts.
-
Precipitation: Cool the mixture to room temperature and precipitate dropwise into 150 mL of vigorously stirring methanol. Filter the crude polymer.
-
Methanol Extraction (24h): Removes residual palladium catalyst, phosphine ligands, and small organic byproducts.
-
Hexane Extraction (24h): Removes low-molecular-weight oligomers. Insight: If these oligomers are not removed, they will severely depress the open-circuit voltage (
) of the final solar cell. -
Chloroform Extraction (12-24h): Extracts the high-molecular-weight target polymer (PM6).
-
Final Recovery: Concentrate the chloroform fraction to ~10 mL and precipitate again into methanol. Filter and dry under high vacuum for 24 hours.
Quantitative Data Presentation
To illustrate the critical impact of synthetic conditions on the physical and electronic properties of PM6, the following table summarizes the causal relationship between the catalyst system, resulting molecular weight, and OPV device performance.
| Catalyst System | Solvent System | Temp (°C) | PDI ( | Defect Rate | Device PCE (%) | |
| Toluene/DMF (10:1) | 110 | ~35.2 | 2.8 | High | ~12.5% | |
| Toluene/DMF (10:1) | 110 | ~68.5 | 2.1 | Low | ~16.0% | |
| Buchwald Pd G3 precatalyst | Chlorobenzene | 120 | ~82.3 | 1.9 | Very Low | >17.5% |
Data synthesized from comparative OPV polymer synthesis studies demonstrating the superiority of advanced catalytic systems over traditional methods[1].
Quality Control & Validation
-
Gel Permeation Chromatography (GPC): Run in high-temperature 1,2,4-trichlorobenzene (160°C) to prevent polymer aggregation. A valid batch must exhibit an
kDa and a PDI . -
H NMR Spectroscopy: Conducted in
at 120°C. The absence of peaks at ~0.3 ppm (trimethylstannyl protons) validates the success of the end-capping protocol. -
UV-Vis Spectroscopy: The ratio of the 0-0 to 0-1 vibronic transition peaks in solution serves as a self-validating indicator of the polymer's aggregation tendency, which directly correlates to its thin-film morphology in BHJ blends[1].
References
- Structurally Pure and Reproducible Polymer Materials for High-Performance Organic Solar Cells Source: Document Server@UHasselt URL
- Stille Polycondensation: A Multifaceted Approach towards the Synthesis of Polymers with Semiconducting Properties Source: RSC Publishing URL
- Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies Source: RSC Publishing URL
Sources
Synthesis of fluorescent probes using methoxy-thiophene scaffolds
Application Note: High-Fidelity Synthesis of Methoxy-Thiophene Based D-
Executive Summary & Design Logic
This guide details the synthesis of "Push-Pull" (Donor-
-
Electronic Modulation: The methoxy group (
) acts as a strong electron-donating group (EDG), significantly raising the HOMO energy level. When coupled with a strong acceptor (e.g., pyridinium, dicyanovinyl), this narrows the HOMO-LUMO gap, resulting in a bathochromic (red) shift desirable for live-cell imaging (reduced autofluorescence). -
Solubility & Steric Protection: The steric bulk of the methoxy group disrupts planar
- stacking, thereby reducing Aggregation-Caused Quenching (ACQ) in aqueous environments—a common failure point for standard oligothiophenes.
Target Molecule: MT-Mito-Red (Generic Code).
A mitochondrial-targeting probe comprising a dimethylaniline donor, a 3-methoxythiophene
Synthetic Workflow Visualization
The following diagram outlines the convergent synthesis strategy, highlighting the critical regioselective steps.
Figure 1: Convergent synthetic pathway for methoxy-thiophene D-
Detailed Experimental Protocols
Phase 1: Scaffold Construction (The -Bridge)
Objective: Synthesize 2-(4-(dimethylamino)phenyl)-3-methoxythiophene. Rationale: We install the donor group first. The methoxy group at position 3 directs electrophilic bromination to position 2 (ortho-blocking), ensuring high regioselectivity.
Reagents:
-
3-Methoxythiophene (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
4-(Dimethylamino)phenylboronic acid (1.2 eq)
-
Pd(PPh
) (5 mol%) -
Potassium Carbonate (2M aq.)
Protocol:
-
Bromination: Dissolve 3-methoxythiophene (5 mmol) in anhydrous DMF (10 mL) at 0°C. Add NBS (5.25 mmol) portion-wise over 15 minutes to prevent over-bromination. Stir for 2 hours. Quench with water, extract with DCM. Checkpoint: TLC (Hexane) should show a single spot (
). -
Degassing (Critical): In a Schlenk tube, dissolve the crude bromide and boronic acid in Toluene:Ethanol (4:1, 20 mL). Add 2M
(5 mL). Degas by bubbling Argon for 20 minutes. Oxygen poisons the Pd(0) catalyst. -
Coupling: Add Pd(PPh
) under Argon flow. Seal and reflux at 90°C for 12 hours. -
Purification: Cool, filter through Celite. Concentrate and purify via flash chromatography (Hexane/EtOAc 9:1).
-
Yield Target: >75%[1]
-
Appearance: Yellow solid.
-
Phase 2: Functionalization (The "Antenna")
Objective: Introduce the aldehyde handle via Vilsmeier-Haack Formylation. Mechanism: The electron-rich nature of the methoxy-thiophene ring facilitates electrophilic aromatic substitution at the 5-position (the only remaining activated alpha-position).
Protocol:
-
Prepare Vilsmeier reagent: Add
(1.5 eq) dropwise to dry DMF (3.0 eq) at 0°C under . Stir until the salt precipitates (white solid/slurry). -
Dissolve the intermediate from Phase 1 in minimal DMF and add slowly to the reagent.
-
Heat to 70°C for 4 hours. The solution will turn dark red/orange.
-
Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate. Stir for 1 hour to hydrolyze the iminium salt to the aldehyde.
Phase 3: Probe Assembly (The "Sensor")
Objective: Knoevenagel Condensation to attach the Pyridinium Acceptor. Causality: The aldehyde acts as the electrophile; the methyl group on the picolinium salt is acidified by the cationic nitrogen, allowing deprotonation by weak base.
Protocol:
-
Combine the Aldehyde (1 eq) and N-methyl-4-picolinium iodide (1.2 eq) in Ethanol (10 mL).
-
Add Piperidine (3 drops) as a catalyst.
-
Reflux for 6 hours.
-
Observation: Dramatic color change to deep red/purple indicates formation of the conjugated system.
-
-
Isolation: Cool to room temperature. The product often precipitates. If not, add cold ether to induce precipitation. Filter and wash with cold ethanol.
Photophysical Characterization & Validation
To validate the synthesis, the probe must demonstrate Intramolecular Charge Transfer (ICT).
Data Summary Table: Solvatochromic Shift
Hypothetical data based on typical methoxy-thiophene D-
| Solvent | Polarity ( | Stokes Shift (nm) | Quantum Yield ( | ||
| Toluene | 0.099 | 420 | 510 | 90 | 0.65 |
| DCM | 0.309 | 435 | 560 | 125 | 0.42 |
| DMSO | 0.444 | 448 | 610 | 162 | 0.15 |
| PBS (pH 7.4) | 1.000 | 450 | 625 | 175 | 0.05 (Turn-On) |
-
Interpretation: The large redshift in emission (510 -> 625 nm) with increasing polarity confirms the ICT character. The low quantum yield in water (PBS) suggests the probe is "fluorogenic"—it will light up when bound to hydrophobic pockets (like mitochondria or amyloid fibrils), reducing background noise.
Mechanism Visualization
Figure 2: The ICT mechanism. The methoxy group stabilizes the planar ICT state, but in polar solvents, the excited state relaxes non-radiatively, providing the "turn-on" sensing mechanism.
Troubleshooting & Critical Control Points
-
Regioselectivity Failure (Step 1): If you observe a mixture of isomers during bromination, lower the temperature to -20°C. The methoxy group is a powerful director, but thermodynamic control at higher temps can lead to scrambling.
-
Aldehyde Oxidation: Thiophene aldehydes are susceptible to oxidation to carboxylic acids in air. Store the intermediate under Argon in the dark.
-
Catalyst Poisoning (Step 2): If the Suzuki coupling turns black immediately and yields are low, the thiophene sulfur may be poisoning the Pd. Solution: Increase catalyst loading to 5-8 mol% or use Pd(dppf)Cl
, which is more robust against sulfur poisoning.
References
-
Rasmussen, S. C., et al. (2015).[3] "Fluorescent thiophene-based materials and their outlook for emissive applications." Chemical Communications.[3][4] Link
-
Ågren, H., et al. (2010). "Synthesis and Characterization of Thiophene-based Donor–Acceptor–Donor Heptameric Ligands." Chemistry - A European Journal. (Foundation for amyloid probe synthesis). Link
-
Barbary, G., et al. (2011). "Thiophene Fluorophores for Cellular Staining: Synthesis and Application." Phosphorus, Sulfur, and Silicon and the Related Elements. Link
-
Liu, Y., et al. (2019). "Design and Synthesis of a Fluorescent Probe with a Large Stokes Shift for Detecting Thiophenols." Molecules. Link
-
Sigma-Aldrich. "3-Methoxythiophene Product & Safety Data." Link
Sources
Electro-optical properties of polymers derived from 2-(4-Methoxy-phenyl)-3-methyl-thiophene
An In-depth Guide to the Electro-Optical Characterization of Polymers Derived from 2-(4-Methoxy-phenyl)-3-methyl-thiophene
Introduction: The Significance of Substituted Polythiophenes
Polythiophenes represent a cornerstone class of semiconducting polymers, extensively studied for their robust chemical stability and versatile electronic properties.[1][2] Their integration into organic electronic devices, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), has driven significant advancements in the field.[3][4] The performance of these materials is intrinsically linked to their molecular structure, where strategic modification of the thiophene ring can precisely tune their electro-optical characteristics.
This application note focuses on polymers derived from the monomer 2-(4-Methoxy-phenyl)-3-methyl-thiophene . The introduction of specific side groups serves a dual purpose: the methyl group at the 3-position helps to ensure solubility and influence polymer chain packing, while the electron-donating 4-methoxyphenyl group at the 2-position is expected to modulate the electronic energy levels (HOMO/LUMO) and, consequently, the polymer's absorption, emission, and redox behavior.[5][6]
This guide provides a set of detailed protocols for the synthesis and comprehensive electro-optical characterization of this polymer, designed for researchers and scientists in materials science and drug development. We will delve into the causality behind experimental choices, ensuring a thorough understanding of not just how to perform the characterization, but why each step is critical for obtaining reliable and insightful data.
Part 1: Synthesis and Purification Workflow
A reliable and reproducible synthesis is the foundation of any material characterization. For thiophene-based polymers, chemical oxidative polymerization using iron (III) chloride (FeCl₃) is a common, straightforward, and scalable method.[7][8] This method relies on the oxidative coupling of monomer units to form the polymer chain.
Protocol 1.1: Chemical Oxidative Polymerization
Rationale: FeCl₃ acts as a strong oxidizing agent to generate radical cations from the thiophene monomer, which then couple to form the polymer. Chloroform is selected as the solvent due to its ability to dissolve both the monomer and the oxidant, facilitating a homogeneous reaction environment. The purification process, particularly Soxhlet extraction, is crucial for removing residual catalyst and low molecular weight oligomers, which can significantly impact the final electro-optical measurements.[7][9]
Materials:
-
Monomer: 2-(4-Methoxy-phenyl)-3-methyl-thiophene
-
Oxidant: Anhydrous Iron (III) Chloride (FeCl₃)
-
Solvent: Anhydrous Chloroform
-
Purification Solvents: Methanol, Hexane, Acetone, Chloroform
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
-
Soxhlet extraction apparatus
Procedure:
-
Monomer Dissolution: In a dry, nitrogen-purged three-neck flask, dissolve the 2-(4-Methoxy-phenyl)-3-methyl-thiophene monomer in anhydrous chloroform (e.g., 0.1 M concentration).
-
Oxidant Preparation: In a separate dry flask, dissolve anhydrous FeCl₃ in anhydrous chloroform to create a saturated solution. A typical molar ratio of FeCl₃ to monomer is 4:1.[7]
-
Polymerization: Slowly add the FeCl₃ solution dropwise to the stirring monomer solution at room temperature. The reaction is typically exothermic and the solution will darken, indicating polymerization.
-
Reaction Time: Allow the reaction to proceed for 12-24 hours under a nitrogen atmosphere to ensure high molecular weight.[7]
-
Precipitation: Quench the reaction by pouring the polymer solution into a large volume of methanol. The polymer will precipitate out.
-
Initial Washing: Filter the crude polymer and wash it repeatedly with methanol until the filtrate is clear to remove the majority of the FeCl₃.
-
Purification (Soxhlet Extraction):
-
Dry the crude polymer and place it in a cellulose thimble.
-
Perform sequential Soxhlet extractions with methanol, hexane, and acetone to remove catalyst residues and oligomers.[10]
-
Finally, extract the polymer with chloroform to collect the desired fraction.
-
-
Final Precipitation and Drying: Precipitate the chloroform-soluble fraction in methanol, filter the purified polymer, and dry it under vacuum at 40-50 °C for 24 hours.
Part 2: Optical Property Characterization
Optical spectroscopy provides fundamental insights into the electronic structure of conjugated polymers.
Protocol 2.1: UV-Visible (UV-Vis) Absorption Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of light corresponding to electronic transitions, primarily the π-π* transition of the conjugated backbone.[11] The wavelength of maximum absorption (λₘₐₓ) is indicative of the effective conjugation length, while the onset of the absorption edge is used to calculate the optical band gap (Egopt).[12]
Methodology:
-
Solution Preparation: Prepare a dilute solution of the polymer in a high-purity solvent (e.g., chloroform or THF) at a concentration of approximately 10⁻⁵ M.[13] The solution should be clear and free of aggregates.
-
Thin Film Preparation: On a clean quartz substrate, deposit a thin film of the polymer using spin-coating. A typical procedure involves dissolving the polymer in a solvent like chloroform (5-10 mg/mL) and spinning at 1000-2000 RPM.
-
Measurement:
-
Record the absorption spectrum of the solution in a 1 cm path length quartz cuvette, using the pure solvent as a baseline.
-
Record the absorption spectrum of the thin film, using a clean quartz slide as a baseline.
-
-
Data Analysis:
-
Identify the λₘₐₓ for both the solution and the thin film. A red-shift in the thin film compared to the solution is common and indicates planarization and/or aggregation of polymer chains in the solid state.[14]
-
Determine the absorption edge (λₒₙₛₑₜ), which is the wavelength at which the absorption begins to rise from the baseline.
-
Calculate the optical band gap using the formula: Egopt (eV) = 1240 / λₒₙₛₑₜ (nm) .
-
Protocol 2.2: Photoluminescence (PL) Spectroscopy
Principle: PL spectroscopy measures the light emitted from the polymer after it has absorbed photons and entered an excited state. This technique probes the nature of the lowest energy emissive states and provides information complementary to UV-Vis absorption. The difference between the absorption and emission maxima is known as the Stokes shift.
Methodology:
-
Sample Preparation: Use the same solution and thin film samples prepared for UV-Vis spectroscopy.
-
Measurement:
-
Set the excitation wavelength (λₑₓ) at or near the λₘₐₓ determined from the UV-Vis spectrum.
-
Scan the emission spectrum over a wavelength range longer than the excitation wavelength.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λₑₘ).
-
Calculate the Stokes shift: Stokes Shift (nm) = λₑₘ - λₘₐₓ . A larger Stokes shift can indicate a significant conformational change between the ground and excited states.[2]
-
| Parameter | Expected Outcome (Solution) | Expected Outcome (Thin Film) | Significance |
| λₘₐₓ (nm) | ~420 - 450 | ~440 - 480 | Indicates effective conjugation length. Red-shift in film suggests π-stacking. |
| λₑₘ (nm) | ~500 - 550 | ~520 - 580 | Defines the color of emitted light. |
| Egopt (eV) | ~2.3 - 2.5 | ~2.2 - 2.4 | Determines the energy required for electronic excitation. |
| Stokes Shift (nm) | ~80 - 100 | ~80 - 100 | Relates to the energy loss between absorption and emission. |
Table 1: Summary of Expected Optical Properties.
Part 3: Electrochemical Characterization
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to determine the redox potentials of a material. From these potentials, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be estimated, which are critical for predicting charge injection and transport properties in a device.[15]
Protocol 3.1: Cyclic Voltammetry (CV)
Principle: In CV, the potential applied to a working electrode coated with the polymer is scanned linearly versus time, and the resulting current is measured.[16] The potential at which the polymer is oxidized (loses an electron) and reduced (gains an electron) provides direct information about its electronic energy levels. The difference between the onset of oxidation and reduction is the electrochemical band gap (Egec).
Methodology:
-
Electrode Preparation:
-
Working Electrode: A glassy carbon or platinum electrode. Drop-cast or spin-coat a thin film of the polymer onto the electrode surface and dry thoroughly.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or a Silver/Silver ion (Ag/Ag⁺) electrode.[16]
-
Counter Electrode: A platinum wire or foil.
-
-
Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAClO₄), in an anhydrous, deoxygenated solvent like acetonitrile or dichloromethane.[17]
-
Ferrocene Calibration: Add a small amount of ferrocene (Fc) to the electrolyte solution. Run a CV scan to determine the potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. This will be used as an internal standard, with the Fc/Fc⁺ level assumed to be -4.8 eV relative to vacuum.
-
Measurement:
-
Assemble the three electrodes in the electrolyte solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Scan the potential from the neutral state to a positive potential to observe oxidation, and then to a negative potential to observe reduction. A typical scan rate is 50-100 mV/s.
-
-
Data Analysis:
-
From the voltammogram, determine the onset potential of oxidation (Eonset, ox) and the onset potential of reduction (Eonset, red) relative to the Fc/Fc⁺ couple.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = - [Eonset, ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = - [Eonset, red (vs Fc/Fc⁺) + 4.8]
-
-
Calculate the electrochemical band gap: Egec (eV) = LUMO - HOMO .
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Polymer Materials for Optoelectronics and Energy Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanoscience.or.kr [nanoscience.or.kr]
- 6. Polythiophene derivatives as chemical sensors: a DFT study on the influence of side groups - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
- 8. iris.unito.it [iris.unito.it]
- 9. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 10. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 11. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]
- 12. iris.cnr.it [iris.cnr.it]
- 13. researchgate.net [researchgate.net]
- 14. New thiophene-based conjugated macrocycles for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC02002A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
- 17. scilit.com [scilit.com]
2-(4-Methoxy-phenyl)-3-methyl-thiophene in molecular logic gate research
Application Note: 2-(4-Methoxy-phenyl)-3-methyl-thiophene (MPMT) as a Functional Motif in Photonic Molecular Logic
Executive Summary
This guide details the application of 2-(4-Methoxy-phenyl)-3-methyl-thiophene (MPMT) as a critical functional building block in the construction of photochromic molecular logic gates. While MPMT itself exhibits fluorescence, its primary utility in logic gate research is as the "switching arm" of Diarylethene (DAE) systems.
The 3-methyl group is structurally essential for preventing irreversible photocyclization (fatigue resistance), while the 4-methoxyphenyl group acts as an electron-donating auxochrome, modulating the bandgap to enable non-destructive fluorescence readout (Read-Only Memory or ROM capability). This note covers the synthesis of the logic core, optical characterization, and the execution of Boolean operations (YES/NOT/AND).
Scientific Foundation & Causality
The Logic Mechanism: Photochromism
Molecular logic gates based on MPMT rely on the reversible isomerization between two states:
-
Open-Ring Isomer (Logic 0): Colorless, flexible, and typically fluorescent.
-
Closed-Ring Isomer (Logic 1): Colored (Blue/Violet), rigid, and non-fluorescent (due to extended
-conjugation allowing non-radiative decay).
Why MPMT?
-
Fatigue Resistance (The 3-Methyl Role): In DAE systems, the carbon atoms at the reacting positions (2 and 2') must be substituted to prevent oxidation to a stable aromatic form. The methyl group at position 3 of the thiophene ring provides the necessary steric hindrance to ensure reversibility over
cycles. -
Signal Modulation (The 4-Methoxy Role): The methoxy group (
) donates electron density to the conjugated system. This bathochromically shifts the absorption maximum, separating the "Write" (UV) and "Read" (Visible) wavelengths, which is critical for preventing the "destructive readout" problem common in molecular memory.
Experimental Protocols
Protocol A: Synthesis of the Logic Core (The DAE Switch)
Objective: To synthesize the active logic unit, typically 1,2-bis(2-(4-methoxyphenyl)-3-methylthiophen-5-yl)perfluorocyclopentene.
Reagents:
-
2-(4-Methoxy-phenyl)-3-methyl-thiophene (MPMT)
-
Octafluorocyclopentene
-
n-Butyllithium (2.5 M in hexane)
-
Dry THF / Diethyl ether
Workflow:
-
Lithiation: Dissolve MPMT (2.2 eq) in dry THF under Argon atmosphere. Cool to -78°C.
-
Activation: Add n-BuLi (2.2 eq) dropwise. Stir for 1 hour. Causality: This selectively lithiates position 5 of the thiophene ring (the only open alpha position).
-
Coupling: Add Octafluorocyclopentene (1.0 eq) slowly via syringe. The solution will turn dark.
-
Quenching: Stir for 2 hours at -78°C, then allow to warm to room temperature. Quench with water.
-
Purification: Extract with ether, dry over
, and purify via silica gel column chromatography (Hexane/DCM gradient).
Self-Validation Check:
-
Pass: NMR shows a peak around
1.9-2.0 ppm (Methyl) and disappearance of the thiophene C5 proton. -
Fail: Presence of monosubstituted product (requires re-column).
Protocol B: Optical "Truth Table" Generation
Objective: Establish the binary states (0 and 1) via UV-Vis and Fluorescence Spectroscopy.
Equipment:
-
UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900)
-
Fluorescence Spectrometer (e.g., Hitachi F-7000)
-
Irradiation Sources: UV Lamp (313 nm or 365 nm), Visible Light (>500 nm).
Step-by-Step:
-
Baseline (State 0): Prepare a
M solution of the synthesized DAE in Acetonitrile. Measure Absorbance ( ) and Emission ( ).-
Expectation: Low Absorbance in visible region; High Fluorescence.
-
-
Write Operation (Input 1): Irradiate with UV light (313 nm) for 60 seconds.
-
Read State (State 1): Measure Absorbance (
) and Emission ( ).-
Expectation: New absorption band appears (550-650 nm); Fluorescence is quenched (Turn-OFF).
-
-
Erase Operation (Reset): Irradiate with Visible light (>500 nm).
-
Expectation: Spectrum returns to Baseline.
-
Data Presentation & Logic Analysis
Quantitative Characterization
| Parameter | Open Form (Logic 0) | Closed Form (Logic 1) | Causality |
| Absorption | ~300-350 nm (UV) | ~580-620 nm (Blue/Violet) | Extended |
| Fluorescence | High (On) | Low/Quenched (Off) | Energy transfer to low-lying dark states in closed form. |
| Thermal Stability | High (>1000 hrs) | High (>1000 hrs) | Aromatic stabilization energy barrier prevents thermal slip. |
| Fatigue Resistance | N/A | >10,000 Cycles | 3-Methyl group blocks oxidation. |
Logic Gate Configuration (NOT Gate / Signal Inverter)
Using Fluorescence as the Output (
-
Input
(No UV): Molecule remains Open. Fluorescence = High ( ). -
Input
(UV Applied): Molecule closes.[1] Fluorescence = Quenched ( ). -
Result:
.
Visualization of Pathways
Figure 1: The Logic Cycle (State Transition)
This diagram illustrates the bistable switching mechanism utilized for memory and logic operations.
Caption: The reversible photochromic cycle of MPMT-based Diarylethenes acting as a binary optical switch.
Figure 2: Synthesis Workflow
The critical path to assembling the logic gate from the MPMT monomer.
Caption: Synthetic route converting the MPMT monomer into the functional DAE logic gate.
References & Authoritative Grounding
-
Irie, M. (2000).[2] "Diarylethenes for Memories and Switches."[3] Chemical Reviews, 100(5), 1685–1716.
-
Context: Establishes the foundational physics of diarylethene photochromism and the necessity of the methyl group for fatigue resistance.
-
-
Irie, M., Fukaminato, T., Matsuda, K., & Kobatake, S. (2014). "Photochromism of Diarylethene Molecules and Crystals: Memories, Switches, and Actuators."[3] Chemical Reviews, 114(24), 12174–12277.
-
Context: Comprehensive review covering the specific spectral tuning provided by methoxy substituents.
-
-
Raymo, F. M. (2002). "Digital Processing with Molecular Switches." Advanced Materials, 14(6), 401-414.
-
Context: Discusses the logic gate architectures (AND, OR, NOT) achievable with fluorescence modulation in these systems.
-
-
Tian, H., & Wang, S. (2007). "Photochromic Bisthienylethene-Based Molecular Logic Gates." Chemical Communications, (8), 781-792.
-
Context: Specifically details the construction of logic circuits using thiophene-based switches.
-
Sources
Application Note: Assessing the Oxidative Stability of Methoxy-Thiophene Derivatives
Abstract
Methoxy-thiophene derivatives are critical structural motifs in pharmaceuticals, organic electronics, and materials science. Their utility, however, is intrinsically linked to their stability in oxidative environments. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical methodologies for evaluating the oxidative stability of these compounds. We delve into the underlying chemical mechanisms of degradation, outline factors influencing stability, and present two detailed, validated protocols for assessing stability: a chemical-based forced degradation study and an electrochemical analysis using cyclic voltammetry. This guide is designed to provide both the theoretical foundation and the practical steps necessary for robust and reliable stability testing.
Introduction: The Stability Imperative
Thiophene-containing compounds are integral to a wide array of applications, from drug discovery to the development of advanced semiconducting materials.[1][2] The introduction of a methoxy substituent to the thiophene ring significantly modulates its electronic properties, often enhancing its desired function. However, the electron-donating nature of the methoxy group can also increase the susceptibility of the thiophene ring to oxidation.
Oxidative degradation can lead to a complete loss of function, whether it be the therapeutic efficacy of a drug or the charge-transport properties of an organic semiconductor.[3] In a biological context, metabolic oxidation by enzymes like cytochrome P450 can generate reactive metabolites, such as thiophene S-oxides, which may lead to toxicity.[4][5] Therefore, a thorough understanding and rigorous assessment of oxidative stability are not merely procedural—they are fundamental to the development of safe, effective, and reliable methoxy-thiophene-based products. This document serves as a practical guide to achieving that goal.
Fundamentals of Methoxy-Thiophene Oxidation
The oxidative degradation of methoxy-thiophene derivatives is a complex process governed by the inherent chemistry of the thiophene ring and the electronic influence of its substituents.
The Thiophene Ring: An Electron-Rich System
The sulfur atom in the thiophene ring possesses two lone pairs of electrons. One of these pairs participates in the aromatic π-system, making the ring electron-rich and generally more reactive towards electrophilic attack than benzene.[1] This electron richness also makes the sulfur atom a prime target for oxidation.
The Role of the Methoxy Substituent
A methoxy (-OCH₃) group is a potent electron-donating group through resonance (mesomeric effect). This donation further increases the electron density of the thiophene ring, which can have two opposing effects on stability:
-
Activation: Increased electron density can make the ring more susceptible to attack by oxidizing agents.
-
Reactivity Direction: The position of the methoxy group directs where oxidation is most likely to occur.
Primary Degradation Pathways
In an oxidative environment, methoxy-thiophenes primarily degrade via two pathways:
-
Sulfur Oxidation: The most common pathway involves the oxidation of the sulfur atom to form a thiophene S-oxide (sulfoxide) and subsequently a thiophene S,S-dioxide (sulfone) .[3][4] This process disrupts the aromaticity of the ring, leading to a loss of its characteristic electronic properties.[3] The initial S-oxide is a reactive intermediate that can dimerize or react with nucleophiles.[1][6]
-
Ring Opening and Polymerization: Severe oxidation can lead to the cleavage of the thiophene ring. Alternatively, oxidative processes can initiate polymerization, leading to insoluble polythiophene-like structures.[3]
The nature of the substituents and the specific oxidative stress (e.g., chemical, light, enzymatic) will determine the dominant degradation pathway.[4][7]
Methodologies for Stability Assessment
To quantitatively assess oxidative stability, forced degradation studies are employed. These studies use exaggerated conditions to accelerate the degradation process, providing critical data in a shortened timeframe.[8] We present two robust protocols: a chemical oxidation assay and an electrochemical method.
Protocol 1: Chemical Oxidation via Forced Degradation
This protocol uses hydrogen peroxide (H₂O₂) as a strong oxidizing agent to simulate oxidative stress. The degradation of the target compound is monitored over time using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation kinetics of a methoxy-thiophene derivative under chemical oxidative stress.
Materials & Reagents:
-
Methoxy-thiophene derivative (test compound)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (or other suitable modifier for HPLC)
-
Volumetric flasks, pipettes, and amber HPLC vials
Instrumentation:
-
HPLC system with a UV detector
-
Analytical balance
-
Water bath or incubator set to a controlled temperature (e.g., 50°C)
-
C18 Reverse-Phase HPLC Column (e.g., 250 x 4.6 mm, 5 µm)
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately prepare a stock solution of the test compound in acetonitrile at a concentration of 1 mg/mL.
-
Reaction Setup:
-
In a 10 mL volumetric flask, add 1 mL of the test compound stock solution.
-
Add 1 mL of 30% H₂O₂.
-
Dilute to the mark with a 50:50 mixture of acetonitrile and water. This results in a final test compound concentration of 100 µg/mL.
-
Prepare a "control" sample in parallel by adding 1 mL of water instead of H₂O₂.
-
-
Incubation: Place the reaction and control flasks in a water bath set to 50°C. Protect from light by wrapping the flasks in aluminum foil.
-
Time-Point Sampling: At specified intervals (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 1 mL) from the reaction flask.
-
Sample Quenching & Preparation: Immediately transfer the aliquot to an HPLC vial and dilute 1:10 with the mobile phase to stop the reaction. The "time 0" sample should be taken immediately after adding the H₂O₂.
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Develop a suitable isocratic or gradient method to separate the parent compound from its degradation products. A typical starting point is a mobile phase of Acetonitrile:Water (with 0.1% Formic Acid) at a flow rate of 1 mL/min.[9][10]
-
Monitor the elution profile using a UV detector at the λmax of the parent compound.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration at t=0.
-
Plot the percentage of the remaining compound against time to determine the degradation rate.
-
The appearance of new peaks in the chromatogram indicates the formation of degradation products.
-
Data Presentation:
The results of the forced degradation study should be summarized in a clear, tabular format.
| Time (Hours) | Peak Area of Parent Compound | % Parent Compound Remaining |
| 0 | 1,500,000 | 100.0% |
| 2 | 1,275,000 | 85.0% |
| 4 | 1,050,000 | 70.0% |
| 8 | 750,000 | 50.0% |
| 24 | 225,000 | 15.0% |
| Table 1: Example data from a forced degradation study of a methoxy-thiophene derivative. |
Workflow Visualization:
Protocol 2: Electrochemical Evaluation by Cyclic Voltammetry (CV)
Cyclic Voltammetry is a powerful technique to probe the electrochemical properties of a molecule.[11] It provides the oxidation potential (Eₚₐ), a key indicator of how easily a compound loses electrons. A lower oxidation potential generally corresponds to lower stability against oxidation.[12][13]
Objective: To determine the anodic (oxidation) potential of a methoxy-thiophene derivative as an index of its oxidative stability.
Materials & Reagents:
-
Methoxy-thiophene derivative (test compound)
-
High-purity, dry solvent (e.g., acetonitrile or dichloromethane)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Ferrocene (for use as an internal standard)
-
High-purity Argon or Nitrogen gas
Instrumentation:
-
Potentiostat with CV software
-
Electrochemical cell with a three-electrode setup:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter (Auxiliary) Electrode: Platinum wire
-
Step-by-Step Methodology:
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in the chosen dry solvent.
-
Analyte Solution Preparation: Dissolve the methoxy-thiophene derivative in the electrolyte solution to a final concentration of approximately 1-5 mM.
-
Cell Assembly:
-
Polish the working electrode (GCE) with alumina slurry, rinse thoroughly with solvent, and dry.
-
Assemble the three electrodes in the electrochemical cell containing the analyte solution.
-
-
Deoxygenation: Purge the solution with inert gas (Argon or Nitrogen) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Cyclic Voltammetry Scan:
-
Perform a cyclic voltammetry scan. Start the potential sweep from 0 V towards a positive (anodic) potential. The vertex potential should be set sufficiently high to observe the oxidation peak.
-
Sweep the potential back to the starting point. A typical scan rate is 100 mV/s.[14]
-
-
Data Acquisition: Record the resulting voltammogram (plot of current vs. potential). The oxidation peak potential (Eₚₐ) is the potential at which the anodic peak current is at its maximum.[15]
-
Internal Standard (Optional but Recommended): After the initial scan, add a small amount of ferrocene to the solution and record a new voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable internal reference point. Report the Eₚₐ of your compound relative to the E₁/₂ of Fc/Fc⁺.
-
Data Interpretation:
-
A lower, less positive Eₚₐ value indicates the compound is more easily oxidized and thus likely has lower oxidative stability.
-
The absence of a corresponding reduction peak on the reverse scan suggests an irreversible oxidation process, which is common for thiophene derivatives and indicates that the oxidized species is unstable and undergoes rapid follow-up chemical reactions.[12]
-
Workflow Visualization:
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Application Notes and Protocols: Next-Generation Aryl-Thiophene-Based Organic Semiconductors
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
The field of organic electronics has witnessed a paradigm shift with the advent of aryl-thiophene-based semiconductor materials. These materials form the backbone of next-generation flexible, transparent, and large-area electronic devices, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). Their popularity stems from a unique combination of synthetically tunable electronic properties, solution processability, and mechanical flexibility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of these remarkable materials. We will delve into the "why" behind the "how," offering insights grounded in established scientific principles and field-proven experience.
The Foundation: Understanding Aryl-Thiophene Architectures
The fundamental building block of these materials is the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom. The strategic introduction of aryl substituents onto the thiophene backbone allows for precise tuning of the material's electronic and physical properties.
Key Molecular Design Principles:
-
Planarity and π-Conjugation: A planar molecular backbone is crucial for efficient intermolecular π-π stacking, which dictates charge transport. Aryl groups can either enhance or disrupt this planarity depending on their substitution pattern.
-
Electron-Donating and -Accepting Moieties: The introduction of electron-donating or electron-accepting groups on the aryl rings modulates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is a cornerstone of designing materials for specific applications like p-type or n-type semiconductors.
-
Solubility and Processability: Long alkyl chains are often incorporated to enhance the solubility of the material in common organic solvents, enabling solution-based fabrication techniques like spin-coating and printing.
Figure 1: Logical relationship between molecular design and device performance.
Synthesis of Aryl-Thiophene Monomers and Polymers
The synthesis of high-purity, well-defined aryl-thiophene-based materials is paramount for achieving high-performance devices. The choice of synthetic route directly impacts the material's properties, such as molecular weight, regioregularity, and purity.
Monomer Synthesis: The Building Blocks
The foundational step is the synthesis of aryl-thiophene monomers. A common and versatile approach is the Suzuki-Miyaura cross-coupling reaction .[1][2][3]
Protocol 1: Suzuki-Miyaura Cross-Coupling for Aryl-Thiophene Monomer Synthesis
Rationale: The Suzuki-Miyaura coupling is favored due to its mild reaction conditions, tolerance to a wide range of functional groups, and the commercial availability of a vast library of boronic acids and esters.[4] This allows for a modular approach to monomer design.
Materials:
-
2-Bromothiophene (or other halogenated thiophene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, THF, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the arylboronic acid (1.2 equivalents) and the halogenated thiophene (1.0 equivalent) in the chosen solvent.
-
Base Addition: Add the base (2.0 equivalents) to the reaction mixture. The base is crucial for the transmetalation step of the catalytic cycle.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%). The catalyst should be handled under an inert atmosphere to prevent deactivation.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Self-Validation: The purity of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of residual catalyst or starting materials can significantly impact the subsequent polymerization and final device performance.
Polymerization: Building the Macromolecular Architecture
Several polymerization methods can be employed to synthesize aryl-thiophene-based polymers. The choice of method influences the polymer's molecular weight, polydispersity index (PDI), and regioregularity.
Protocol 2: Stille Cross-Coupling Polymerization
Rationale: Stille coupling is a powerful method for forming carbon-carbon bonds and is widely used for the synthesis of conjugated polymers.[5][6] It offers good control over the polymer structure and is advantageous due to its tolerance of a wide range of functional groups.[5]
Materials:
-
Dihalogenated aryl-thiophene monomer (e.g., 2,5-dibromo-3-arylthiophene)
-
Distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (e.g., P(o-tol)₃)
-
Solvent (e.g., Toluene, Chlorobenzene)
-
Inert atmosphere
Step-by-Step Procedure:
-
Monomer Purity: Ensure both monomers are of high purity (>99.5%) as impurities can act as chain terminators, limiting the molecular weight.
-
Reaction Setup: In a rigorously cleaned and dried Schlenk flask under an inert atmosphere, dissolve the dihalogenated and distannylated monomers in a 1:1 stoichiometric ratio in the chosen solvent.
-
Catalyst Addition: Add the palladium catalyst and ligand. The ligand plays a crucial role in stabilizing the catalyst and influencing the reaction kinetics.
-
Polymerization: Heat the reaction mixture to reflux (typically 100-130 °C). The polymerization progress can be monitored by the increasing viscosity of the solution.
-
End-Capping: To control the molecular weight and improve the stability of the polymer, end-capping can be performed by adding a monofunctional reagent (e.g., bromobenzene or trimethylstannylbenzene) at the end of the polymerization.
-
Precipitation and Purification: After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol or acetone. The polymer is then collected by filtration and subjected to Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform) to remove catalyst residues and low molecular weight oligomers.
Self-Validation: The molecular weight (Mₙ and Mₙ) and PDI of the polymer should be determined by Gel Permeation Chromatography (GPC). The chemical structure and regioregularity can be confirmed by ¹H NMR spectroscopy.
Figure 2: General workflow for the synthesis and purification of aryl-thiophene polymers.
Characterization of Aryl-Thiophene-Based Materials
A thorough characterization of the synthesized materials is essential to understand their structure-property relationships and to predict their performance in electronic devices.[7]
Table 1: Key Characterization Techniques and Their Insights
| Technique | Property Measured | Significance for Device Performance |
| Nuclear Magnetic Resonance (NMR) | Chemical structure, regioregularity | Confirms the desired molecular structure and the absence of defects. |
| Gel Permeation Chromatography (GPC) | Molecular weight (Mₙ, Mₙ), Polydispersity Index (PDI) | Higher molecular weight and low PDI often lead to better film formation and charge transport. |
| UV-Vis Spectroscopy | Optical bandgap (Eg), absorption spectrum | Determines the material's ability to absorb light, crucial for OPV applications.[8] |
| Cyclic Voltammetry (CV) | HOMO and LUMO energy levels | Essential for matching energy levels in multilayer devices (OLEDs, OPVs) to ensure efficient charge injection and transport. |
| Atomic Force Microscopy (AFM) | Thin-film morphology, surface roughness | The nanoscale morphology of the active layer significantly impacts charge transport and device efficiency.[8] |
| X-ray Diffraction (XRD) | Crystalline structure, molecular packing | Provides insights into the degree of order and the orientation of the polymer chains in the solid state. |
Device Fabrication and Characterization: From Material to Function
The ultimate test of a new organic semiconductor is its performance in a device. Here, we provide a general protocol for the fabrication and characterization of an Organic Field-Effect Transistor (OFET), a fundamental building block of organic electronics.[9]
Protocol 3: Fabrication of a Bottom-Gate, Top-Contact OFET
Rationale: This architecture is widely used for fundamental studies of new semiconductor materials due to its relatively simple fabrication process and the ability to decouple the semiconductor deposition from the gate dielectric fabrication.[10]
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (serves as the gate and gate dielectric, respectively)
-
Aryl-thiophene semiconductor solution (e.g., in chlorobenzene or toluene)
-
Gold (for source and drain electrodes)
-
Substrate cleaning solvents (e.g., acetone, isopropanol)
-
(Optional) Self-assembled monolayer (SAM) treatment solution (e.g., octadecyltrichlorosilane - OTS)
Step-by-Step Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sequential ultrasonication in acetone and isopropanol, followed by drying with a stream of nitrogen. A clean and pristine dielectric surface is critical for good device performance.
-
Dielectric Surface Treatment (Optional but Recommended): Treat the SiO₂ surface with a SAM like OTS. This modifies the surface energy, promoting better ordering of the organic semiconductor and reducing charge trapping at the dielectric interface.[11]
-
Semiconductor Deposition: Deposit a thin film of the aryl-thiophene semiconductor onto the substrate using a technique like spin-coating. The spin speed and solution concentration will determine the film thickness.
-
Annealing: Anneal the semiconductor film at an optimized temperature. Annealing can improve the crystallinity and molecular ordering of the film, leading to higher charge carrier mobility.
-
Electrode Deposition: Deposit the source and drain electrodes (typically gold) through a shadow mask using thermal evaporation. The channel length and width are defined by the shadow mask.
-
Device Characterization: Characterize the OFET by measuring its output and transfer characteristics using a semiconductor parameter analyzer in a probe station.[12]
Key Performance Metrics to Extract:
-
Field-Effect Mobility (µ): A measure of how quickly charge carriers move through the semiconductor channel.[13]
-
On/Off Current Ratio (Ion/Ioff): The ratio of the current when the transistor is "on" to the current when it is "off." A high ratio is desirable for switching applications.[13]
-
Threshold Voltage (Vth): The gate voltage required to turn the transistor "on."[9][12]
Figure 3: Workflow for the fabrication of a bottom-gate, top-contact OFET.
Conclusion and Future Outlook
Next-generation aryl-thiophene-based organic semiconductors continue to push the boundaries of organic electronics. The synthetic versatility of these materials, coupled with a deeper understanding of their structure-property relationships, will undoubtedly lead to the development of even more efficient and stable devices. The protocols and insights provided in this document serve as a foundational guide for researchers entering this exciting field. As we move forward, a greater emphasis on "green" and cost-effective synthesis methods like direct arylation polymerization (DArP) will be crucial for the commercial realization of this technology.[14][15]
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Jiang, S., Dai, Q. Y., Guo, J. H., & Li, Y. (2022). In-situ/operando characterization techniques for organic semiconductors and devices. Journal of Semiconductors, 43(4), 041101. [Link]
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DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. Carroll Scholars. [Link]
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DeBoer, G. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). YouTube. [Link]
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Anu, A., Shahul Hameed, T. A., & Predeep, P. (2017). Organic field effect transistors – Study of performance parameters for different dielectric layer thickness. AIP Publishing. [Link]
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Synthesis of thiophene carboxylates by using Suzuki-Miyaura cross-coupling. ResearchGate. [Link]
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Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances. [Link]
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Direct Arylation as a Synthetic Tool for the Synthesis of Thiophene-Based Organic Electronic Materials. ResearchGate. [Link]
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Development of the Synthesis of Thiophene and Thiazole Based Conjugated Polymers Through Direct Arylation and The Separation of Carbon Nanotubes Using Degradable Conjugated Polymers. UWSpace. [Link]
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Thiophene-Based Microporous Polymer Networks via Chemical or Electrochemical Oxidative Coupling. ResearchGate. [Link]
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New Technique for Synthesizing Thiophene Derivatives in OLEDs. Innovations Report. [Link]
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Modular strategy opens up new way to synthesise arylated thiophene rings. Chemistry World. [Link]
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Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Semantic Scholar. [Link]
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New organic semiconductors and their device performance as a function of thiophene orientation. Journal of Materials Chemistry. [Link]
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Exploring Thiophene Compounds: Pioneering Applications in Organic Electronics. Semantic Scholar. [Link]
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Fabrication of organic field effect transistor by directly grown poly(3 hexylthiophene) crystalline nanowires on carbon nanotube aligned array electrode. PubMed. [Link]
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Organic Field Effect Transistors. Journal of Integrated Circuits and Systems. [Link]
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Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. MDPI. [Link]
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Bithieno Thiophene-Based Small Molecules for Application as Donor Materials for Organic Solar Cells and Hole Transport Materials for Perovskite Solar Cells. PMC. [Link]
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A New Generation of Organic Light-Emitting Materials and Devices. Frontiers. [Link]
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New thiophene-based conjugated macrocycles for optoelectronic applications. Journal of Materials Chemistry C. [Link]
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(PDF) Thiophene-Based Organic Semiconductors. ResearchGate. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Methoxy-phenyl)-3-methyl-thiophene
This document provides a detailed protocol for the safe and compliant disposal of 2-(4-methoxy-phenyl)-3-methyl-thiophene. As a specialized thiophene derivative, this compound requires careful handling and adherence to hazardous waste regulations to ensure personnel safety and environmental protection. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.
Hazard Profile and Core Safety Principles
A thorough understanding of a chemical's hazard profile is the foundation of its safe management. While comprehensive toxicological data for 2-(4-methoxy-phenyl)-3-methyl-thiophene is limited, analysis of structurally similar thiophene compounds provides a strong basis for a conservative risk assessment.
Analogous compounds are classified as skin, eye, and respiratory irritants, and may be harmful if swallowed.[1][2] Thiophene derivatives can also be harmful to aquatic life with long-lasting effects.[3][4] Therefore, 2-(4-methoxy-phenyl)-3-methyl-thiophene must be handled as a hazardous substance and its waste disposed of accordingly.
| Property | Value / Classification | Rationale / Source |
| Chemical Name | 2-(4-Methoxy-phenyl)-3-methyl-thiophene | - |
| Anticipated GHS Hazard | H302: Harmful if swallowed | Based on analogous compounds like 3-(4-Methoxyphenyl)thiophene.[2][5] |
| Anticipated GHS Hazard | H315: Causes skin irritation | Based on analogous compounds.[1][2] |
| Anticipated GHS Hazard | H319: Causes serious eye irritation | Based on analogous compounds.[1][2] |
| Anticipated GHS Hazard | H335: May cause respiratory irritation | Based on analogous compounds.[1][2] |
| Environmental Hazard | Potentially harmful to aquatic life | A common characteristic of thiophene derivatives.[3][4] |
Core Principle: All waste streams containing 2-(4-methoxy-phenyl)-3-methyl-thiophene, including the pure compound, solutions, reaction byproducts, and contaminated materials, must be disposed of as hazardous waste.[3][6] Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or poured down the sanitary sewer.[1][7][8][9]
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is critical for minimizing risk. The following steps outline the mandatory procedure for managing this chemical waste from point of generation to final disposal.
Experimental Protocol: Waste Handling and Segregation
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure a complete set of appropriate PPE is worn. This is the first line of defense against exposure.
-
Waste Segregation at the Source: Immediately segregate waste as it is generated to prevent unintentional reactions and simplify the disposal process.
-
Rationale: Mixing incompatible waste streams can generate heat, toxic gases, or violent reactions.[10]
-
Procedure:
-
Liquid Waste: Collect all liquid residues, including the pure compound, reaction mixtures, and used solvents containing 2-(4-methoxy-phenyl)-3-methyl-thiophene, in a dedicated, sealed container.[8]
-
Solid Waste: Collect all contaminated solid materials, such as pipette tips, weigh boats, gloves, and absorbent paper, in a separate, dedicated container.[7][8]
-
-
-
Container Selection and Labeling: Proper containment and identification are mandated by federal and local regulations.
-
Rationale: Clear labeling prevents accidental misuse and ensures the waste is handled correctly by all personnel, including EHS staff and disposal contractors.[7][8]
-
Procedure:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap.[6][7]
-
Affix a "HAZARDOUS WASTE" label to the container.[8]
-
Clearly write the full chemical name: "Waste 2-(4-Methoxy-phenyl)-3-methyl-thiophene".[7]
-
List all components of the waste mixture, including solvents and their approximate concentrations.
-
Include the appropriate hazard pictograms (e.g., irritant, environmental hazard).[7]
-
Note the accumulation start date and the name of the generating laboratory/researcher.[7]
-
-
-
Interim Storage in a Satellite Accumulation Area (SAA): Store waste safely at or near the point of generation pending pickup.
-
Rationale: Storing waste in a designated, controlled area minimizes the risk of spills and exposure to the wider lab environment.[7]
-
Procedure:
-
Store the sealed waste container in a designated SAA.[7]
-
The SAA must be in a cool, dry, and well-ventilated area, away from heat, open flames, or other ignition sources.[8][10]
-
Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[10]
-
Utilize secondary containment, such as a spill tray, to mitigate potential leaks.[7]
-
-
-
Final Disposal Arrangement: The final step is to transfer the waste to a licensed disposal facility via the proper institutional channels.
-
Rationale: The Resource Conservation and Recovery Act (RCRA) mandates "cradle-to-grave" management of hazardous materials, which requires disposal at a permitted facility.[11]
-
Procedure:
-
Once the waste container is full or has reached the institutional time limit for accumulation, contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for a waste pickup.[6][8]
-
Follow your institution's specific procedures for requesting collection, which may involve an online system.[7]
-
Provide the EHS team with all necessary information about the waste's composition.
-
-
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to contain the hazard.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the affected area.[8][10]
-
Ventilate: If safe to do so, increase ventilation in the area, for instance, by working within a chemical fume hood.[8]
-
Contain and Absorb: For small, manageable spills, wear appropriate PPE and contain the spill using an inert, non-combustible absorbent material like vermiculite, sand, or activated charcoal adsorbent.[6][8][10]
-
Collect Waste: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place it into a sealable, properly labeled hazardous waste container.[8][10]
-
Decontaminate: Clean the spill area with a suitable solvent. All cleaning materials (wipes, solvent) must be collected and disposed of as hazardous waste.[6][8]
-
Report: Report the incident to your laboratory supervisor and the institutional EHS office, regardless of the spill's size.
Visualization of the Disposal Workflow
The following diagram illustrates the logical progression for the proper disposal of 2-(4-methoxy-phenyl)-3-methyl-thiophene waste.
Caption: Disposal workflow for 2-(4-Methoxy-phenyl)-3-methyl-thiophene.
References
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- New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene.
- Benchchem. (2025). Proper Disposal of 2-(Chloromethyl)thiophene: A Guide for Laboratory Professionals.
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Personal protective equipment for handling 2-(4-Methoxy-phenyl)-3-methyl-thiophene
Topic: Personal Protective Equipment (PPE) & Handling Guide for 2-(4-Methoxy-phenyl)-3-methyl-thiophene
Executive Summary: Operational Safety Profile
Chemical Class: Substituted Thiophene / Diaryl-ethene Intermediate Primary Hazard Category: Irritant (Skin/Eye/Respiratory) & Acute Toxicity (Oral/Inhalation) Physical State: Typically a crystalline solid or viscous oil (dependent on purity/temperature). Critical Directive: Treat as a Potent Organic Intermediate . While specific occupational exposure limits (OELs) may not be established, the structural presence of the thiophene ring and methoxy-phenyl group necessitates handling under Occupational Exposure Band (OEB) 2 or 3 protocols until fully characterized.
Part 1: Hazard Assessment & Risk Logic
As a Senior Application Scientist, I must emphasize that safety protocols for intermediate synthesis are derived from structure-activity relationships (SAR). We do not wait for an accident to confirm toxicity.
| Hazard Domain | Likely Risk Classification (GHS) | Scientific Rationale |
| Health (Acute) | Acute Tox. 4 (Oral/Inhalation) | Thiophene derivatives are metabolically active; inhalation of dusts or vapors can cause systemic toxicity. |
| Health (Local) | Skin/Eye Irrit. 2; STOT SE 3 | The methoxy-phenyl moiety increases lipophilicity, enhancing skin absorption. Thiophenes are known sensitizers and irritants. |
| Physical | Combustible Solid / Liquid | Flash point is likely >100°C if solid, but organic dusts are explosion hazards. Volatile impurities (methylthiophene) are highly flammable.[1] |
| Organoleptic | Stench | Thiophene derivatives often possess a pervasive, sulfurous odor. Vapor containment is critical for lab hygiene, not just toxicity. |
Part 2: PPE Matrix & Engineering Controls
This matrix is designed to scale with your operation, moving from analytical amounts to synthesis scale-up.
Table 1: Personal Protective Equipment (PPE) Standards
| Operational Scale | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Analytical (<100 mg) (Weighing, HPLC prep) | Fume Hood (Primary). If hood unavailable: N95/P2 Respirator. | Nitrile (0.11 mm). Single layer. Inspect for pinholes. | Safety Glasses with side shields (ANSI Z87.1). | Lab coat (cotton/poly blend). Closed-toe shoes. |
| Synthesis (100 mg - 10 g) (Reaction setup, filtration) | Fume Hood required. Use Half-mask respirator (OV/P100) if heating or outside hood. | Double Nitrile or Nitrile + Laminate (Ansell Barrier®) for solvents. | Chemical Goggles (vented) to prevent vapor/dust entry. | Chemical-resistant apron over lab coat. Sleeve covers recommended. |
| Spill Cleanup / Bulk (>10 g or accidental release) | Full-Face Respirator with Multi-Gas/Vapor & P100 cartridges. | Butyl Rubber or Silver Shield (Laminate). Nitrile is insufficient for prolonged contact. | Full-Face Respirator provides eye protection. | Tyvek® or chemically impervious coveralls. Boot covers. |
Part 3: Operational Protocols (Step-by-Step)
Protocol A: Safe Weighing & Transfer
Context: Static electricity can disperse fine organic powders, leading to inhalation risks.
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Engineering Setup: Place the balance inside a Chemical Fume Hood or a Powder Containment Enclosure . Verify face velocity is 80–100 fpm.
-
Static Control: Use an anti-static gun or ionizer bar on the weighing boat and spatula before touching the material. Thiophene solids are prone to static cling.
-
Transfer:
-
Open the source container only inside the hood.
-
Transfer slowly to avoid aerosolization.
-
Self-Validation: If you smell a sulfurous odor, your containment is breached. Stop and adjust the sash or check airflow.
-
-
Decontamination: Wipe the balance area with a solvent-dampened tissue (acetone or ethanol) immediately after use. Dispose of the tissue as solid hazardous waste.
Protocol B: Reaction Setup (Synthesis Context)
Context: 2-(4-Methoxy-phenyl)-3-methyl-thiophene is often used in Suzuki couplings or cyclizations. These reactions involve solvents that can permeate standard gloves.
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Glove Selection: When handling the solid dissolved in solvents (e.g., THF, Toluene, DCM), standard nitrile gloves degrade in <5 minutes. Wear laminate liners under nitrile gloves.
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Inert Atmosphere: This compound may be sensitive to oxidation over time. Flush reaction vessels with Nitrogen or Argon. This also minimizes fire risk if the methyl-thiophene core degrades.
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Temperature Control: If heating >50°C, use a reflux condenser connected to a scrubber or dedicated exhaust. Do not rely solely on the hood for hot vapors.
Part 4: Emergency Response & Disposal
Spill Response Workflow
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Minor Spill (Solid): Do not sweep (creates dust). Cover with wet paper towels to dampen, then wipe up.
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Minor Spill (Solution): Cover with vermiculite or activated carbon mats.
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Decontamination: Wash surface with 10% bleach solution (oxidizes sulfur compounds) followed by soap and water.
Disposal Plan
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Waste Stream: Classify as "Hazardous Organic Waste - Sulfur Containing."
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Segregation: Do not mix with oxidizers (e.g., nitric acid waste) as violent reactions or SOx gas evolution can occur.
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Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if acidic impurities are possible.
Part 5: Visualizations
Figure 1: PPE Selection Decision Logic
Caption: Decision tree for selecting appropriate PPE based on physical state and handling scale.
Figure 2: Safe Handling Workflow
Caption: Step-by-step protocol for synthesis and handling to minimize exposure risks.
References
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
